molecular formula C6H4BrClN4 B594635 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1240526-73-1

3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

カタログ番号: B594635
CAS番号: 1240526-73-1
分子量: 247.48
InChIキー: FVGVGUBKQFIPMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a high-value chemical intermediate designed for pharmaceutical research and development. This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocycles, which are recognized as purine analogs and are known to possess a wide range of biodynamic activities . The molecular scaffold is of considerable interest in medicinal chemistry for constructing molecules with potential antimycobacterial, antitumor, antiviral, and anticancer properties . The specific bromo- and chloro- functional groups on the core structure make it a versatile and reactive building block (building block) for further synthetic elaboration via cross-coupling reactions and nucleophilic substitutions, enabling the exploration of new chemical space in drug discovery programs. Researchers utilize this intermediate in the synthesis of more complex target molecules, including those studied as selective ligands for adenosine receptors, which may have therapeutic relevance for conditions such as Alzheimer's disease and cerebrovascular dementia . As a solid with a defined melting point range , it offers practical handling for laboratory use. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

特性

IUPAC Name

3-bromo-4-chloro-1-methylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGVGUBKQFIPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)Cl)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677631
Record name 3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240526-73-1
Record name 3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical and chemical properties of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. We will delve into its structural characteristics, spectroscopic profile, a plausible synthetic route with detailed experimental considerations, and its established role as a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in contemporary medicinal chemistry, largely due to its structural resemblance to the endogenous purine ring system.[1] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to function as effective mimics of adenine, the core component of adenosine triphosphate (ATP), enabling them to competitively bind to the ATP-binding sites of a wide array of protein kinases.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[1][2]

Derivatives of this scaffold have been successfully developed into clinically approved drugs, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, validating the therapeutic potential of this chemical class.[1] The specific compound of focus, this compound, serves as a highly versatile intermediate in the synthesis of targeted therapeutics. The presence of two distinct halogen atoms at the 3- and 4-positions offers differential reactivity, allowing for sequential and site-selective functionalization to build molecular complexity and fine-tune pharmacological activity. The methyl group at the 1-position of the pyrazole ring can influence the compound's solubility, metabolic stability, and interactions with the target protein.

Physicochemical and Spectroscopic Profile

Precise, experimentally determined data for this compound is not extensively available in the public domain. However, based on data from chemical suppliers, computational predictions, and analysis of structurally related compounds, we can establish a reliable profile.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₆H₄BrClN₄PubChemLite[3]
Molecular Weight 247.49 g/mol Matrix Scientific[4]
CAS Number 1240526-73-1Matrix Scientific[4]
Appearance Pale yellow solid (predicted)AChemBlock[5]
Boiling Point 270.3 ± 50.0 °C (predicted)ChemicalBook[6]
Density 2.41 ± 0.1 g/cm³ (predicted)ChemicalBook[6]
pKa 8.36 ± 0.20 (predicted)ChemicalBook[6]
XlogP 2.2 (predicted)PubChemLite[3]
Solubility Generally low in aqueous media; soluble in DMSO and other organic solvents.[7]General for class
Spectroscopic Characteristics

While specific spectra for this compound are not readily published, we can predict the key features based on its structure and data from analogous compounds.[8]

  • ¹H NMR: The spectrum is expected to be simple, showing a singlet for the pyrimidine proton (C6-H), likely in the range of δ 8.0-9.0 ppm. The methyl protons at the N1 position would appear as a sharp singlet, typically around δ 3.5-4.0 ppm.

  • ¹³C NMR: The spectrum would display six distinct carbon signals corresponding to the pyrazolo[3,4-d]pyrimidine core and the methyl group.

  • Mass Spectrometry: High-resolution mass spectrometry would show a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms. The predicted monoisotopic mass is 245.93079 Da.[3] The [M+H]⁺ adduct would be observed around m/z 246.93807.[3]

Synthesis and Purification: A Guided Experimental Protocol

Synthesis_Workflow cluster_0 Step 1: Methylation cluster_1 Step 2: Chlorination cluster_2 Alternative Route A 3-bromo-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine B 3-bromo-4-hydroxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine A->B Methyl Iodide, Base (e.g., K₂CO₃), DMF C This compound B->C POCl₃, heat D 4-chloro-1H-pyrazolo[3,4-d]pyrimidine E 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine D->E N-bromosuccinimide (NBS), CHCl₃ F This compound E->F Methyl Iodide, Base, DMF

Caption: Plausible synthetic routes to the target compound.

Detailed Step-by-Step Methodology (Based on the Alternative Route)

This protocol is based on the bromination of a commercially available starting material followed by methylation. This approach is often favored for its reliability.

Step 1: Synthesis of 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine [6]

  • Reaction Setup: To a suspension of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in chloroform (CHCl₃), add N-bromosuccinimide (NBS) (1.2 eq) portion-wise at room temperature.

    • Causality: Chloroform is a suitable solvent that allows for a heterogeneous reaction mixture. NBS is a mild and effective brominating agent for electron-rich heterocyclic systems.

  • Reaction Execution: Stir the reaction mixture at room temperature for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to 0°C. The product often precipitates out of the solution. Collect the solid by vacuum filtration and wash with cold chloroform to remove any unreacted NBS and succinimide byproduct.

  • Purification: The crude product can be further purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford pure 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Step 2: Synthesis of this compound [9]

  • Reaction Setup: Dissolve 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF). Add a suitable base, for example, potassium carbonate (K₂CO₃) (1.5 eq).

    • Causality: DMF is an excellent solvent for this type of SNAr reaction. The base is crucial to deprotonate the pyrazole nitrogen, forming a nucleophilic anion.

  • Reaction Execution: To the stirred suspension, add methyl iodide (CH₃I) (1.2 eq) dropwise at room temperature. Stir the reaction for 4-12 hours. Again, monitor the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-water. The product should precipitate. Collect the solid by filtration.

  • Purification: Wash the crude solid with water and then a non-polar solvent like hexane to remove residual DMF and other impurities. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the final product, this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the two halogen substituents, which are susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position is generally more reactive towards nucleophiles than the bromine atom at the 3-position. This differential reactivity is a key feature that allows for selective and sequential introduction of various functional groups, making this compound a valuable building block in combinatorial chemistry and library synthesis.

This targeted functionalization is central to its application in drug discovery, where it serves as a scaffold for the development of potent and selective kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

As a bioisostere of adenine, the pyrazolo[3,4-d]pyrimidine core can effectively target the ATP-binding site of kinases.[1] By attaching different substituents at the 4- and 3-positions, medicinal chemists can modulate the compound's affinity and selectivity for different kinases. For instance, various pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against a range of kinases implicated in cancer, including:

  • Epidermal Growth Factor Receptor (EGFR) [10]

  • Src Tyrosine Kinase [11]

  • Bruton's Tyrosine Kinase (BTK) [1]

  • Cyclin-Dependent Kinases (CDKs)

The general mechanism involves the pyrazolo[3,4-d]pyrimidine core forming hydrogen bonds with the "hinge region" of the kinase domain, mimicking the interaction of adenine. The substituents at the 4- and 3-positions then extend into other pockets of the active site, conferring selectivity and potency.

Kinase_Inhibition_Pathway cluster_0 Cell Signaling Cascade cluster_1 Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binding & Dimerization Kinase_Cascade Downstream Kinase Cascade (e.g., Ras-Raf-MEK-ERK) Receptor->Kinase_Cascade Phosphorylation & Activation TF Transcription Factors Kinase_Cascade->TF Activation Cell_Response Cell Proliferation, Survival, Angiogenesis TF->Cell_Response Gene Expression Inhibitor 3-bromo-4-chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->Receptor Competitive ATP Binding

Caption: Generalized signaling pathway of a receptor tyrosine kinase and its inhibition.

Safety and Handling

The unmethylated analog, 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, is classified with the GHS07 pictogram, indicating it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[5] It is prudent to handle this compound with similar precautions. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. The compound should be handled in a well-ventilated area or a fume hood. For storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and dark place.[6][12]

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutics. Its value lies in the privileged pyrazolo[3,4-d]pyrimidine core, which effectively mimics adenine to inhibit kinase activity, and its differentially reactive halogen substituents that allow for precise chemical modification. While comprehensive, experimentally verified data for this specific molecule is sparse, a robust understanding of its properties and reactivity can be inferred from related compounds. This guide provides a solid foundation for researchers and drug development professionals to appreciate the utility of this compound and to design synthetic strategies for its incorporation into novel drug candidates targeting kinase-mediated diseases.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1635-1655. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. Available at: [Link]

  • Ben-Messaoud, W., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7293. Available at: [Link]

  • Ben-Messaoud, W., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. Available at: [Link]

  • El-Khouly, E. A., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 405. Available at: [Link]

  • Sartori, S., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 14(5), 1636-1643. Available at: [Link]

  • Sfligiotti, C., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 515-521. Available at: [Link]

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 459-463. Available at: [Link]

  • Aladdin Scientific. (n.d.). 3-bromo-4-chloro-1h-pyrazolo[3, 4-d]pyrimidine, min 97%, 1 gram. Retrieved from [Link]

  • Pogrebnoi, A. D., & Whittall, G. R. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1119-1134. Available at: [Link]

  • Eldehna, W. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2110-2123. Available at: [Link]

  • Hassaballah, A. I., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. Available at: [Link]

  • Eldehna, W. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. Available at: [Link]

  • Baffour-Awuah, N. Y., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3895-3909. Available at: [Link]

  • Rossi, A., et al. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 22(10), 3601-3610. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Naxiang. (n.d.). This compound,1240526-73-1. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document delves into its chemical identity, synthesis, and the broader context of its application as a privileged scaffold in the discovery of novel therapeutics, particularly protein kinase inhibitors. Given the limited publicly available data for the N-methylated title compound, this guide also provides detailed information on its immediate precursor, 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, as a crucial starting material.

Core Compound Identification and Properties

This compound is a substituted pyrazolopyrimidine. The strategic placement of bromo and chloro substituents, combined with the N-methylation, provides a versatile platform for chemical modification, making it a valuable building block in synthetic and medicinal chemistry.

IdentifierValueSource
Chemical Name This compound-
CAS Number 1240526-73-1[1]
Molecular Formula C₆H₄BrClN₄[1][2]
Molecular Weight 247.49 g/mol [1]
Monoisotopic Mass 245.93079 Da[2]
SMILES CN1C2=C(C(=NC=N2)Cl)C(=N1)Br[2]
InChI InChI=1S/C6H4BrClN4/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3[2]
Predicted XlogP 2.2[2]

Note: Detailed experimental physical properties such as melting point, boiling point, and solubility for the N-methylated compound are not extensively reported in publicly accessible literature. The predicted XlogP suggests moderate lipophilicity.

Synthesis and Chemical Reactivity

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and commonly employed synthetic strategy would involve the N-methylation of its precursor, 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine. The pyrazole ring of the precursor contains an acidic N-H proton, which can be deprotonated by a suitable base, followed by quenching with a methylating agent.

Synthesis of the Precursor: 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS: 90914-41-3)

The synthesis of the unmethylated precursor is well-documented and serves as a critical first step.[3]

Reaction Scheme:

Synthesis_of_Precursor start 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine product 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine start->product Stir at RT, 5h reagent N-Bromosuccinimide (NBS) CHCl₃ reagent->start

Synthesis of the unmethylated precursor.

Experimental Protocol:

  • Suspension: Suspend 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in chloroform (CHCl₃).[3]

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (approx. 1.2 eq) to the suspension while stirring.[3]

  • Reaction: Stir the reaction mixture at room temperature for approximately 5 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to 0°C. The resulting solid product is collected by vacuum filtration and washed with cold chloroform.[3]

  • Purification: The crude product can be further purified by silica gel column chromatography, typically using a solvent system like ethyl acetate/hexanes to yield the pure 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.[3]

Causality: The choice of NBS as the brominating agent is due to its selectivity for brominating at the electron-rich C3 position of the pyrazole ring. Chloroform is a suitable solvent that allows for the suspension of the starting material and facilitates the reaction.

Proposed Synthesis of this compound

The subsequent N-methylation would proceed via a standard alkylation protocol.

Proposed Reaction Scheme:

N-Methylation_Reaction precursor 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine product This compound precursor->product Alkylation reagents Base (e.g., NaH, K₂CO₃) Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Solvent (e.g., DMF, ACN) reagents->precursor

Proposed N-methylation of the precursor.

Generalized Experimental Protocol:

  • Deprotonation: Dissolve the precursor (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN). Add a suitable base (e.g., sodium hydride, potassium carbonate) to deprotonate the pyrazole nitrogen.

  • Alkylation: Add a methylating agent such as methyl iodide or dimethyl sulfate to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Extraction: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography.

Self-Validation: The success of this synthesis would be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC to verify the structure and purity of the final methylated compound. The appearance of a new signal corresponding to the methyl group in the ¹H NMR spectrum would be a key indicator of a successful reaction.

The Pyrazolo[3,4-d]pyrimidine Scaffold in Drug Discovery

The pyrazolo[3,4-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry. Its structure is analogous to the purine ring system found in adenine, a key component of ATP. This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to act as competitive inhibitors of ATP-binding sites in various enzymes, particularly protein kinases.[4]

Role as Kinase Inhibitors

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop inhibitors for a variety of kinases.[5]

Kinase_Inhibition cluster_0 ATP Binding Pocket of Kinase cluster_1 Competitive Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds & Phosphorylates Substrate Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolopyrimidine->Kinase Blocks ATP Binding

Mechanism of competitive kinase inhibition.

Derivatives of the pyrazolo[3,4-d]pyrimidine core have shown inhibitory activity against several important cancer-related kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): New 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as EGFR inhibitors, showing potent anti-proliferative activities against cancer cell lines.[4]

  • Breast Tumor Kinase (BRK/PTK6): Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as selective inhibitors of BRK/PTK6, which is overexpressed in several types of cancer.[6]

  • Src Kinase: Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of Src kinase, which is implicated in cancer cell proliferation, survival, and migration.

The specific biological activity of this compound is not extensively documented. However, its structure suggests it is an ideal candidate for further functionalization to develop novel kinase inhibitors. The bromo and chloro groups at positions 3 and 4, respectively, can be readily displaced or modified through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents, enabling the exploration of structure-activity relationships.

Safety and Handling

Precursor (3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine) Safety Profile:

Hazard CategoryStatement
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable, albeit not extensively characterized, building block in medicinal chemistry. Its synthesis is logically derived from its well-documented unmethylated precursor. The pyrazolo[3,4-d]pyrimidine scaffold is a proven platform for the development of potent and selective kinase inhibitors, and the title compound represents a key intermediate for the generation of diverse chemical libraries targeting this important class of enzymes. Researchers working with this compound should exercise appropriate caution, following the safety guidelines for related halogenated heterocycles, and can leverage the established chemistry of the pyrazolopyrimidine core to advance their drug discovery programs.

References

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (National Institutes of Health). Available at: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (National Institutes of Health). Available at: [Link]

  • This compound. (PubChemLite). Available at: [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (ACS Medicinal Chemistry Letters). Available at: [Link]

Sources

The Architectural Ingenuity of Pyrazolo[3,4-d]pyrimidines: A Technical Guide to their Mechanism as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern oncology and drug discovery, the relentless pursuit of targeted therapies has illuminated the critical role of protein kinases as arbiters of cellular signaling. The dysregulation of these enzymes is a hallmark of numerous human diseases, most notably cancer. Within the arsenal of kinase inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure," a testament to its remarkable versatility and efficacy.[1][2] This guide provides an in-depth exploration of the mechanism of action of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will dissect the molecular interactions that underpin their inhibitory activity, explore their diverse kinase targets, and detail the experimental methodologies crucial for their characterization.

The Pyrazolo[3,4-d]pyrimidine Core: An ATP Mimic by Design

The foundational principle behind the efficacy of pyrazolo[3,4-d]pyrimidine inhibitors lies in their structural resemblance to the adenine base of adenosine triphosphate (ATP), the universal phosphate donor for all kinases.[1][3][4] This bioisosteric relationship allows these compounds to function as ATP-competitive inhibitors, effectively occupying the ATP-binding pocket of the target kinase and preventing the phosphorylation of substrate proteins.[1][5]

The fused heterocyclic ring system of pyrazolo[3,4-d]pyrimidine mimics the hydrogen bonding pattern of adenine, enabling it to form crucial interactions with the "hinge region" of the kinase domain.[1] This interaction anchors the inhibitor within the active site, providing a stable foundation for further interactions between the inhibitor's substituents and other regions of the ATP-binding pocket. The strategic chemical modification of the pyrazolo[3,4-d]pyrimidine core allows for the fine-tuning of potency and selectivity towards specific kinases.[1]

Figure 1. A depiction of the structural similarity between the pyrazolo[3,4-d]pyrimidine core and the adenine base of ATP.

The Spectrum of Kinase Targets: From Tyrosine to Serine/Threonine Kinases

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to the development of inhibitors targeting a wide array of kinases implicated in cancer and other diseases.

Src Family Kinases (SFKs)

The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating cell proliferation, survival, migration, and invasion.[6][7] Overexpression and hyperactivity of SFKs are common in many cancers, making them attractive therapeutic targets. Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent Src inhibitors.[6][8] For instance, the compound SI221 has demonstrated significant cytotoxic effects on glioblastoma cells by inducing apoptosis and inhibiting cell migration.[7] Another example, SI306, has been shown to suppress glioblastoma invasion both in vitro and in vivo.[9]

Bruton's Tyrosine Kinase (BTK)

BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition is a validated strategy for treating B-cell malignancies.[1] Ibrutinib, a landmark pyrazolo[3,4-d]pyrimidine-based drug, is a potent and irreversible BTK inhibitor approved for the treatment of various B-cell cancers.[1] Its mechanism involves the formation of a covalent bond with a cysteine residue in the active site of BTK, leading to sustained inhibition.[1]

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that regulate the cell cycle.[3][10] Their aberrant activity is a common feature of cancer cells. Pyrazolo[3,4-d]pyrimidines have been successfully employed to develop selective CDK inhibitors.[10][11] For example, a series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines have been shown to selectively inhibit CDK2 activity.[3] More recently, 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of multiple CDKs, leading to the induction of apoptosis in lymphoma models.[12]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling pathways promoting cell growth and proliferation.[4][13] Mutations and overexpression of EGFR are prevalent in several cancers, including non-small cell lung cancer.[13] Novel pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent EGFR tyrosine kinase inhibitors, demonstrating significant anti-proliferative activity.[13][14] Molecular docking studies have revealed that these inhibitors form key hydrogen bond interactions with residues such as Met793 in the EGFR active site.[13]

Phosphoinositide 3-Kinases (PI3Ks) and mTOR

The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, survival, and metabolism.[1] Several pyrazolo[3,4-d]pyrimidine-based inhibitors targeting components of this pathway have been developed. Parsaclisib is a highly potent and selective inhibitor of PI3Kδ, a key isoform in B-cell signaling.[1] Sapanisertib is a dual inhibitor of mTORC1 and mTORC2 complexes, showing promise in treating various solid tumors.[1]

Elucidating the Mechanism of Action: A Methodological Guide

A multi-faceted experimental approach is essential to comprehensively characterize the mechanism of action of pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Biochemical Kinase Assays

The initial step in characterizing a novel inhibitor is to determine its potency and selectivity against a panel of kinases.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Reagent Preparation: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor in a suitable buffer (e.g., kinase buffer containing 5% DMSO). Prepare the kinase, substrate/ATP mix, and ADP-Glo™ reagents according to the manufacturer's instructions.

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor dilution, 2 µL of the kinase, and 2 µL of the substrate/ATP mix.

  • Incubation: Incubate the reaction mixture for 10 minutes at room temperature to allow for kinase activity.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Inhibitor Target Kinase IC50 (nM) Reference
IbrutinibBTK7.95[1]
Sapanisertib (INK128)mTOR1.4 (Ki)[1]
Compound 17mPKD17-35[15]
Compound 16EGFR34[13]
Cell-Based Assays

Cell-based assays are crucial for evaluating the inhibitor's effects in a more biologically relevant context.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor for a specified duration (e.g., 24, 48, or 72 hours).[8][16]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.[13][16]

Other Essential Cell-Based Assays:

  • Apoptosis Assays: To determine if the inhibitor induces programmed cell death, techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry or caspase activation assays can be employed.[8]

  • Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry can be used to assess the inhibitor's effect on cell cycle progression.[13]

  • Western Blotting: This technique is used to analyze the phosphorylation status of the target kinase and its downstream signaling proteins, providing direct evidence of target engagement and pathway inhibition.

Structural Biology and Molecular Modeling

Understanding the precise binding mode of a pyrazolo[3,4-d]pyrimidine inhibitor is paramount for rational drug design and optimization.

X-ray Crystallography: Co-crystallization of the inhibitor with the target kinase provides atomic-level details of the binding interactions, confirming the ATP-competitive mechanism and revealing key residues involved in binding.[10]

Molecular Docking: In the absence of a crystal structure, molecular docking simulations can predict the binding pose of the inhibitor within the kinase's ATP-binding pocket, guiding the design of more potent and selective analogs.[4][13]

Workflow for characterizing pyrazolo[3,4-d]pyrimidine inhibitors. cluster_0 Experimental Workflow Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Cell_Viability Cell Viability Assay (e.g., MTT) Biochemical_Assay->Cell_Viability Potency & Selectivity Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Cellular Efficacy Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Mechanism of Cell Death Western_Blot Western Blotting Cell_Cycle->Western_Blot Target Engagement Structural_Biology Structural Biology & Modeling (X-ray, Docking) Western_Blot->Structural_Biology Binding Mode

Figure 2. A representative experimental workflow for the characterization of pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Downstream Signaling and Cellular Consequences

The inhibition of a target kinase by a pyrazolo[3,4-d]pyrimidine derivative triggers a cascade of downstream events, ultimately leading to the desired therapeutic effect.

  • Induction of Apoptosis: By blocking pro-survival signaling pathways, these inhibitors can induce programmed cell death in cancer cells.[8][13]

  • Cell Cycle Arrest: Inhibition of CDKs leads to arrest at specific phases of the cell cycle, preventing uncontrolled cell division.[13]

  • Inhibition of Metastasis: Targeting kinases like Src can suppress cell migration and invasion, key processes in tumor metastasis.[9]

General signaling pathway affected by pyrazolo[3,4-d]pyrimidine inhibitors. cluster_0 Signaling Pathway Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Kinase Target Kinase (e.g., Src, EGFR, CDK) Inhibitor->Kinase Inhibits Downstream Downstream Signaling Kinase->Downstream Phosphorylates Cellular_Effects Cellular Effects Downstream->Cellular_Effects Apoptosis Apoptosis Cellular_Effects->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Effects->Cell_Cycle_Arrest Inhibition_Metastasis Inhibition of Metastasis Cellular_Effects->Inhibition_Metastasis

Figure 3. A simplified diagram illustrating the downstream effects of kinase inhibition by pyrazolo[3,4-d]pyrimidine compounds.

Conclusion and Future Perspectives

Pyrazolo[3,4-d]pyrimidine-based kinase inhibitors represent a highly successful class of targeted therapeutics. Their mechanism of action, rooted in ATP competition, provides a robust framework for the design of potent and selective drugs. The continued exploration of this privileged scaffold, coupled with advanced screening and structural biology techniques, will undoubtedly lead to the development of novel inhibitors with improved efficacy and safety profiles for a multitude of diseases.

References

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. (2020-02-13). [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. (2020-09-08). [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. (2024-01-09). [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. (2025-08-07). [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. (2023-01-20). [Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Molecules. (2023-03-03). [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. (2022-05-17). [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. (2022-05-17). [Link]

  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. ResearchGate. (n.d.). [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. (2024-01-09). [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. (n.d.). [Link]

  • Structure of a pyrazolo-[3,4-d]-pyrimidine. ResearchGate. (n.d.). [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. (2020-11-01). [Link]

  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. MDPI. (n.d.). [Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. PubMed. (2020-06-14). [Link]

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Nature. (2023-02-25). [Link]

  • 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. ResearchGate. (n.d.). [Link]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. (n.d.). [Link]

  • SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. PubMed. (n.d.). [Link]

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. ACS Publications. (2021-12-21). [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activity of Substituted Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the pyrazolo[3,4-d]pyrimidine scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. As a Senior Application Scientist, this document is structured to provide not just a catalog of effects, but a causal understanding of why this scaffold is so versatile and how its activity can be modulated through strategic chemical substitutions. We will delve into the core biological activities, the underlying mechanisms of action, and the validated experimental protocols to assess these properties, ensuring a blend of theoretical knowledge and practical application.

The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Structure in Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine nucleus is a bicyclic heteroaromatic system composed of a fused pyrazole and pyrimidine ring. Its significance in drug discovery stems from its role as a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP).[1] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of numerous enzymes, particularly kinases, thereby modulating their activity.[2] This inherent property has established the scaffold as a cornerstone in the design of targeted therapeutics.

Caption: The core chemical structure of the pyrazolo[3,4-d]pyrimidine scaffold.

The versatility of this scaffold is further enhanced by the multiple sites available for substitution, allowing for the fine-tuning of its physicochemical properties and biological activity. Strategic modifications at these positions can enhance potency, selectivity, and pharmacokinetic profiles, making it a highly adaptable template for drug design.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Substituted pyrazolo[3,4-d]pyrimidines have demonstrated potent antiproliferative activity against a wide range of cancer cell lines, including leukemia, breast, colon, and non-small cell lung cancer.[3] Their anticancer effects are often mediated through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.

One of the primary mechanisms underlying their anticancer activity is the inhibition of protein kinases, which are frequently dysregulated in cancer.[4] By acting as ATP-competitive inhibitors, these compounds can block the activity of oncogenic kinases, leading to cell cycle arrest and apoptosis.[3]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of their substituents. Key SAR observations include:

  • Substitution at the N1 position: Large, hydrophobic groups at this position often enhance anticancer activity.

  • Modifications at the C4 position: The introduction of anilino or phenoxy groups at the C4 position has been shown to be crucial for potent kinase inhibition and antiproliferative effects.[5]

  • Substitution at the C6 position: Small alkyl groups at this position can influence the orientation of the molecule within the kinase binding site, impacting selectivity and potency.

Compound IDN1-SubstituentC4-SubstituentC6-SubstituentTarget Cancer Cell LineIC50/GI50 (µM)Reference
Compound A Phenyl4-AnilinoMethylMCF-7 (Breast)5.2[6]
Compound B tert-Butyl4-AnilinoHA549 (Lung)8.7[6]
Compound C Phenyl4-PhenoxyMethylHCT-116 (Colon)3.1[5]
Compound D Phenyl4-(4-chloro-3-(trifluoromethyl)phenyl)ureaHMV4-11 (Leukemia)0.015[5]
Compound 16a VariedVariedVariedLeukemia, Renal, Melanoma, Breast2.53 - 9.63[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazolyl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[7]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Incubation Compound Treatment->Incubation 48-72h MTT Addition MTT Addition Incubation->MTT Addition Add MTT Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Dissolve Crystals Data Analysis Data Analysis Absorbance Measurement->Data Analysis Calculate IC50

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Kinase Inhibitory Activity: Targeting the Engines of Cell Signaling

The ability of pyrazolo[3,4-d]pyrimidines to act as ATP-competitive kinase inhibitors is central to their therapeutic potential.[2] They have been shown to inhibit a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and FMS-like tyrosine kinase 3 (FLT3), all of which are critical regulators of cell signaling and are often implicated in cancer and other diseases.[5]

Mechanism of Action: EGFR and VEGFR Signaling Inhibition

EGFR Signaling: The Epidermal Growth Factor Receptor is a tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[8] Overexpression or mutation of EGFR is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidine derivatives can bind to the ATP-binding site of EGFR, preventing its autophosphorylation and the subsequent activation of downstream pathways like the RAS-RAF-MAPK and PI3K-AKT pathways.[9]

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

VEGFR Signaling: The Vascular Endothelial Growth Factor Receptor is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] VEGFR-2 is the primary receptor responsible for the angiogenic effects of VEGF. Pyrazolo[3,4-d]pyrimidine-based inhibitors can block the ATP-binding site of VEGFR-2, thereby inhibiting its signaling and preventing angiogenesis.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Principle: Kinase activity consumes ATP. The amount of ATP remaining in the reaction mixture is inversely proportional to the kinase activity. A luminescent signal is generated by a luciferase-luciferin reaction that is dependent on the ATP concentration.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), a solution of the target kinase, a solution of the substrate (a peptide or protein that is phosphorylated by the kinase), and an ATP solution.

  • Compound Dilution: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitors in the kinase buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, the substrate, and the inhibitor dilutions.

  • Initiation of Reaction: Add the ATP solution to each well to start the kinase reaction. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Detection: Add a kinase detection reagent (containing luciferase and luciferin) to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value from the dose-response curve.

Antimicrobial Activity: A New Frontier in Combating Resistance

Several pyrazolo[3,4-d]pyrimidine derivatives have been reported to possess significant antibacterial and antifungal activity.[3][11] The exact mechanism of their antimicrobial action is still under investigation, but it is hypothesized to involve the inhibition of essential bacterial enzymes, potentially including bacterial kinases.[11]

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer test is a standardized method for determining the susceptibility of bacteria to various antimicrobial agents.[12]

Principle: A filter paper disk impregnated with a specific concentration of the antimicrobial compound is placed on an agar plate that has been uniformly inoculated with a bacterial culture. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible to the compound, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacteria to the compound.[13]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place sterile filter paper disks impregnated with known concentrations of the pyrazolo[3,4-d]pyrimidine derivatives onto the surface of the agar. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the bacteria are susceptible, intermediate, or resistant to the tested compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrazolo[3,4-d]pyrimidines have also been investigated for their anti-inflammatory properties.[3] Their mechanism of action in this context is thought to involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Experimental Protocol: In Vitro Inhibition of Albumin Denaturation

Principle: Protein denaturation is a well-documented cause of inflammation.[14] This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[15]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the pyrazolo[3,4-d]pyrimidine derivative.

  • Control Preparation: Prepare a control solution containing the same components but with 2 mL of distilled water instead of the compound solution.

  • Incubation: Incubate all the solutions at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Conclusion and Future Perspectives

The pyrazolo[3,4-d]pyrimidine scaffold has firmly established itself as a versatile and potent platform for the development of novel therapeutics. Its ability to act as a purine bioisostere provides a rational basis for its interaction with a wide array of biological targets, most notably protein kinases. The extensive research into its anticancer, antimicrobial, and anti-inflammatory activities has yielded numerous promising lead compounds.

The future of pyrazolo[3,4-d]pyrimidine-based drug discovery lies in the continued exploration of its chemical space through innovative synthetic strategies and the application of structure-based drug design to enhance potency and selectivity. Furthermore, a deeper understanding of the mechanisms of action, particularly in the context of antimicrobial and anti-inflammatory effects, will be crucial for the rational design of next-generation therapeutics. The integration of advanced biological screening platforms and in vivo studies will be essential to translate the in vitro potential of these compounds into clinically effective drugs.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1837-1860. [Link]

  • Bakr, R. B., El-Gendy, M. A., Ali, O. M., El-Moghazy, S. M., & Abdelgawad, M. A. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(13), 5087. [Link]

  • Trotter, A. R., & Scott, J. S. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1131-1148. [Link]

  • Trotter, A. R., & Scott, J. S. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1131-1148. [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Yang, L. L., Li, G. B., Ma, S., Zou, C., Zhou, S., Sun, Q. Z., ... & Yang, S. Y. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of medicinal chemistry, 56(4), 1641-1655. [Link]

  • Pelaseyed, T., Vicente, J., & Bretscher, A. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(17), e2534. [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved January 23, 2026, from [Link]

  • Radi, M., Falchi, F., Gesi, D., De Rosa, M., Zamperini, C., Dreassi, E., ... & Botta, M. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Pharmaceuticals, 13(11), 389. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 23, 2026, from [Link]

  • Chauhan, M., & Kumar, R. (2013). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic & medicinal chemistry, 21(19), 5657-5668. [Link]

  • Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of visualized experiments: JoVE, (81), e50767. [Link]

  • Hardy Diagnostics. (2024, January 3). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. [Link]

  • Bibb, C., & Lountos, G. T. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8716. [Link]

  • ResearchGate. (n.d.). Schematic diagram to show vascular endothelial growth factor (VEGF) receptor (VEGFR) families and their ligands. Retrieved January 23, 2026, from [Link]

  • Yenti, R., Sari, Y. P., & Pratiwi, W. (2023). In vitro Evaluation of Anti-inflammatory Protein-Denaturation Activity of Cashew (Anacardium occidentale Linn) Stem Bark Using a UV–Vis Spectrophotometer. Jurnal Penelitian Farmasi Indonesia, 12(2), 103-108. [Link]

  • El-Gendy, M. A., Ali, O. M., El-Moghazy, S. M., Bakr, R. B., & Abdelgawad, M. A. (2023). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. Molecules, 28(24), 8003. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Malpicci, D., Gatti, M., Di Martino, S., Cerea, M., Rampini, P., Gaetani, P., ... & Schenone, S. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS medicinal chemistry letters, 11(4), 511-517. [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved January 23, 2026, from [Link]

  • Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved January 23, 2026, from [Link]

  • Al-Mamun, A., Sharmin, T., Akter, J., Al-Mansur, M. A., & Rahman, M. S. (2023). Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn's stem bark isolate through molecular docking insights. Heliyon, 9(8), e18501. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 23, 2026, from [Link]

  • Ben-Abdelkader, K., Fendri, I., Abdelkefi, F., & Mejdoub, H. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 169. [Link]

  • Banani, A. (2023, February 24). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. [Link]

  • Wang, Y., Zhang, Y., Zhang, Y., Chen, L., & Li, J. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 20(8), 14894-14908. [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Some New Pyrazolo[3,4-d]pyrimidines and Thiazolo [4,5-d]pyrimidines and Evaluation of Their Antimicrobial Activities. Retrieved January 23, 2026, from [Link]

  • Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]

  • ResearchGate. (n.d.). Schematic diagram of signaling pathways activated by growth factors.... Retrieved January 23, 2026, from [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Wikimedia Commons. (n.d.). File:EGFR signaling pathway.png. Retrieved January 23, 2026, from [Link]

  • Costa, R., Rodrigues, D., Oliveira, M., & Teixeira, P. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions, 100, 1-6. [Link]

  • Al-Hussain, S. A., & Ali, M. R. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future medicinal chemistry, 14(2), 119-137. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved January 23, 2026, from [Link]

  • Padmashree, A., & Kumar, A. (2022). In-vitro Anti-inflammatory Activity of Methanolic Flower Extracts of Selected Plants by Bovine Serum Albumin Denaturation Assay. Journal of Clinical and Diagnostic Research: JCDR, 16(12). [Link]

  • LibreTexts Biology. (2024, February 6). 9: Kirby-Bauer (Antibiotic Sensitivity). [Link]

Sources

An In-depth Technical Guide to Investigating 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine as a kinase inhibitor. We will delve into the scientific rationale behind its design, provide detailed protocols for its synthesis and evaluation, and discuss the interpretation of results within the broader context of kinase inhibitor discovery.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry, particularly in the realm of protein kinase inhibitors.[1][2] Its significance stems from its structural resemblance to adenine, the nitrogenous base in adenosine triphosphate (ATP).[2] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors at the ATP-binding site of a wide range of kinases, effectively blocking their catalytic activity.[3]

Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of proteins.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully exploited to develop potent and selective inhibitors for various kinases, including Bruton's tyrosine kinase (BTK), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[5][6]

The subject of this guide, this compound, represents a strategic starting point for the development of novel kinase inhibitors. The bromo and chloro substituents at the 3 and 4 positions, respectively, provide reactive handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. The methyl group at the N1 position can influence the compound's solubility, metabolic stability, and interactions with the target kinase.

Synthesis of this compound

The synthesis of the target compound can be achieved in a two-step process starting from the commercially available 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Step 1: Bromination of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine

Protocol:

  • Suspend 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in chloroform.

  • Add N-bromosuccinimide (NBS) (1.2 eq) to the suspension while stirring.

  • Continue stirring the reaction mixture at room temperature for 5 hours.

  • Cool the mixture to 0°C.

  • Collect the resulting solid product by vacuum filtration and wash with cold chloroform.

  • Dry the solid product and purify by silica gel column chromatography (eluent: 50% ethyl acetate/hexanes) to yield 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Step 2: N-methylation of 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

Protocol:

  • Dissolve 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in an appropriate aprotic solvent such as dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) (1.5 eq), to the solution.

  • Introduce a methylating agent, such as methyl iodide (CH₃I) (1.2 eq), to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Experimental Investigation of Kinase Inhibitory Activity

A systematic evaluation of the inhibitory potential of this compound involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess its effects in a biological context.

Biochemical Kinase Inhibition Assays

Biochemical assays are essential for quantifying the direct interaction between the inhibitor and its target kinase. Two widely used and robust methods are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and ADP-Glo™ Kinase Assay.

The TR-FRET assay is a homogeneous, proximity-based assay that measures the phosphorylation of a substrate by a kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should be at the Kₘ for the specific kinase to determine an accurate IC₅₀ value.

    • Prepare a serial dilution of this compound in DMSO, and then dilute to 4X the final assay concentration in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 4X inhibitor solution.

    • Add 5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (typically 60-120 minutes).

  • Detection:

    • Prepare a 2X stop/detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA.

    • Add 20 µL of the stop/detection solution to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., donor at ~490 nm and acceptor at ~520 nm).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow for TR-FRET Kinase Assay

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare 4X Inhibitor Dilution Series add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_kinase Prepare 2X Kinase Solution add_kinase Add Kinase prep_kinase->add_kinase prep_substrate Prepare 2X Substrate/ATP Solution add_substrate Add Substrate/ATP (Start Reaction) prep_substrate->add_substrate add_inhibitor->add_kinase add_kinase->add_substrate incubate_reaction Incubate at RT add_substrate->incubate_reaction add_stop Add Stop/Detection Solution incubate_reaction->add_stop incubate_detection Incubate at RT add_stop->incubate_detection read_plate Read Plate (TR-FRET) incubate_detection->read_plate calculate_ratio Calculate Emission Ratio read_plate->calculate_ratio plot_curve Plot Dose-Response Curve calculate_ratio->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining kinase inhibitor IC50 using a TR-FRET assay.

The ADP-Glo™ assay is a universal, luminescence-based assay that measures the amount of ADP produced in a kinase reaction.

Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a 96- or 384-well plate with the kinase, substrate, ATP, and varying concentrations of this compound.

    • Incubate the reaction at room temperature for the optimized time.

  • First Step: Terminating the Kinase Reaction and Depleting ATP:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP.

    • Incubate at room temperature for 40 minutes.[7]

  • Second Step: Converting ADP to ATP and Detecting Light Output:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP.[8] This reagent also contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[7]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Principle of the ADP-Glo™ Kinase Assay

ADP_Glo_Principle cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP-Glo™ Reagent Addition cluster_step3 Step 3: Kinase Detection Reagent Addition kinase_reaction Kinase + Substrate + ATP (with Inhibitor) products1 Phosphorylated Substrate + ADP + remaining ATP kinase_reaction->products1 Incubation add_adpglo Add ADP-Glo™ Reagent products1->add_adpglo products2 ADP + Phosphorylated Substrate add_adpglo->products2 Terminates reaction, depletes ATP add_detection Add Kinase Detection Reagent products2->add_detection products3 Newly synthesized ATP add_detection->products3 ADP -> ATP light Light Signal products3->light Luciferase/Luciferin measure Measure Luminescence light->measure

Caption: The two-step process of the ADP-Glo™ kinase assay.

Cell-Based Assays

Cell-based assays are crucial for determining the effect of the inhibitor on cell proliferation and viability, providing a more physiologically relevant context. The MTT assay is a widely used colorimetric assay for this purpose.

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Shake the plate for a few minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.

Structure-Activity Relationship (SAR) Considerations and Future Directions

While this guide focuses on the initial characterization of this compound, it is important to consider this compound as a scaffold for further optimization. The bromo and chloro substituents are key points for diversification through various chemical reactions, such as Suzuki and Buchwald-Hartwig couplings. By synthesizing a library of analogs with different substituents at these positions, researchers can systematically explore the SAR and identify compounds with improved potency, selectivity, and drug-like properties.

For instance, the introduction of different aryl or heteroaryl groups at the C3 and C4 positions can lead to interactions with specific amino acid residues in the kinase active site, thereby enhancing selectivity for a particular kinase. Similarly, modifications to the N1-methyl group can influence the compound's pharmacokinetic profile.

Conclusion

The investigation of this compound as a kinase inhibitor is a scientifically sound endeavor, grounded in the well-established utility of the pyrazolo[3,4-d]pyrimidine scaffold in cancer drug discovery. This technical guide provides a comprehensive roadmap for its synthesis, biochemical and cell-based evaluation, and future optimization. By following the detailed protocols and understanding the underlying scientific principles, researchers can effectively characterize the potential of this and related compounds as novel therapeutic agents. The systematic approach outlined herein, from initial biochemical screening to cellular assays and SAR studies, represents a robust and field-proven strategy in the quest for the next generation of kinase inhibitors.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1837-1863.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.).
  • Abdelgawad, M. A., Elkanzi, N. A. A., Nayl, A. A., Musa, A., Alotaibi, N. H., Arafa, W. A. A., ... & Bakr, R. B. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6567.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (n.d.).
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2025).
  • MTT assay. (n.d.). Bio-protocol.
  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. (2023).
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (n.d.).
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024).
  • ADP-Glo™ Kinase Assay Technical Manual. (n.d.).
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016).
  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. (n.d.). Chapman University Digital Commons.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (n.d.).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
  • MTT assay protocol. (n.d.). Abcam.
  • EP3298015B1 - Pyrazolopyrimidine derivatives. (n.d.).
  • Full article: Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. (2023). Taylor & Francis Online.
  • MTT (Assay protocol). (2023). protocols.io.
  • 3-BROMO-4-CHLORO-1H-PYRAZOLO[3,4-D]PYRIMIDINE | 90914-41-3. (n.d.). ChemicalBook.
  • This compound. (n.d.). PubChem.
  • MTT Cell Proliferation Assay. (n.d.).
  • Optimization of a LanthaScreen Kinase assay for cRAF. (n.d.). Thermo Fisher Scientific.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.).
  • QS S Assist KINASE_ADP-GloTM Kit. (n.d.). Carna Biosciences, Inc.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. (n.d.).

Sources

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrazolo[3,4-d]pyrimidine nucleus stands out as one such "privileged scaffold," a term bestowed upon structures with the inherent ability to bind to multiple biological targets with high affinity.[1][2] Its significance stems from its structural resemblance to adenine, a fundamental component of adenosine triphosphate (ATP), which allows it to competitively inhibit a vast array of enzymes that utilize ATP, most notably protein kinases.[2][3] This bioisosteric relationship has positioned the pyrazolo[3,4-d]pyrimidine core at the forefront of kinase inhibitor development, a critical area in oncology and beyond.[2][4]

The versatility of this heterocyclic system is underscored by the diverse pharmacological activities exhibited by its derivatives, including anti-cancer, anti-inflammatory, anti-viral, antimicrobial, and central nervous system modulating effects.[5][6] The commercial success of drugs like Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor approved for treating certain B-cell cancers, serves as a testament to the therapeutic potential embedded within this scaffold.[1][2] This guide will provide a comprehensive overview of the pyrazolo[3,4-d]pyrimidine core, delving into its synthesis, biological applications with a focus on oncology, structure-activity relationships, and the experimental workflows employed in its preclinical evaluation.

Therapeutic Applications: A Multi-Targeted Approach to Disease

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively explored as a pharmacophore for a multitude of therapeutic targets. Its ability to mimic the hinge region binding interactions of ATP in kinase active sites has made it a particularly fruitful starting point for the design of potent and selective inhibitors.[2][3]

Oncology: A Kinase-Centric Assault on Cancer

The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant promise in inhibiting a range of kinases implicated in tumor growth, proliferation, and survival.[7]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: EGFR and VEGFR are key players in tumor angiogenesis and metastasis. Numerous pyrazolo[3,4-d]pyrimidine-based compounds have been developed as potent inhibitors of these receptor tyrosine kinases.[3][8] For instance, some derivatives have shown the ability to act as dual EGFR/VEGFR2 inhibitors, offering a multi-pronged attack on cancer progression.[8] The pyrazolo[3,4-d]pyrimidine moiety typically orients into the adenine binding site of the kinase, forming crucial hydrogen bond interactions, while appended substituents can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[5]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are central regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and identified as potent CDK2 inhibitors, demonstrating the potential to induce cell cycle arrest and apoptosis in cancer cells.[9] These compounds have shown impressive cytotoxic activities against various cancer cell lines, with IC50 values in the nanomolar range.[9]

  • Protein Kinase D (PKD) Inhibition: PKD is involved in multiple cancer-associated processes. Researchers have successfully designed and synthesized pyrazolo[3,4-d]pyrimidine-based pan-PKD inhibitors with improved biochemical inhibitory activity compared to initial lead compounds.[10]

The following diagram illustrates the central role of kinases in cancer signaling and the inhibitory action of pyrazolo[3,4-d]pyrimidine-based drugs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Binds Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Signaling_Cascade Activates Cell_Cycle_Progression Cell Cycle Progression (CDKs) Signaling_Cascade->Cell_Cycle_Progression Gene_Expression Gene Expression (Proliferation, Survival) Signaling_Cascade->Gene_Expression Cell_Cycle_Progression->Gene_Expression Drug Pyrazolo[3,4-d]pyrimidine Inhibitor Drug->RTK Inhibits Drug->Cell_Cycle_Progression Inhibits

Caption: Inhibition of Kinase Signaling Pathways by Pyrazolo[3,4-d]pyrimidine Derivatives.

Beyond Oncology: A Scaffold for Diverse Ailments

The therapeutic potential of pyrazolo[3,4-d]pyrimidines extends beyond cancer treatment. Derivatives have shown promise as:

  • Anti-inflammatory agents [5]

  • Antiviral and antimicrobial agents [5][11]

  • Central nervous system modulators [5]

  • Cardiovascular agents [5]

  • Antiparasitic agents [8]

This broad spectrum of activity highlights the remarkable versatility of the pyrazolo[3,4-d]pyrimidine scaffold in addressing a wide range of human diseases.[6][11]

Synthesis Strategies: Building the Core

The construction of the pyrazolo[3,4-d]pyrimidine ring system can be achieved through various synthetic routes, typically starting from either a pre-formed pyrazole or pyrimidine ring. A common and effective strategy involves the cyclization of a substituted 5-aminopyrazole-4-carbonitrile.[1][12]

A generalized synthetic workflow is depicted below:

G Start Starting Materials (e.g., Hydrazine derivative, Malononitrile derivative) Pyrazole Formation of 5-Aminopyrazole-4-carbonitrile Start->Pyrazole Cyclization Cyclization (e.g., with Formamide or Formic Acid) Pyrazole->Cyclization Core Pyrazolo[3,4-d]pyrimidine Core Cyclization->Core Functionalization Functionalization (e.g., Halogenation, Nucleophilic Substitution) Core->Functionalization Final_Product Diverse Derivatives Functionalization->Final_Product

Caption: General Synthetic Workflow for Pyrazolo[3,4-d]pyrimidine Derivatives.

Representative Synthetic Protocol

A frequently employed synthetic route begins with the reaction of a hydrazine derivative with an ethoxymethylenemalononitrile derivative to yield a 5-amino-1-substituted-pyrazole-4-carbonitrile.[1][12] This intermediate is then cyclized, for example, by heating with formic acid, to afford the 1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[12] Subsequent chlorination, often with phosphorus oxychloride, provides a versatile 4-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate, which can be further functionalized through nucleophilic substitution reactions to introduce a wide range of substituents at the C4 position.[1][13]

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is intricately linked to the nature and position of their substituents. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Key pharmacophoric features for kinase inhibition generally include:

  • The Pyrazolo[3,4-d]pyrimidine Core: This flat heteroaromatic ring system occupies the adenine binding pocket of the kinase and typically forms one or more hydrogen bonds with the hinge region residues.[5][8]

  • Substituents at N1: Modifications at this position can influence the orientation of the molecule within the active site and can be tailored to interact with specific residues, thereby modulating selectivity.

  • Substituents at C4: This position is often a key point for introducing diversity. A linker, such as an amino or ether group, connecting to a terminal hydrophobic group is a common motif.[14] This hydrophobic tail can extend into a hydrophobic pocket adjacent to the ATP binding site, significantly enhancing binding affinity.[5]

  • Substituents at other positions (e.g., C3, C6): While less frequently modified, substitutions at these positions can also impact the overall conformation and properties of the molecule.

The following table summarizes the inhibitory activities of selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines, illustrating the impact of different substitution patterns.

Compound IDTarget/Cell LineIC50/GI50 (µM)Reference
Compound 15 NCI 60 Cell Panel1.18 - 8.44[5]
Compound 16 NCI 60 Cell Panel2.53 - 9.63[5]
Compound 14 MCF-70.045[9]
Compound 14 HCT-1160.006[9]
Compound 15 MCF-70.046[9]
Compound 15 HCT-1160.007[9]
Compound 17m PKD0.017 - 0.035[10]
Compound 33 FLT3/VEGFR2Potent Inhibition[14]

Experimental Protocols: A Framework for Evaluation

The preclinical evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives involves a standardized workflow encompassing chemical synthesis, in vitro biological assays, and in vivo studies.

General Experimental Workflow

G Synthesis Chemical Synthesis and Characterization Biochemical_Assay In Vitro Biochemical Assays (e.g., Kinase Inhibition Assay) Synthesis->Biochemical_Assay Cell_Based_Assay In Vitro Cell-Based Assays (e.g., Antiproliferative, Apoptosis, Cell Cycle Analysis) Biochemical_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Animal Models (e.g., Xenograft Models) Cell_Based_Assay->In_Vivo_Studies ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Cell_Based_Assay->ADMET Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization ADMET->Lead_Optimization

Caption: Preclinical Evaluation Workflow for Pyrazolo[3,4-d]pyrimidine Inhibitors.

Step-by-Step Methodology: Antiproliferative Assay (MTT Assay)

A fundamental step in evaluating the anticancer potential of new compounds is to assess their ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[12]

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5x10^3 to 1x10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized pyrazolo[3,4-d]pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these serial dilutions of the compounds and incubated for a specified period (e.g., 48 or 72 hours). A control group treated with vehicle (DMSO) only is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

This self-validating system, with its clear colorimetric endpoint, provides a reliable and high-throughput method for the initial screening of the antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives.

Conclusion: A Scaffold with a Bright Future

The pyrazolo[3,4-d]pyrimidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its inherent drug-like properties, synthetic tractability, and proven success in targeting a wide range of clinically relevant enzymes, particularly protein kinases, ensure its continued prominence in drug discovery endeavors. As our understanding of the molecular basis of disease deepens, the rational design and synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles, offering new hope for patients worldwide.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1845-1867. [Link]

  • Nassar, I. F., El-Gohary, N. S., El-Gamal, K. M., El-Sayed, M. A., & Saad, N. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14619-14633. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Harras, M. F., & Farghaly, T. A. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(15), 5789. [Link]

  • Roda, G., Bertuzzi, S., & Radi, M. (2014). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies. Journal of medicinal chemistry, 57(11), 4467-4486. [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Kobesy, M. R., Mohamed, M. F. A., Mohassab, A. M., & Beshr, E. A. M. (2025). Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities. Sphinx Journal of Pharmaceutical and Medical Sciences, 9(1), 21-43. [Link]

  • (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Mini reviews in medicinal chemistry. [Link]

  • Fallon, T. R., & Jones, K. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(7), 1056-1074. [Link]

  • El-Faham, A., Al-Ostoot, F. H., Hassan, A. A., & Farghaly, T. A. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5009. [Link]

  • Sepehri, S., Ghavimi, H., Becker, F., & Vanden Eynde, J. J. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. Bioorganic & medicinal chemistry, 28(21), 115746. [Link]

  • Li, Y., Zhang, H., Dong, B., Zhang, Y., Wang, Y., Zhang, N., ... & Liu, H. (2016). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of medicinal chemistry, 59(13), 6160-6175. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Zhang, H., Dong, B., Zhang, N., ... & Liu, H. (2024). Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. Bioorganic & medicinal chemistry, 106, 117769. [Link]

  • (2013). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research, 5(5), 2235-2241. [Link]

  • Curti, C., & Di Pietro, O. (2023). Chemical and Biological Versatility of Pyrazolo[3,4-d]Pyrimidines: One Scaffold, Multiple Modes of Action. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244247. [Link]

  • Li, Y., Li, Y., Zhang, Y., Zhang, H., Dong, B., & Liu, H. (2021). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1616-1627. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2025). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Journal of Heterocyclic Chemistry. [Link]

Sources

A Technical Guide to Preliminary Structure-Activity Relationship (SAR) Studies of Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases. This guide provides an in-depth analysis of the preliminary Structure-Activity Relationship (SAR) studies of pyrazolopyrimidine derivatives. It is designed to equip researchers and drug development professionals with the foundational knowledge to rationally design and optimize novel therapeutics based on this versatile scaffold. We will explore common synthetic strategies, delve into SAR case studies against various therapeutic targets, and provide detailed experimental protocols for synthesis and biological evaluation.

Introduction: The Significance of the Pyrazolopyrimidine Core

Pyrazolopyrimidines are bicyclic heterocyclic compounds containing a fused pyrazole and pyrimidine ring. This structural motif is of significant interest in drug discovery due to its ability to mimic purine bases, the building blocks of DNA and RNA.[1][2] This mimicry allows pyrazolopyrimidine derivatives to interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[3][4] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][5]

The versatility of the pyrazolopyrimidine scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of its pharmacological properties.[3] By systematically altering the substituents on the core structure, medicinal chemists can explore the chemical space to enhance potency, improve selectivity, and optimize pharmacokinetic profiles. This iterative process of synthesis and biological testing is the essence of Structure-Activity Relationship (SAR) studies.

Pyrazolopyrimidine derivatives have demonstrated a broad spectrum of biological activities, including:

  • Anticancer: By targeting various protein kinases such as EGFR, CDKs, BTK, and Pim-1 kinase, these compounds can inhibit cancer cell proliferation and survival.[3][5][6]

  • Anti-inflammatory: Certain derivatives have shown potential as anti-inflammatory agents, likely through the inhibition of inflammatory mediators.[7][8][9]

  • Antimicrobial: The scaffold has been explored for the development of new antibacterial agents.[10][11]

  • Antitubercular: SAR studies have identified pyrazolopyrimidine-based compounds with activity against Mycobacterium tuberculosis.[12][13]

This guide will provide a comprehensive overview of the key considerations and methodologies for conducting preliminary SAR studies on this important class of compounds.

General Synthetic Strategies for Pyrazolopyrimidine Libraries

A successful SAR campaign relies on the efficient synthesis of a diverse library of analogues. The choice of synthetic route is critical and is often dictated by the desired substitution pattern on the pyrazolopyrimidine core. One of the most common and versatile methods is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3]

Key Synthetic Approach: Condensation of 5-Aminopyrazoles

This strategy involves the reaction of a substituted 5-aminopyrazole with a β-dicarbonyl compound, leading to the formation of the pyrimidine ring. The reaction typically proceeds under acidic or basic conditions.[3] The diversity of the final products can be readily achieved by varying the substituents on both the 5-aminopyrazole and the β-dicarbonyl starting materials.

Rationale behind Experimental Choices:

  • Choice of 5-Aminopyrazole: The substituents on the pyrazole ring (R1, R2) are introduced at this stage. A wide variety of commercially available or readily synthesized 5-aminopyrazoles allows for extensive exploration of the SAR at these positions.

  • Choice of β-Dicarbonyl Compound: The substituents on the pyrimidine ring (R3, R4) are determined by the choice of the β-dicarbonyl compound. Using different diketones, ketoesters, or their synthetic equivalents provides a straightforward way to introduce diverse functional groups.

  • Reaction Conditions: The choice of acid or base catalyst and the reaction solvent can influence the reaction rate and yield. Acetic acid is a commonly used solvent and catalyst for this transformation.[14]

Experimental Workflow for SAR Library Synthesis

Start Select Diverse 5-Aminopyrazoles (R1, R2) Reaction Parallel Synthesis: Condensation Reaction Start->Reaction Dicarbonyls Select Diverse β-Dicarbonyl Compounds (R3, R4) Dicarbonyls->Reaction Purification Purification of Analogues Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library Pyrazolopyrimidine Library for Screening Characterization->Library EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazolopyrimidine Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine->EGFR Library Pyrazolopyrimidine Library Primary_Screening Primary Screening (e.g., MTT Assay) Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay (e.g., Kinase Inhibition Assay) Hit_Identification->Secondary_Assay SAR_Analysis SAR Analysis Secondary_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Sources

The Versatile Scaffold: A Technical Guide to the Applications of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its role as a bioisostere of the purine nucleus. This structural mimicry allows it to effectively compete with adenosine triphosphate (ATP) for the binding sites of numerous protein kinases, making it a cornerstone in the development of targeted therapies, particularly in oncology. This technical guide delves into the synthesis and extensive applications of a key derivative, 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine , a versatile building block that offers multiple avenues for synthetic elaboration and has been instrumental in the creation of potent and selective kinase inhibitors.

The Strategic Importance of the 1-Methyl-Pyrazolo[3,4-d]pyrimidine Core

The 1H-pyrazolo[3,4-d]pyrimidine moiety is a recurring motif in a multitude of kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The introduction of a methyl group at the N1 position serves several critical functions in drug design. It can enhance metabolic stability by blocking a potential site of oxidation, improve cell permeability, and fine-tune the conformational presentation of the scaffold within the binding site, thereby influencing potency and selectivity. The presence of the bromo and chloro substituents at the 3 and 4 positions, respectively, provides orthogonal reactivity, allowing for sequential and site-selective modifications to build molecular complexity and explore structure-activity relationships (SAR).

Synthesis of the Core Intermediate: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with the construction of the methylated pyrazolopyrimidinone core.

Synthesis of 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

A common route to the 1-methyl-pyrazolo[3,4-d]pyrimidin-4-one core involves the cyclization of a suitably substituted pyrazole precursor.

Experimental Protocol:

  • Reaction Setup: In a pressure vessel, dissolve 5-[(ethoxymethylene)amino]-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester (57.2 g) in ethanol (200 ml).

  • Ammonolysis: Add ammonia (4.4 g) to the solution.

  • Cyclization: Seal the vessel and heat the reaction mixture at 60°C for 40 hours.

  • Isolation and Purification: After cooling, filter the reaction mixture. The resulting solid, 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, can be recrystallized from dimethylformamide to yield the pure product.[1]

reactant 5-[(ethoxymethylene)amino]-1-methyl- 1H-pyrazole-4-carboxylic acid, ethyl ester product 1-Methyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one reactant->product NH3, Ethanol, 60°C

Caption: Synthesis of the core pyrimidinone scaffold.

Halogenation to Yield this compound

Plausible Synthetic Protocol (based on analogous reactions):

  • Bromination: To a solution of 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in a suitable solvent (e.g., DMF or acetic acid), add a brominating agent such as N-bromosuccinimide (NBS) and heat to effect bromination at the C3 position.

  • Chlorination: The resulting 3-bromo-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is then subjected to chlorination. A common method for this transformation is refluxing with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine, to convert the pyrimidinone to the 4-chloro derivative.[2]

  • Work-up and Purification: After completion of the reaction, the excess POCl₃ is carefully quenched, and the product is extracted and purified by chromatography to yield this compound.

start 1-Methyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one intermediate 3-Bromo-1-methyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one start->intermediate NBS product 3-Bromo-4-chloro-1-methyl- 1H-pyrazolo[3,4-d]pyrimidine intermediate->product POCl3

Caption: Halogenation of the pyrimidinone core.

Applications in the Synthesis of Kinase Inhibitors

The differential reactivity of the C-Br and C-Cl bonds in this compound allows for a modular approach to the synthesis of diverse kinase inhibitors. Typically, the more labile chlorine at the C4 position is displaced first in nucleophilic aromatic substitution reactions, followed by functionalization of the C3-bromo position via cross-coupling reactions.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical component of the B-cell receptor signaling pathway, making it a key target for the treatment of B-cell malignancies and autoimmune diseases. The pyrazolo[3,4-d]pyrimidine scaffold is a common feature in many BTK inhibitors.

Synthetic Strategy:

A general strategy involves the initial displacement of the C4-chloro group with a desired amine, followed by a Suzuki-Miyaura cross-coupling reaction at the C3 position to introduce a variety of aryl or heteroaryl moieties. This approach allows for the exploration of different substituents to optimize potency and selectivity.

start 3-Bromo-4-chloro-1-methyl- 1H-pyrazolo[3,4-d]pyrimidine intermediate 4-Amino-3-bromo-1-methyl- 1H-pyrazolo[3,4-d]pyrimidine Derivative start->intermediate R-NH2, Base product BTK Inhibitor Candidate intermediate->product Ar-B(OH)2, Pd catalyst

Caption: General synthetic route to BTK inhibitors.

A series of 3-substituted pyrazolopyrimidine derivatives have been designed and synthesized as potent BTK inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range. For instance, compound 8a in one study showed an IC₅₀ of 7.95 nM against the BTK enzyme.[3]

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases. JAK inhibitors are an important class of therapeutics for these conditions. The pyrazolo[3,4-d]pyrimidine core can be found in some JAK inhibitor candidates.

Synthetic Approach:

Similar to the synthesis of BTK inhibitors, the construction of JAK inhibitors often involves sequential functionalization of the di-halogenated pyrazolo[3,4-d]pyrimidine core. The specific choice of the amine nucleophile and the boronic acid coupling partner is guided by the desired interactions with the JAK kinase active site.

Other Kinase Targets

The versatility of the this compound scaffold extends to the development of inhibitors for other kinases implicated in cancer and other diseases. The pyrazolo[3,4-d]pyrimidine core has been incorporated into inhibitors of:

  • Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, making it a target in oncology. Some pyrazolo[3,4-d]pyrimidine derivatives have shown potent PLK4 inhibition with IC₅₀ values less than 10 nM.[4]

  • Breast tumor kinase (BRK/PTK6): An oncogenic driver in several cancers. Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been developed as selective BRK/PTK6 inhibitors.[2]

  • Monopolar Spindle 1 (MPS1) Kinase: A critical component of the spindle assembly checkpoint, representing another attractive target for cancer therapy.[5]

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold has provided valuable insights into the SAR of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

PositionModificationImpact on Activity
C4 Introduction of various aminesModulates interactions with the solvent-exposed region of the ATP-binding pocket, influencing potency and pharmacokinetic properties.
C3 Suzuki-Miyaura coupling with (hetero)aryl boronic acidsExplores the hydrophobic pocket of the kinase active site, crucial for achieving high potency and selectivity.
N1 MethylationEnhances metabolic stability and can improve cellular permeability.

Conclusion

This compound is a highly valuable and versatile intermediate in modern drug discovery. Its strategic placement of reactive handles allows for the efficient and modular synthesis of a wide array of kinase inhibitors. The ability to systematically explore the chemical space around this privileged scaffold has led to the development of potent and selective inhibitors for a range of kinases, with significant therapeutic potential in oncology, immunology, and beyond. Further exploration of the synthetic utility of this building block is poised to yield novel therapeutic agents with improved efficacy and safety profiles.

References

[5] Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach | Journal of Medicinal Chemistry - ACS Publications. (2016-04-07). Retrieved from [Link] [2] Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - NIH. Retrieved from [Link] [4] Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed. (2022-08-05). Retrieved from [Link] [6] Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction - ResearchGate. (2025-08-06). Retrieved from [Link] [7] Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC - NIH. Retrieved from [Link] [8] Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent - PubMed. Retrieved from [Link] [9] Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - NIH. Retrieved from [Link] [10] Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. (2024-07-09). Retrieved from [Link] [1] Synthesis of (c) 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one - PrepChem.com. Retrieved from [Link] [11] Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC - NIH. Retrieved from [Link] 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - ResearchGate. (2025-10-16). Retrieved from [Link] [12] Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors - PubMed. (2020-08-15). Retrieved from [Link] [13] Applying molecular hybridization to design a new class of pyrazolo[3,4-d] pyrimidines as Src inhibitors - Usiena air. (2024-10-01). Retrieved from [Link] [14] The Role of Pyrazolo[3,4-D]Pyrimidines in Modern Chemical Synthesis. (2026-01-18). Retrieved from [Link] [3] Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed. (2018-05-01). Retrieved from [Link] [15] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Retrieved from [Link] [16] Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC - PubMed Central. (2019-05-23). Retrieved from [Link] [17] ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. - ResearchGate. (2025-08-10). Retrieved from [Link]

Sources

The Ascendance of Pyrazolo[3,4-d]pyrimidines: From Purine Mimetics to Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery and History of a Privileged Scaffold

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the relentless pursuit of novel anticancer therapeutics. Its remarkable success is rooted in its structural resemblance to the endogenous purine ring system, establishing it as a "privileged scaffold" for the design of ATP-competitive kinase inhibitors. This technical guide provides a comprehensive exploration of the discovery and historical development of pyrazolo[3,4-d]pyrimidines as anticancer agents. We will traverse the early days of purine analog synthesis, the seminal discoveries of their cytotoxic effects, and the subsequent evolution of this scaffold into a versatile platform for developing highly potent and selective inhibitors of various protein kinases implicated in oncogenesis. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important class of compounds, complete with mechanistic insights, experimental protocols, and a forward-looking perspective.

The Genesis: Purine Analogs and the Dawn of Antimetabolite Theory

The story of pyrazolo[3,4-d]pyrimidines as anticancer agents is intrinsically linked to the broader history of purine analogs in chemotherapy.[1] In the mid-20th century, the burgeoning understanding of nucleic acid biochemistry as central to cell growth and proliferation led to the hypothesis that molecules mimicking the natural purine bases (adenine and guanine) could act as antimetabolites, thereby disrupting these vital processes in rapidly dividing cancer cells.[1][2] This era saw the synthesis and investigation of numerous purine analogs, with iconic drugs like 6-mercaptopurine (6-MP) demonstrating the clinical potential of this strategy in treating acute leukemias.[2]

The foundational work of scientists like Roland K. Robins in the 1950s on the synthesis of novel heterocyclic systems was pivotal. While not initially focused on cancer, his group's development of synthetic routes to various fused pyrimidine heterocycles, including the pyrazolo[3,4-d]pyrimidine core, laid the chemical groundwork for future explorations. One of the earliest and most well-known compounds from this family is Allopurinol, a xanthine oxidase inhibitor used to treat gout. Its synthesis demonstrated the accessibility of this scaffold, paving the way for further derivatization and biological screening.

From Analogs to Action: The Emergence of Anticancer Activity

The conceptual leap from purine isostere to a potential anticancer agent was a logical progression. The structural similarity between the pyrazolo[3,4-d]pyrimidine core and adenine is striking, suggesting that these compounds could interfere with the myriad of ATP-dependent processes within a cell. Early screening programs, though not always widely published with the same level of detail as modern studies, began to uncover the cytotoxic potential of this class of compounds.

While a single "discovery" paper is difficult to pinpoint, the collective body of research from the latter half of the 20th century demonstrated that various substituted pyrazolo[3,4-d]pyrimidines exhibited antiproliferative effects against a range of cancer cell lines.[3] These early investigations were often phenotypic, meaning they identified compounds that killed cancer cells without necessarily knowing the precise molecular target.

The Kinase Revolution: A Scaffold Finds Its Calling

The true ascendance of pyrazolo[3,4-d]pyrimidines as a major class of anticancer agents began with the "kinase revolution" of the late 1990s and early 2000s. The identification of protein kinases as key drivers of oncogenic signaling pathways, and their druggability, created a surge in the demand for ATP-competitive inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold was perfectly poised to meet this demand. Its ability to mimic the adenine portion of ATP allows it to bind to the ATP-binding pocket of a wide array of kinases, making it an ideal starting point for inhibitor design.

This realization led to a paradigm shift in the development of pyrazolo[3,4-d]pyrimidine-based drugs. The focus moved from general cytotoxicity to the rational design of potent and selective inhibitors of specific cancer-driving kinases.

Targeting the Src Family Kinases: Early Successes

One of the first kinase families to be successfully targeted by pyrazolo[3,4-d]pyrimidines was the Src family. As non-receptor tyrosine kinases, Src and its relatives play crucial roles in cell proliferation, survival, and migration. Their dysregulation is a common feature of many cancers. The development of compounds like PP1 and PP2, though not clinical drugs, were seminal in demonstrating that the pyrazolo[3,4-d]pyrimidine core could be elaborated to achieve high-potency and selectivity for Src family kinases. This work validated the scaffold as a premier platform for kinase inhibitor development.

Expanding the Target Space: EGFR, CDKs, and Beyond

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold quickly became apparent as medicinal chemists began to target other critical oncogenic kinases.

  • Epidermal Growth Factor Receptor (EGFR): Numerous pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[4] These compounds have shown significant antiproliferative activity against cancer cell lines driven by EGFR mutations.[4]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazolo[3,4-d]pyrimidines have been successfully employed to create potent CDK inhibitors, demonstrating the ability to induce cell cycle arrest and apoptosis in cancer cells.[5][6]

  • Other Kinase Targets: The application of this scaffold continues to expand, with potent inhibitors of Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and others being developed, some of which have progressed into clinical trials and approved drugs.

Structure-Activity Relationships: A Chemist's Guide to Potency and Selectivity

The development of potent and selective pyrazolo[3,4-d]pyrimidine-based kinase inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern a compound's interaction with the ATP-binding pocket of a target kinase.

A generalized SAR for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors can be summarized as follows:

  • N1-Substitution: The N1 position of the pyrazole ring is often substituted with a group that can occupy the hydrophobic "back pocket" of the kinase active site. Small alkyl or cycloalkyl groups are common.

  • C4-Substitution: The C4 position of the pyrimidine ring is a critical point for achieving both potency and selectivity. It is typically substituted with an amino group bearing a larger aromatic or heteroaromatic moiety. This group often forms key hydrogen bonds with the "hinge" region of the kinase, a crucial interaction for ATP-competitive inhibitors. The nature of this substituent is often the primary determinant of a compound's selectivity profile.

  • Other Positions (C3, C6): Modifications at other positions on the scaffold are less common but can be used to fine-tune physicochemical properties such as solubility and metabolic stability.

Representative Experimental Protocols

To provide a practical context for the research and development of pyrazolo[3,4-d]pyrimidine-based anticancer agents, the following sections outline representative experimental protocols for their synthesis and biological evaluation.

General Synthetic Scheme for 4-Amino-Substituted Pyrazolo[3,4-d]pyrimidines

A common and versatile method for the synthesis of the 4-amino-substituted pyrazolo[3,4-d]pyrimidine core involves a multi-step sequence starting from a substituted pyrazole.

Step 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • To a solution of 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine in phosphorus oxychloride (POCl₃), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Step 2: Nucleophilic Aromatic Substitution with an Amine

  • Dissolve the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine and the desired primary or secondary amine in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C, depending on the reactivity of the amine.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of a pyrazolo[3,4-d]pyrimidine derivative against a specific protein kinase is typically determined using an in vitro kinase assay.

  • Prepare a reaction buffer containing the purified recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add varying concentrations of the test compound (typically in a serial dilution) to the reaction mixture.

  • Initiate the kinase reaction by adding a solution of ATP and a divalent cation (e.g., MgCl₂).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period.

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by fitting the dose-response data to a suitable sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

The cytotoxic effect of a pyrazolo[3,4-d]pyrimidine derivative on cancer cells is commonly assessed using a cell proliferation assay, such as the MTT assay.

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • After the incubation period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl).

  • Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to untreated control cells.

  • Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) from the dose-response curve.

Data Presentation

The following table summarizes the in vitro activity of a selection of representative pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and their target kinases.

Compound IDTarget Kinase(s)Cancer Cell LineGI₅₀/IC₅₀ (µM)Reference
Compound A EGFRA549 (Lung Cancer)2.24
Compound B CDK2MCF-7 (Breast Cancer)0.045[5]
Compound C SrcHCT116 (Colon Cancer)0.006[5]
LL28 IGF1R/SrcH1299 (Lung Cancer)Not specified[7]
Compound 12b EGFRA549 (Lung Cancer)8.21[4]
Compound 12b EGFRHCT-116 (Colon Cancer)19.56[4]

Visualizing the Drug Discovery Workflow and Signaling Pathways

The Drug Discovery and Development Workflow

The following diagram illustrates the general workflow for the discovery and development of pyrazolo[3,4-d]pyrimidine-based anticancer agents.

G cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development Scaffold_Selection Scaffold Selection (Pyrazolo[3,4-d]pyrimidine) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Rational Design HTS High-Throughput Screening Library_Synthesis->HTS Chemical Library Hit_Identification Hit Identification HTS->Hit_Identification Active Compounds SAR_Studies SAR Studies Hit_Identification->SAR_Studies Structure-Activity Relationship ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Optimized Leads Lead_Candidate Lead Candidate Selection ADMET_Profiling->Lead_Candidate In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Candidate->In_Vivo_Studies Clinical_Trials Clinical Trials (Phase I-III) In_Vivo_Studies->Clinical_Trials FDA_Approval FDA Approval Clinical_Trials->FDA_Approval

A generalized workflow for the discovery and development of pyrazolo[3,4-d]pyrimidine anticancer agents.
Targeting the EGFR Signaling Pathway

The diagram below depicts a simplified representation of the EGFR signaling pathway and how pyrazolo[3,4-d]pyrimidine-based inhibitors can block its activity.

G EGF EGF EGFR EGFR EGF->EGFR Binds to ADP ADP EGFR->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_Signaling Activates Pyrazolo_Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds to ATP Pocket Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes

Inhibition of the EGFR signaling pathway by a pyrazolo[3,4-d]pyrimidine-based inhibitor.

Conclusion and Future Directions

The journey of pyrazolo[3,4-d]pyrimidines from simple purine isosteres to a clinically significant class of anticancer agents is a testament to the power of rational drug design informed by a deep understanding of cancer biology. The versatility of this scaffold has allowed for the development of inhibitors targeting a wide range of oncogenic kinases, providing valuable tools for both research and clinical practice.

Looking ahead, the development of pyrazolo[3,4-d]pyrimidine-based therapeutics is likely to focus on several key areas:

  • Next-Generation Inhibitors: Overcoming acquired resistance to current kinase inhibitors is a major clinical challenge. The design of next-generation pyrazolo[3,4-d]pyrimidines that are active against resistant mutants of their target kinases will be a critical area of research.

  • Dual and Multi-Targeted Inhibitors: As our understanding of the complex signaling networks in cancer grows, there is increasing interest in developing inhibitors that can simultaneously modulate multiple targets.[7] The pyrazolo[3,4-d]pyrimidine scaffold is well-suited for the development of such multi-targeted agents.

  • Targeting Novel Kinases: With hundreds of kinases in the human genome, many remain underexplored as potential drug targets. The continued application of the pyrazolo[3,4-d]pyrimidine scaffold in screening and development campaigns will undoubtedly lead to the discovery of inhibitors for novel and challenging kinase targets.

References

  • Lee, H. J., et al. (2018). Development of a 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitor as a novel anticancer agent with minimal toxicity. Molecular Cancer, 17(1), 50. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 726-741. [Link]

  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

  • Wang, Z., et al. (2016). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 21(11), 1539. [Link]

  • Bakr, R. B., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3313. [Link]

  • El-Sayed, N. A., et al. (2025). Purine Scaffold in Agents for Cancer Treatment. ACS Omega. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 726-741. [Link]

  • Ghattas, M. A., et al. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Journal of Molecular Structure. [Link]

  • Hassan, A. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1851. [Link]

  • Dash, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Medicinal Chemistry. [Link]

  • El-Naggar, A. M., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(16), 4991. [Link]

  • El-Enany, M. M., et al. (2019). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. [Link]

  • Pizzorno, G., et al. (2003). Pyrimidine and Purine Antimetabolites. In: Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

  • Kumar, A., et al. (2025). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. [Link]

  • Al-Omair, M. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4991. [Link]

  • Al-Ostoot, F. H., et al. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(16), 4991. [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. Medicinal Chemistry Research, 27(4), 1147-1157. [Link]

  • Wikipedia. (2023). Purine analogue. [Link]

Sources

A Researcher's Guide to the NMR Spectroscopy of Pyrazolo[3,4-d]pyrimidines: From Core Principles to Advanced Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for pyrazolo[3,4-d]pyrimidine compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of spectral interpretation for this critical heterocyclic scaffold, offering field-proven insights and detailed experimental protocols. The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in numerous clinically significant molecules, including inhibitors of kinases and other enzymes, making a thorough understanding of its spectroscopic properties essential for unambiguous structure elucidation and accelerated drug discovery.[1][2]

The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine system is a bicyclic heteroaromatic compound isosteric to adenine, a fundamental component of nucleic acids. This structural similarity allows it to effectively mimic the natural purine bases, enabling it to interact with the ATP-binding sites of various enzymes, particularly kinases.[2] This has led to the development of a plethora of pyrazolo[3,4-d]pyrimidine derivatives with potent biological activities, including anticancer and anti-inflammatory properties. A robust and reliable method for the structural characterization of these molecules is therefore of paramount importance, with NMR spectroscopy being the most powerful and widely used technique for this purpose.[3][4][5]

Deciphering the Code: ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of a pyrazolo[3,4-d]pyrimidine derivative provides a wealth of information regarding its molecular structure. The chemical shifts (δ), coupling constants (J), and signal multiplicities are all influenced by the electronic environment of the protons, which in turn is dictated by the nature and position of the substituents on the heterocyclic core.

Characteristic Chemical Shifts

The protons attached to the pyrazolo[3,4-d]pyrimidine core have characteristic chemical shift ranges that are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromaticity of the bicyclic system.

  • H3 Proton: The proton at position 3 of the pyrazole ring typically resonates in the downfield region, often as a singlet, unless coupled to a substituent at N1 or C4. Its chemical shift is sensitive to substitution on the pyrazole ring.

  • H6 Proton: The proton at position 6 of the pyrimidine ring also appears in the aromatic region. Its chemical shift is significantly affected by substituents at the C4 and N5 positions. For instance, in some 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamido}alkanoic acid derivatives, the H3 and H6 protons appear as two characteristic singlet signals at around 8.23 ppm.[5]

  • NH Protons: Protons attached to nitrogen atoms (e.g., at positions 1, 5, or on amino substituents) are often observed as broad singlets and their chemical shifts can be highly variable, depending on the solvent, concentration, and temperature. These signals can be confirmed by D₂O exchange experiments, where the NH proton is replaced by deuterium, causing the signal to disappear from the spectrum. In some derivatives, these NH protons can be strongly deshielded, with chemical shifts observed at δ 13.37 and 14.18 ppm.[6]

Substituent Effects on ¹H NMR Spectra

The introduction of substituents onto the pyrazolo[3,4-d]pyrimidine core can cause significant changes in the ¹H NMR spectrum, providing valuable clues for structure determination.

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH₂) or alkoxy (-OR) tend to shield the protons on the ring, causing their signals to shift to a higher field (lower ppm values).

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deshield the ring protons, resulting in a downfield shift (higher ppm values).

  • Aromatic Substituents: Phenyl or other aryl groups attached to the core will exhibit their own characteristic signals in the aromatic region of the spectrum. The coupling patterns of these signals can provide information about the substitution pattern on the aromatic ring.

Unveiling the Carbon Skeleton: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a direct view of the carbon framework of the pyrazolo[3,4-d]pyrimidine molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

Characteristic Chemical Shifts

The carbon atoms of the pyrazolo[3,4-d]pyrimidine core have distinct chemical shift ranges:

  • C3, C3a, C4, C6, C7a: These carbons of the heterocyclic core typically resonate in the aromatic region of the spectrum, generally between δ 100 and 160 ppm. The specific chemical shifts are influenced by the nitrogen atoms and the substituents. For example, in a series of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one derivatives, the core carbons were observed in the range of δ 104-158 ppm.[7]

  • Carbonyl Carbons (C=O): If the pyrimidine ring is a pyrimidin-4-one, the carbonyl carbon (C4) will appear at a significantly downfield chemical shift, typically in the range of δ 155-165 ppm.

  • Thione Carbons (C=S): In the case of a pyrimidine-4-thione, the C4 carbon will resonate even further downfield, often above δ 175 ppm.

The following table summarizes typical ¹³C chemical shift ranges for a substituted pyrazolo[3,4-d]pyrimidine core, based on reported data for various derivatives.[7]

Carbon AtomTypical Chemical Shift Range (ppm)
C3135 - 150
C3a100 - 110
C4150 - 160
C6145 - 155
C7a150 - 158

Note: These are approximate ranges and can vary significantly with substitution.

Advanced NMR Techniques for Unambiguous Structure Elucidation

While 1D ¹H and ¹³C NMR are the workhorses of structural analysis, complex pyrazolo[3,4-d]pyrimidine derivatives often require the use of two-dimensional (2D) NMR techniques for complete and unambiguous assignment of all signals.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is an invaluable tool for assigning the signals of protonated carbons in the pyrazolo[3,4-d]pyrimidine core and its substituents.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the connectivity of different fragments within the molecule.

Logical Workflow for Spectral Assignment

A systematic approach is crucial for the accurate interpretation of NMR data for novel pyrazolo[3,4-d]pyrimidine compounds.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Interpretation Structure Elucidation H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR HSQC Acquire HSQC H1_NMR->HSQC DEPT Acquire DEPT C13_NMR->HSQC DEPT->HSQC Assign_Protonated_C Assign Protonated Carbons (HSQC) DEPT->Assign_Protonated_C HMBC Acquire HMBC HSQC->Assign_Protonated_C Assign_Quaternary_C Assign Quaternary Carbons (HMBC) HMBC->Assign_Quaternary_C Final_Structure Propose Final Structure Assign_Protonated_C->Final_Structure Assign_Quaternary_C->Final_Structure

Caption: A logical workflow for the structural elucidation of pyrazolo[3,4-d]pyrimidines using NMR spectroscopy.

Experimental Protocols: A Practical Guide

The quality of NMR data is highly dependent on proper sample preparation and instrument setup. The following is a step-by-step methodology for acquiring high-quality NMR spectra of pyrazolo[3,4-d]pyrimidine compounds.

Sample Preparation
  • Compound Purity: Ensure the compound is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Common choices for pyrazolo[3,4-d]pyrimidines include DMSO-d₆, CDCl₃, and Methanol-d₄. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its high boiling point.[8]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Sample Handling:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and ensure complete dissolution. Gentle vortexing or sonication may be required.

    • Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

    • Filter the solution if any solid particles are present to avoid issues with shimming.[1]

    • Cap the NMR tube securely and label it clearly.

Data Acquisition
  • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion and resolution.

  • ¹H NMR:

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to obtain sharp, symmetrical peaks for the solvent signal.

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (HSQC, HMBC):

    • Use standard pulse sequences for these experiments.

    • Optimize the acquisition and processing parameters according to the instrument's software guidelines.

Data Presentation: A Comparative Overview

The following tables summarize representative ¹H and ¹³C NMR data for a few substituted pyrazolo[3,4-d]pyrimidine derivatives, illustrating the effect of different substituents on the chemical shifts.

Table 1: ¹H NMR Data for Selected Pyrazolo[3,4-d]pyrimidine Derivatives (in DMSO-d₆)[7]
CompoundH3 (ppm)H6 (ppm)Other Protons (ppm)
3-methyl-1-phenyl-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine8.40 (s, 1H)-8.02-7.33 (m, 5H, Ar-H), 3.47 (s, 3H, OCH₃), 2.52 (s, 3H, CH₃)
3-methyl-1-phenyl-4-(prop-2-yn-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine8.54 (s, 1H)-8.02-7.39 (m, 5H, Ar-H), 4.82 (d, 2H), 3.43 (t, 1H), 2.55 (s, 3H, CH₃)
Table 2: ¹³C NMR Data for Selected Pyrazolo[3,4-d]pyrimidine Derivatives (in DMSO-d₆)[7]
CompoundC3C3aC4C6C7aOther Carbons (ppm)
3-methyl-1-phenyl-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine145.86104.94157.60151.70151.90138.27, 129.24, 126.66, 121.20 (Ar-C), 33.15 (OCH₃), 13.41 (CH₃)
3-methyl-1-phenyl-4-(prop-2-yn-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine146.10104.84156.31150.71151.44138.02, 129.21, 126.87, 121.47 (Ar-C), 78.65, 75.75, 34.63 (propargyl), 13.34 (CH₃)

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of pyrazolo[3,4-d]pyrimidine derivatives. A thorough understanding of the characteristic ¹H and ¹³C NMR spectral features, coupled with the application of advanced 2D NMR techniques and adherence to rigorous experimental protocols, enables researchers to unambiguously determine the structures of novel compounds in this medicinally important class. The data and methodologies presented in this guide serve as a valuable resource for scientists engaged in the synthesis and development of new pyrazolo[3,4-d]pyrimidine-based therapeutic agents.

References

  • Al-Ostath, E. H., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5039. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Al-Ghorbani, M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4938. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14757-14774. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. [Link]

  • El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 1995-2015. [Link]

  • El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 1995-2015. [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1975). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 11(10), 1205-1208. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Deev, S. L., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(48), 28011-28033. [Link]

  • Imperial College London. (2021). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14757-14774. [Link]

  • Centre for Catalysis Research and Technology. (n.d.). GOOD LAB PRACTICE-NMR. [Link]

  • Lab Manager. (2025). Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals. [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455. [Link]

  • University of California, San Diego. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • University of Florida. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

Sources

Mass spectrometry and fragmentation pattern of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry and Fragmentation of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activities, including roles as kinase inhibitors in oncology.[1] The targeted functionalization of this core, particularly with halogens, allows for the fine-tuning of steric and electronic properties, making it a focal point in drug discovery and development. For researchers and scientists in this field, the unambiguous structural confirmation of these complex heterocyclic molecules is paramount.

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of a specific, highly functionalized derivative: This compound . Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of data. It delves into the mechanistic underpinnings of the molecule's fragmentation under Electron Ionization (EI), explains the causality behind analytical choices, and provides a robust, field-proven protocol for its characterization. The goal is to equip researchers with the expertise to confidently identify this molecule and predict the fragmentation of related structures, a critical skill in synthesis confirmation, purity analysis, and metabolite identification.

Chapter 1: Molecular Structure and Isotopic Composition

The first step in any mass spectrometric analysis is a thorough understanding of the analyte's elemental composition and the resulting isotopic signature. The presence of two different halogen atoms, bromine and chlorine, in this compound creates a highly characteristic and diagnostic pattern in the mass spectrum.

Molecular Formula: C₆H₄BrClN₄

Key Isotopes:

  • Carbon: ¹²C (98.9%), ¹³C (1.1%)

  • Hydrogen: ¹H (99.98%)

  • Nitrogen: ¹⁴N (99.6%)

  • Chlorine: ³⁵Cl (75.77%), ³⁷Cl (24.23%) - an approximate 3:1 ratio.

  • Bromine: ⁷⁹Br (50.69%), ⁸¹Br (49.31%) - an approximate 1:1 ratio.

The co-presence of bromine and chlorine results in a distinctive molecular ion cluster (M, M+2, M+4, M+6) that serves as a definitive confirmation of the molecule's elemental composition. The relative intensities of these peaks can be predicted by binomial expansion of the isotopic abundances.

Table 1: Theoretical Isotopic Distribution and Exact Mass of the Molecular Ion

IonContributing IsotopesCalculated Exact Mass (Da)Relative Intensity (%)
[M]⁺¹²C₆¹H₄⁷⁹Br³⁵Cl¹⁴N₄245.936276.9
[M+1]⁺¹³C¹²C₅¹H₄⁷⁹Br³⁵Cl¹⁴N₄ + ...246.93965.8
[M+2]⁺¹²C₆¹H₄⁸¹Br³⁵Cl¹⁴N₄ / ¹²C₆¹H₄⁷⁹Br³⁷Cl¹⁴N₄247.9342 / 247.9333100.0
[M+3]⁺...248.93767.3
[M+4]⁺¹²C₆¹H₄⁸¹Br³⁷Cl¹⁴N₄249.931224.6
[M+5]⁺...250.93461.3

Note: The most intense peak in the cluster, [M+2]⁺, is set to 100% relative intensity for clarity.

Chapter 2: Principles of Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is the classic and most common ionization technique used in gas chromatography-mass spectrometry (GC-MS).[2][3] Its selection for analyzing a molecule like this compound is deliberate. The high energy of the electron beam (standardized at 70 eV) imparts significant internal energy to the molecule, inducing extensive and reproducible fragmentation.[3] This process creates a detailed "fingerprint" mass spectrum that is ideal for structural elucidation and library matching.

The process can be summarized in four key stages:

  • Vaporization: The analyte is introduced into the ion source in the gas phase, typically from a GC column.

  • Ionization: A beam of high-energy electrons bombards the gas-phase molecules. This ejects a valence electron from the molecule, forming a positively charged radical cation, denoted as [M]⁺•.

  • Acceleration: The newly formed ions are accelerated out of the ion source by an electric field.

  • Mass Analysis & Detection: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

General workflow for GC-EI-MS analysis.

Chapter 3: Predicted Fragmentation Pattern

The fragmentation of the this compound radical cation is governed by the relative stabilities of the resulting ions and neutral losses, as well as the inherent bond strengths within the heterocyclic system. The proposed pathway is based on established fragmentation mechanisms of halogenated pyrimidines and related heterocycles.[4][5][6]

Primary Fragmentation Pathways:

The initial fragmentation events are expected to arise from the cleavage of the weakest bonds attached to the stable aromatic core.

  • Loss of Bromine Radical (•Br): The C-Br bond is typically weaker than the C-Cl bond. Therefore, the primary and often most favorable fragmentation is the loss of a bromine radical (mass 79 or 81 Da) to form a stable aryl cation (m/z 167/169) . This fragment will still exhibit the characteristic 3:1 isotopic pattern for chlorine.

  • Loss of Chlorine Radical (•Cl): A competing, though likely less intense, pathway is the loss of a chlorine radical (mass 35 or 37 Da) to yield an ion at (m/z 211/213) . This fragment will retain the 1:1 isotopic signature of bromine.

  • Loss of Methyl Radical (•CH₃): Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (mass 15 Da), leading to a fragment ion at (m/z 231/233/235) .

Secondary Fragmentation:

The primary fragment ions undergo further decomposition to produce smaller, stable ions.

  • From the [M-Br]⁺ ion (m/z 167): This ion can subsequently lose a molecule of hydrogen cyanide (HCN, mass 27 Da) from the pyrimidine ring, a common fragmentation for nitrogenous heterocycles, resulting in an ion at m/z 140 .[5]

  • From the [M-Cl]⁺ ion (m/z 211): This ion may also lose an HCN molecule to give a fragment at m/z 184 .

The following diagram illustrates the most probable fragmentation cascade.

Fragmentation_Pathway cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation M [M]⁺• m/z 246/248/250 M_minus_Br [M - Br]⁺ m/z 167/169 M->M_minus_Br - •Br M_minus_Cl [M - Cl]⁺ m/z 211/213 M->M_minus_Cl - •Cl M_minus_CH3 [M - CH₃]⁺ m/z 231/233/235 M->M_minus_CH3 - •CH₃ Fragment_140 [C₅H₃ClN₂]⁺ m/z 140/142 M_minus_Br->Fragment_140 - HCN

Predicted EI fragmentation pathway.

Table 2: Summary of Key Predicted Fragment Ions

m/z (most abundant isotope)Ion FormulaNeutral LossDescription
246[C₆H₄⁷⁹Br³⁵ClN₄]⁺•-Molecular Ion
211[C₆H₄⁷⁹BrN₄]⁺•ClLoss of a chlorine radical
167[C₆H₄³⁵ClN₄]⁺•BrLoss of a bromine radical (Major Fragment)
140[C₅H₃³⁵ClN₂]⁺•Br, HCNSubsequent loss of HCN from the [M-Br]⁺ fragment

Chapter 4: Experimental Protocol for GC-EI-MS Analysis

This protocol is designed as a self-validating system, ensuring robust and reproducible results for the analysis of this compound. The choice of each parameter is justified to provide a clear understanding of the experimental design.

1. Sample Preparation

  • Protocol: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution. Perform a serial dilution to a final concentration of ~10 µg/mL for analysis.

  • Causality: Ethyl acetate and dichloromethane are volatile solvents compatible with GC systems and provide good solubility for this class of compounds. Starting with a higher concentration and diluting down minimizes weighing errors and prevents column and source contamination.

2. GC-MS Instrumentation and Parameters

  • Justification: The goal is to achieve sharp chromatographic peaks for the analyte, ensuring good separation from any potential impurities and allowing for the acquisition of a "clean" mass spectrum from the apex of the peak. A standard non-polar column like a DB-5ms or equivalent is excellent for general-purpose analysis of semi-volatile organic compounds.

Table 3: Recommended GC-MS Parameters

ParameterSettingRationale
GC System
Injection Volume1 µLStandard volume to avoid overloading the column.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Carrier GasHelium, constant flow at 1.0 mL/minInert gas providing good chromatographic efficiency. Constant flow ensures reproducible retention times.
Column30 m x 0.25 mm ID, 0.25 µm film (e.g., Agilent DB-5ms)Industry-standard column offering excellent resolving power for a wide range of analytes.
Oven Program100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)A starting temperature well above the solvent boiling point with a moderate ramp to ensure good peak shape.
MS System
Ionization ModeElectron Ionization (EI)Provides extensive, reproducible fragmentation for structural confirmation.
Electron Energy70 eVThe industry standard for creating stable and comparable mass spectra for library matching.
Ion Source Temp.230 °CHot enough to prevent condensation of the analyte, but not so hot as to cause thermal degradation.
Quadrupole Temp.150 °CEnsures consistent mass filtering.
Mass Scan Range40 - 350 amuCovers the expected mass of the molecular ion and all significant fragments.

3. Data Analysis and Validation

  • Step 1: Examine the Total Ion Chromatogram (TIC). The analyte should appear as a single, sharp peak.

  • Step 2: Obtain the mass spectrum across the apex of the chromatographic peak.

  • Step 3 (Validation):

    • Confirm the presence of the molecular ion cluster starting at m/z 246. Verify that the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks are present with the expected relative intensities (~77:100:25).

    • Identify the primary fragment corresponding to the loss of •Br at m/z 167/169. This should be a prominent peak in the spectrum.

    • Look for other expected fragments, such as the loss of •Cl (m/z 211/213) and subsequent losses like HCN, to build a complete picture of the fragmentation pattern.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how fundamental principles can be applied to deduce the structure of a complex molecule. The highly diagnostic isotopic cluster created by the presence of both bromine and chlorine provides an unambiguous confirmation of its elemental composition. The fragmentation pattern, dominated by the facile loss of a bromine radical, aligns perfectly with established chemical principles. By following the detailed experimental protocol provided, researchers in drug development and organic synthesis can achieve robust, reliable, and reproducible characterization of this important heterocyclic scaffold, ensuring the integrity and quality of their scientific endeavors.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Simon, M., Lecomte, S., Lebrun, S., & Morin, P. (1994). Site-selective fragmentation in core-excited bromo-chloro-alkanes [Br(CH2)nCl]. The Journal of Chemical Physics, 101(3), 2633-2634. [Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(9), 2025-2028. [Link]

  • Tan, K. L., & Bergman, R. G. (2005). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics, 24(22), 5331-5344. [Link]

  • McNary, C. P., et al. (2011). Spectroscopy and Fragmentation of Undercoordinated Bromoiridates. The Journal of Physical Chemistry A, 115(47), 13482-13488. [Link]

  • Limbach, P. A., et al. (2018). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. International Journal of Molecular Sciences, 19(11), 3365. [Link]

  • Spiteller, G., & Spiteller-Friedmann, M. (1969). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 46(7), 498. [Link]

  • El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4984. [Link]

  • Kamal, A., & Kumar, P. P. (2016). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances, 6(10), 8218-8244. [Link]

  • Schymanski, E. L., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Journal of the American Society for Mass Spectrometry, 33(2), 248-260. [Link]

  • Gusev, D. G., et al. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2018(4), M1016. [Link]

  • Aalizadeh, R., et al. (2024). Quantum Chemistry-Based Prediction of Electron Ionization Mass Spectra for Environmental Chemicals. Environmental Science & Technology, 58(33), 15467-15477. [Link]

  • Mass Spectrometry Solutions. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Martini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11110. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]

  • Aladdin Scientific. (n.d.). 3-bromo-4-chloro-1h-pyrazolo[3, 4-d]pyrimidine, min 97%, 1 gram. [Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of the Chemical Society of Pakistan, 38(4), 743-747. [Link]

Sources

Methodological & Application

Synthesis of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a purine isostere, which allows its derivatives to interact with a wide array of biological targets.[1] This structural mimicry has led to the development of numerous compounds with significant therapeutic potential, including antiviral, antitumor, and anti-inflammatory agents. The target molecule, 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, is a key intermediate in the synthesis of various kinase inhibitors and other pharmacologically active compounds. The strategic placement of bromo and chloro substituents at the 3 and 4-positions, respectively, provides reactive handles for further functionalization through cross-coupling reactions and nucleophilic substitutions. The methyl group at the 1-position of the pyrazole ring can be crucial for modulating potency and selectivity for specific biological targets.

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of this compound, starting from readily available precursors. The described methodology is robust and scalable, making it suitable for both academic research and industrial drug development settings.

Overall Synthetic Strategy

The synthesis of the target compound is a multi-step process that begins with the construction of the pyrazolo[3,4-d]pyrimidine core, followed by sequential halogenation and N-methylation. The overall synthetic workflow is depicted below:

Synthesis_Workflow A Ethyl Cyanoacetate B 1H-Pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol) A->B Cyclization with Formamide C 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine B->C Chlorination (POCl3) D 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine C->D Bromination (NBS) E This compound D->E N-Methylation (CH3I, Base)

Sources

Investigating the Anti-Proliferative Effects of Pyrazolo[3,4-d]pyrimidine Derivatives in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pyrazolo[3,4-d]pyrimidine compounds, including derivatives like 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, for the investigation of their anti-cancer properties in breast cancer cell lines. This guide emphasizes the mechanistic rationale behind the protocols, ensuring a thorough understanding of the experimental design and data interpretation.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of the natural purine ring, the fundamental building block of adenine and guanine.[1][2][3] This structural mimicry allows derivatives of this scaffold to effectively compete with adenosine triphosphate (ATP) for the binding sites of numerous protein kinases, many of which are critical drivers of cancer cell proliferation and survival.[4][5]

Research has demonstrated that various analogs of pyrazolo[3,4-d]pyrimidine exhibit potent inhibitory activity against a range of oncogenic kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.[2][6]

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[4][7]

  • Src Tyrosine Kinase: Implicated in cell motility, proliferation, and survival.[8]

  • Dihydrofolate Reductase (DHFR): A crucial enzyme in nucleotide synthesis.[9]

This guide provides a foundational set of protocols to assess the efficacy of novel pyrazolo[3,4-d]pyrimidine compounds against common breast cancer cell line models, such as the estrogen receptor-positive (ER+) MCF-7 line and the aggressive triple-negative breast cancer (TNBC) MDA-MB-231 line.[10][11]

Section 1: Mechanistic Framework - Targeting Oncogenic Kinases

The primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives exert their anti-cancer effects is through the competitive inhibition of protein kinases. By occupying the ATP-binding pocket of a kinase, these compounds prevent the phosphorylation of downstream substrate proteins, thereby disrupting the signaling cascades that promote uncontrolled cell division and survival.

G cluster_0 Kinase Active Site cluster_1 Molecules ATP_pocket ATP Binding Pocket Substrate_site Substrate Binding Site ATP ATP ATP->ATP_pocket Normal Binding (Blocked) Compound Pyrazolo[3,4-d]pyrimidine Derivative Compound->ATP_pocket Binds & Inhibits G cluster_downstream Cellular Outcomes Compound Pyrazolo[3,4-d]pyrimidine Derivative Kinase Oncogenic Kinase (e.g., CDK2, EGFR, Src) Compound->Kinase Inhibits CellCycle Cell Cycle Progression Kinase->CellCycle Drives Prolif Proliferation & Survival Kinase->Prolif Promotes Arrest Cell Cycle Arrest CellCycle->Arrest Leads to Apoptosis Apoptosis Induction Apoptosis Induction Apoptosis->Induction Leads to Prolif->Apoptosis Suppresses Inhibition Proliferation Inhibited Prolif->Inhibition Leads to

Caption: Signaling pathway from kinase inhibition to cellular effects.

Section 2: Core Experimental Protocols

The following protocols provide a framework for the initial characterization of a pyrazolo[3,4-d]pyrimidine derivative's activity in breast cancer cell lines.

Prerequisites & Safety:

  • Cell Culture: All procedures must be performed in a certified Class II biological safety cabinet using sterile techniques. Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) should be obtained from a reputable source like ATCC and maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound Handling: The test compound should be dissolved in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Aliquot and store at -20°C or -80°C. All handling of the compound and DMSO should be done with appropriate personal protective equipment (PPE). The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid vehicle-induced toxicity.

G cluster_assays Downstream Assays start Start: Breast Cancer Cell Culture (MCF-7, MDA-MB-231) prep Prepare Compound dilutions in culture medium start->prep treat Treat cells with compound (various concentrations) + Vehicle Control (DMSO) prep->treat assay1 Cell Viability Assay (MTT/MTS) treat->assay1 assay2 Apoptosis Assay (Annexin V / PI) treat->assay2 assay3 Cell Cycle Analysis (PI Staining) treat->assay3 end1 Determine IC50 Value assay1->end1 end2 Quantify Apoptotic Population assay2->end2 end3 Analyze Cell Cycle Distribution assay3->end3

Caption: General experimental workflow for compound evaluation.

Protocol 2.1: Cell Viability Assay (MTT Method)

Principle: This colorimetric assay measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding a purple formazan product that is quantifiable by spectrophotometry. A decrease in signal indicates reduced cell viability or proliferation.

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound in complete medium from your DMSO stock. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment" control (medium only).

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or controls). A typical concentration range for initial screening is 0.01 µM to 100 µM.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be consistent across experiments.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2.2: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by fluorescently-labeled Annexin V. In late apoptosis or necrosis, the cell membrane loses integrity, allowing propidium iodide (PI) to enter and stain the DNA.

Methodology:

  • Cell Seeding & Treatment: Seed cells in a 6-well plate (e.g., 2x10⁵ cells/well). After 24 hours, treat with the test compound at relevant concentrations (e.g., 1x and 2x the IC₅₀ value) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both floating and attached cells. To detach adherent cells, use a gentle method like Accutase or Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

Section 3: Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparison.

Table 1: Example IC₅₀ Values for Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget Cell LineIC₅₀ (µM) [48h]Primary Target (Hypothesized)
Compound 7e MCF-77.60 [12]General Cytotoxicity
Compound 1a Analog MCF-71.74 [13]Apoptosis Induction
Compound 9 MCF-70.0108 (10.8 nM) [14]Tubulin Polymerization
Compound 7f MCF-7Not specifiedDHFR Inhibition [9]
Test Compound X MCF-7User DeterminedUser Determined
Test Compound X MDA-MB-231User DeterminedUser Determined

Note: IC₅₀ values are highly dependent on experimental conditions (e.g., cell density, incubation time). The values cited are for context and derived from studies on various pyrazolo[3,4-d]pyrimidine analogs.

Table 2: Example Summary of Cell Cycle Analysis Data

Treatment (24h)% G0/G1 Phase% S Phase% G2/M PhaseInterpretation
Vehicle Control (DMSO) 65%20%15%Normal Distribution
Compound 16 (IC₅₀) 40%50%10%S-Phase Arrest [7]
Test Compound X (IC₅₀) User DeterminedUser DeterminedUser DeterminedUser Determined

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold represents a versatile and potent platform for the development of novel anti-cancer therapeutics. The protocols outlined in this guide provide a robust and validated workflow for the initial assessment of new derivatives in breast cancer cell lines. By systematically evaluating cytotoxicity, apoptosis induction, and cell cycle effects, researchers can effectively characterize the biological activity of these compounds and identify promising candidates for further preclinical development.

References

  • Abdel-Maksoud, M. S., et al. (2021). "Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules." Pharmaceuticals. Available at: [Link]

  • Abdel-Mawgoud, A. M., et al. (2022). "Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Abdelrahman, M. H., et al. (2023). "Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Bao, X., et al. (2014). "Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation." Molecules. Available at: [Link]

  • Shaban, R. M., et al. (2023). "Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents." RSC Medicinal Chemistry. Available at: [Link]

  • Gangjee, A., et al. (2019). "Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents." European Journal of Medicinal Chemistry. Available at: [Link]

  • Gomaa, M. S., et al. (2022). "Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[4][10][13]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations." RSC Medicinal Chemistry. Available at: [Link]

  • Hassan, G. S., et al. (2024). "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition." RSC Advances. Available at: [Link]

  • Kandil, S., et al. (2022). "Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors." Scientific Reports. Available at: [Link]

  • Rossi, A., et al. (2008). "New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells." The FASEB Journal. Available at: [Link]

  • Shaban, R. M., et al. (2023). "Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents." RSC Medicinal Chemistry. Available at: [Link]

  • Wang, J., et al. (2023). "Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors." European Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Mawgoud, A. M., et al. (2022). "Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M." Taylor & Francis Online. Available at: [Link]

  • Al-Salahi, R., et al. (2010). "Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential anti-breast cancer agents." European Journal of Medicinal Chemistry. Available at: [Link]

  • Gomaa, M. S., et al. (2022). "Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[4][10][13]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity." Bioorganic Chemistry. Available at: [Link]

  • Khalifa, M. M., et al. (2012). "Synthesis and in vitro cytotoxic activity of novel pyrazolo[3,4-d]pyrimidines and related pyrazole hydrazones toward breast adenocarcinoma MCF-7 cell line." Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for Targeting BRK/PTK6 with 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: The Rationale for Targeting BRK/PTK6 in Oncology

Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase that has emerged as a significant therapeutic target in oncology.[1] Unlike in normal mammary tissue where its expression is negligible, BRK is aberrantly overexpressed in up to 86% of invasive breast cancers and is also implicated in ovarian, prostate, and colon cancers.[2][3][4][5] This overexpression is clinically significant, often correlating with poorer patient outcomes.[3][5]

Functionally, BRK is a critical node in signaling pathways that drive malignant phenotypes. It is activated by upstream signals from growth factor receptors, such as the ErbB family (including EGFR and HER2) and MET, as well as cellular stressors like hypoxia.[2][6][7] Once active, BRK phosphorylates a host of downstream substrates, including STAT3/5, Akt, and paxillin, thereby promoting cell migration, invasion, survival, and epithelial-to-mesenchymal transition (EMT).[4][7][8][9] While BRK's role in promoting metastasis is well-documented, its direct impact on cell proliferation is less clear, with some studies suggesting its kinase activity is not a primary driver of tumor growth itself, making it a unique target for anti-metastatic therapies.[4][10][11][12]

The 1H-pyrazolo[3,4-d]pyrimidine scaffold represents a "privileged" chemical structure in kinase inhibitor design.[13] Its architecture is isosteric to the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site in the kinase hinge region.[13] This guide focuses on derivatives of the 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine core, a promising scaffold for developing potent and selective inhibitors to pharmacologically interrogate and therapeutically target the oncogenic functions of BRK/PTK6.

The BRK/PTK6 Signaling Axis: A Network of Oncogenic Signals

Understanding the BRK/PTK6 signaling pathway is paramount for designing effective inhibitors and relevant assays. BRK acts as a crucial transducer, converting signals from cell surface receptors and the tumor microenvironment into cellular responses that favor cancer progression.

Upstream Activation:

  • Receptor Tyrosine Kinases (RTKs): Ligand binding to RTKs like EGFR, HER2, and MET leads to their dimerization and autophosphorylation, creating docking sites for adaptor proteins that subsequently activate BRK.[6][7]

  • Hypoxia: The low-oxygen conditions common in solid tumors induce Hypoxia-Inducible Factors (HIFs), which can directly upregulate BRK expression, linking the tumor microenvironment to this pro-metastatic pathway.[2]

Downstream Effectors:

  • STAT3/5: BRK directly phosphorylates and activates STAT3 and STAT5, transcription factors that drive the expression of genes involved in survival and proliferation.[7][8][9]

  • PI3K/Akt Pathway: BRK can phosphorylate and activate Akt, a central kinase in a major pro-survival and anti-apoptotic pathway.[9][14]

  • Migration and Invasion Machinery: BRK phosphorylates key proteins involved in cell motility, such as paxillin and p190RhoGAP, leading to the activation of small GTPases like Rac1 and the inhibition of RhoA, ultimately remodeling the actin cytoskeleton to promote cell migration and invasion.[7]

Below is a diagram illustrating the central role of BRK/PTK6 in integrating these oncogenic signals.

BRK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Cellular Response EGF/HGF EGF/HGF Hypoxia Hypoxia BRK/PTK6 BRK/PTK6 Hypoxia->BRK/PTK6 upregulates expression RTKs EGFR/HER2/MET RTKs->BRK/PTK6 activates STAT3/5 STAT3/5 Gene_Expression Gene Expression (Survival, Proliferation) STAT3/5->Gene_Expression Akt Akt Cell_Survival Cell Survival (Anti-Apoptosis) Akt->Cell_Survival Paxillin/p190RhoGAP Paxillin / p190RhoGAP Migration_Invasion Cell Migration & Invasion (EMT, Metastasis) Paxillin/p190RhoGAP->Migration_Invasion BRK/PTK6->STAT3/5 phosphorylates BRK/PTK6->Akt phosphorylates BRK/PTK6->Paxillin/p190RhoGAP phosphorylates Pyrazolo_Pyrimidine Pyrazolo_Pyrimidine Pyrazolo_Pyrimidine->BRK/PTK6 inhibits

Caption: BRK/PTK6 integrates upstream signals to drive oncogenic downstream pathways.

Experimental Workflow: From Bench to Cellular Function

The characterization of a novel BRK/PTK6 inhibitor requires a multi-tiered approach, progressing from direct biochemical assessment to functional cellular assays. This workflow ensures a comprehensive understanding of the compound's potency, selectivity, and therapeutic potential.

Experimental_Workflow cluster_1 cluster_2 cluster_3 cluster_4 A Step 1: Biochemical Potency B Step 2: Cellular Target Engagement A->B Validate in Cells Assay1 In Vitro Kinase Assay (IC50 Determination) C Step 3: Functional Cellular Assays B->C Assess Phenotype Assay2 Western Blot for p-BRK & p-Substrates D Step 4: Selectivity Profiling C->D Confirm Specificity Assay3 Migration (Wound Healing) Invasion (Transwell) Assay4 Broad Kinase Panel Screen

Caption: A logical workflow for characterizing novel BRK/PTK6 inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant BRK/PTK6 kinase.

Causality and Rationale: This is the foundational experiment to confirm direct enzymatic inhibition. By using a purified, cell-free system, we can measure the compound's ability to interfere with the catalytic activity of BRK without confounding factors like cell permeability or off-target cellular effects. A low nanomolar IC50 value is the first indicator of a potent compound.

Methodology (Example using ADP-Glo™ Kinase Assay):

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human BRK/PTK6 enzyme and the appropriate substrate (e.g., poly(Glu,Tyr) 4:1) in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 10 mM stock solution of the this compound test compound in 100% DMSO.

    • Perform serial dilutions of the test compound in kinase buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM). Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

    • Prepare ATP at a concentration near the Km for BRK.

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution or control to wells of a 384-well plate.

    • Initiate the reaction by adding 5 µL of the 2X enzyme/substrate mix.

    • Add 10 µL of the ATP solution to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via luciferase. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Data Presentation:

Compound IDScaffoldBRK/PTK6 IC50 (nM)
Example-01Pyrazolo[3,4-d]pyrimidine3.5
Example-02Pyrazolo[3,4-d]pyrimidine15.2
Staurosporine (Control)Indolocarbazole0.8

Protocol 2: Cellular Target Engagement by Western Blot

Objective: To verify that the inhibitor can enter the cell and suppress BRK kinase activity, measured by a decrease in the phosphorylation of BRK itself (autophosphorylation) or its key downstream substrates.

Causality and Rationale: A potent biochemical inhibitor is only useful if it can reach its target in a complex cellular environment. This assay bridges the gap between biochemical potency and cellular activity. A reduction in phosphorylation of BRK substrates like STAT3 or Akt provides direct evidence of on-target action at therapeutic concentrations.[15]

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human breast cancer cell line (e.g., MDA-MB-231 or T47D, which have known BRK expression) in appropriate media until they reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat cells with various concentrations of the test compound (e.g., 10, 100, 1000 nM) for 2 hours.

    • Stimulate the cells with a known BRK activator, such as Epidermal Growth Factor (EGF) at 50 ng/mL for 15 minutes, to induce a robust phosphorylation signal.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-Akt (Ser473), anti-total-Akt, and anti-GAPDH as a loading control).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensity using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein signal to the total protein signal for each lane.

    • Compare the normalized signal in inhibitor-treated samples to the stimulated control to determine the extent of inhibition.

Protocol 3: Functional Assessment of Cell Migration and Invasion

Objective: To determine if inhibiting BRK with the test compound translates into a functional anti-cancer effect by impairing key metastatic behaviors.

Causality and Rationale: Since BRK is a major driver of cell motility, these functional assays are the ultimate test of a compound's potential as an anti-metastatic agent.[4][10] A significant reduction in wound closure or transwell invasion, without causing general cytotoxicity, strongly validates the therapeutic hypothesis.[15]

Methodology A: Wound Healing (Scratch) Assay for Migration:

  • Cell Seeding: Seed cells in a 6-well plate and grow to 95-100% confluency.

  • Creating the Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" across the center of the monolayer.

  • Treatment: Wash with PBS to remove dislodged cells and replace with low-serum media containing the test compound at various concentrations or a vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.

  • Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the time 0 image.

Methodology B: Transwell (Boyden Chamber) Assay for Invasion:

  • Chamber Preparation: Rehydrate Matrigel-coated 8 µm pore size transwell inserts.

  • Cell Seeding: Resuspend serum-starved cells in serum-free media containing the test compound or vehicle. Seed 50,000 cells into the upper chamber.

  • Chemoattractant: Add complete media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours, allowing invasive cells to migrate through the Matrigel and pores.

  • Quantification: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the cells on the underside of the membrane with crystal violet.

  • Analysis: Elute the crystal violet stain and measure absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.

Data Interpretation:

AssayExpected Outcome with Effective InhibitorPotential Pitfall
Wound Healing Slower rate of wound closure compared to vehicle control.Compound is cytotoxic, killing cells at the wound edge. Run a parallel viability assay (e.g., MTT) to confirm non-toxic concentrations are used.
Transwell Invasion Fewer stained cells on the underside of the membrane.Compound inhibits proliferation, leading to fewer cells overall. Ensure the assay endpoint is within one cell doubling time or normalize to a proliferation assay.

Conclusion and Future Directions

The this compound scaffold provides a robust starting point for the development of selective BRK/PTK6 inhibitors. The protocols outlined in this guide establish a comprehensive framework for their preclinical evaluation, moving logically from biochemical potency to cellular target engagement and finally to functional anti-metastatic activity. A compound that demonstrates a low nanomolar IC50, inhibits BRK-mediated signaling in cells, and significantly reduces cell migration and invasion at non-toxic concentrations warrants further investigation.

Subsequent steps would include comprehensive kinase selectivity profiling to ensure minimal off-target effects and progression into in vivo xenograft models to assess the compound's ability to inhibit tumor metastasis in a physiological setting.[3][12][15] The ultimate goal is the development of a targeted therapy that can effectively "put the brakes" on the metastatic progression of BRK-driven cancers.

References

  • Aube, J. A., et al. (2019). Breast Tumor Kinase (Brk/PTK6) Mediates Advanced Cancer Phenotypes via SH2-Domain Dependent Activation of RhoA and Aryl Hydrocarbon Receptor (AhR) Signaling. Molecular Cancer Research. Available at: [Link]

  • Regan Anderson, T. M., et al. (2013). Breast Tumor Kinase (Brk/PTK6) Is a Mediator of Hypoxia-Associated Breast Cancer Progression. Cancer Research. Available at: [Link]

  • Burmi, R., et al. (2022). Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro. Genes. Available at: [Link]

  • Reactome Pathway Database. (n.d.). Signaling by PTK6. Available at: [Link]

  • Ang, H. L., et al. (2021). Putting the BRK on breast cancer: From molecular target to therapeutics. Theranostics. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Gene Result PTK6 protein tyrosine kinase 6. Available at: [Link]

  • Lange, C. A. (2008). Brk/PTK6 signaling in normal and cancer cell models. Journal of Cellular Biochemistry. Available at: [Link]

  • Ostrander, J. H., et al. (2007). Brk/PTK6 signaling in normal and cancer cell models. Journal of Cellular Biochemistry. Available at: [Link]

  • Mahajan, K., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gadiraju, S. (2012). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. Available at: [Link]

  • Qiu, L., et al. (2018). Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers. PLOS ONE. Available at: [Link]

  • Burmi, R. S., et al. (2022). Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro. Brunel University Research Archive. Available at: [Link]

  • Scott, J. S., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Burmi, R. S., et al. (2022). Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro. PubMed. Available at: [Link]

  • Van den Eynde, T., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Patsnap Synapse. (2024). What are BRK inhibitors and how do they work?. Available at: [Link]

  • Mori, M., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Pharmaceuticals. Available at: [Link]

Sources

Application of Pyrazolo[3,4-d]pyrimidines in Glioblastoma Multiforme (GBM) Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of pyrazolo[3,4-d]pyrimidine derivatives in the context of Glioblastoma Multiforme (GBM) research. This guide is designed to offer in-depth, field-proven insights into the mechanism of action, experimental validation, and potential therapeutic utility of this promising class of small molecule inhibitors.

Introduction: The Challenge of Glioblastoma and the Rationale for Targeted Therapy

Glioblastoma multiforme (GBM) stands as the most aggressive and common primary brain tumor in adults.[1][2] Its lethality is underscored by a median survival of less than 15 months, a grim statistic that has remained largely unchanged despite a multimodal treatment approach involving surgery, radiation, and chemotherapy.[1][2] The dismal prognosis for GBM patients is multifactorial, stemming from the tumor's rapid proliferation, diffuse infiltration into healthy brain tissue, and profound resistance to conventional therapies.[1][3] A key challenge in treating GBM is the presence of residual, invasive tumor cells at the margins of surgical resection, which are responsible for the vast majority of tumor recurrences.[1] This underscores the urgent need for novel therapeutic strategies that can effectively target the molecular drivers of GBM progression.

The pathogenesis of GBM is complex, involving the dysregulation of numerous cellular signaling pathways that govern cell proliferation, survival, migration, and angiogenesis.[3] This has led to a focus on targeted therapies, which aim to inhibit specific molecules that are critical for tumor growth and survival. Tyrosine kinases, in particular, have emerged as key therapeutic targets in various cancers due to their central role in tumorigenesis.[3] In GBM, the Src family of non-receptor tyrosine kinases (SFKs) is frequently hyperactivated, contributing to the tumor's malignant phenotype.[3][4][5] This has positioned Src and its downstream signaling cascades as a rational target for therapeutic intervention in GBM.

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that have been extensively investigated as kinase inhibitors.[4][6] Several derivatives have demonstrated potent inhibitory activity against a range of kinases, including Src, Fyn, and Bcr-Abl.[4] Their ATP-competitive nature allows them to effectively block the catalytic activity of these enzymes, thereby disrupting the downstream signaling pathways that promote cancer cell proliferation and survival.[3][6] This guide will delve into the specific applications of pyrazolo[3,4-d]pyrimidine derivatives in GBM research, with a focus on their mechanism of action and the experimental protocols used to validate their anti-cancer effects.

Mechanism of Action: Targeting the Src Signaling Axis in GBM

The anti-tumor activity of pyrazolo[3,4-d]pyrimidines in GBM is primarily attributed to their inhibition of Src family kinases.[3][4] Src is a critical node in a complex signaling network that integrates signals from various receptor tyrosine kinases (RTKs), such as EGFR and PDGFR, which are often aberrantly activated in GBM.[4] Constitutive activation of Src in GBM promotes a plethora of pro-tumorigenic processes, including enhanced cell proliferation, survival, migration, and angiogenesis.[1][4]

Upon inhibition by pyrazolo[3,4-d]pyrimidine derivatives, the downstream signaling cascade is disrupted, leading to a cascade of anti-cancer effects. One of the key consequences of Src inhibition is the induction of oxidative stress.[3][5] These compounds have been shown to trigger the production of reactive oxygen species (ROS), which can lead to DNA damage, mitochondrial dysfunction, and ultimately, cell death.[3][5] This pro-oxidative effect appears to be particularly potent in patient-derived GBM cells, suggesting a potential vulnerability that can be exploited therapeutically.[3][5]

Furthermore, pyrazolo[3,4-d]pyrimidine-mediated Src inhibition can induce cell cycle arrest, primarily at the G2/M phase, thereby halting the proliferation of GBM cells.[6] This is often accompanied by the induction of apoptosis, or programmed cell death, through the modulation of key apoptotic proteins such as Bax and Bcl-2.[2][6] The culmination of these effects – cell cycle arrest, apoptosis, and disruption of key survival pathways – contributes to the overall anti-tumor efficacy of this class of compounds.

The following diagram illustrates the proposed mechanism of action of pyrazolo[3,4-d]pyrimidines in GBM:

Pyrazolo_3_4_d_pyrimidine_Mechanism_of_Action_in_GBM RTK RTKs (EGFR, PDGFR) Src Src Kinase RTK->Src Activation Proliferation Cell Proliferation & Survival Src->Proliferation Migration Migration & Invasion Src->Migration Angiogenesis Angiogenesis Src->Angiogenesis Pyrazolo Pyrazolo[3,4-d]pyrimidine Derivatives Pyrazolo->Src Inhibition ROS Increased ROS Production Pyrazolo->ROS Induction Apoptosis Apoptosis Pyrazolo->Apoptosis Induction CellCycleArrest G2/M Cell Cycle Arrest Pyrazolo->CellCycleArrest Induction DNA_damage DNA Damage ROS->DNA_damage DNA_damage->Apoptosis Apoptosis->Proliferation Inhibition CellCycleArrest->Proliferation Inhibition

Caption: Proposed mechanism of action of pyrazolo[3,4-d]pyrimidines in GBM.

Key Pyrazolo[3,4-d]pyrimidine Derivatives in GBM Research

Several pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their anti-GBM activity. The following table summarizes some of the key compounds and their reported effects:

CompoundTarget(s)Reported In Vitro/In Vivo Effects in GBMReference(s)
SI388 Src, Bcr-AblInhibits Src kinase activity, reduces cell viability and tumorigenicity, enhances sensitivity to ionizing radiation in 2D and 3D GBM models.[4]
Si306 SrcSuppresses U87 glioblastoma xenograft growth in nude mice, particularly in combination with radiotherapy. Induces oxidative stress, DNA damage, senescence, and necrosis in patient-derived GBM cells. Can cross the blood-brain barrier.[1][2][3][5]
pro-Si306 Prodrug of Si306Displays improved pharmacological properties, including enhanced solubility and efficiency in an orthotopic GBM model compared to Si306. Induces oxidative stress and necrosis in patient-derived GBM cells.[3][5]
S7, S29, SI163 SrcReduce medulloblastoma (another brain tumor) cell growth, induce G2/M cell cycle arrest and apoptosis. Inhibit tumor growth in a mouse xenograft model.[6]

Experimental Protocols and Workflows

The evaluation of pyrazolo[3,4-d]pyrimidine derivatives in GBM research involves a series of well-established in vitro and in vivo assays. The following protocols provide a detailed, step-by-step guide for key experiments.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of pyrazolo[3,4-d]pyrimidine derivatives on GBM cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • GBM cell lines (e.g., U87, T98G)

  • Complete culture medium (e.g., MEM with 10% FBS)

  • Pyrazolo[3,4-d]pyrimidine compound of interest

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count GBM cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazolo[3,4-d]pyrimidine derivative in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Src Phosphorylation

Objective: To assess the inhibitory effect of pyrazolo[3,4-d]pyrimidine derivatives on Src kinase activity in GBM cells.

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. By using an antibody specific for the phosphorylated (active) form of Src (p-Src), we can determine if the compound inhibits its activity. An antibody against total Src is used as a loading control.

Materials:

  • GBM cells treated with the pyrazolo[3,4-d]pyrimidine derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Src (Tyr416) and anti-Src

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat GBM cells with the compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and mix with Laemmli buffer.

    • Boil the samples for 5 minutes and load them onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Src overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with the antibody against total Src as a loading control.

    • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the p-Src signal to the total Src signal.

In Vivo Tumor Growth Inhibition Study (Xenograft Model)

Objective: To evaluate the in vivo anti-tumor efficacy of a pyrazolo[3,4-d]pyrimidine derivative in a GBM mouse model.

Principle: Human GBM cells are implanted subcutaneously or orthotopically into immunocompromised mice. The mice are then treated with the compound, and tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • GBM cell line (e.g., U87)

  • Pyrazolo[3,4-d]pyrimidine compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Protocol:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of GBM cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer the pyrazolo[3,4-d]pyrimidine derivative to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle control to the control group following the same schedule.

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (length x width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint and Analysis:

    • Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and compare the average tumor weight between the treatment and control groups.

    • The tumors can be further processed for histological or molecular analysis.

Experimental Workflow for Screening and Validation

The following diagram outlines a typical workflow for the screening and validation of novel pyrazolo[3,4-d]pyrimidine derivatives for GBM therapy.

Experimental_Workflow Start Library of Pyrazolo[3,4-d]pyrimidine Derivatives InVitro_Screening In Vitro Screening (Cell Viability Assays) Start->InVitro_Screening Hit_Identification Hit Identification (Potent Compounds) InVitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (Western Blot, Flow Cytometry) Hit_Identification->Mechanism_Studies Promising Hits InVivo_Validation In Vivo Validation (Xenograft Models) Mechanism_Studies->InVivo_Validation Validated Mechanism Lead_Optimization Lead Optimization (Structure-Activity Relationship) InVivo_Validation->Lead_Optimization In Vivo Efficacy Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A typical workflow for the evaluation of pyrazolo[3,4-d]pyrimidines in GBM research.

Conclusion and Future Directions

Pyrazolo[3,4-d]pyrimidine derivatives represent a promising class of small molecule inhibitors for the treatment of glioblastoma. Their ability to target key signaling pathways, particularly the Src kinase axis, and induce multiple anti-tumor effects, including oxidative stress, cell cycle arrest, and apoptosis, makes them attractive candidates for further development. The protocols and workflows outlined in this guide provide a framework for the systematic evaluation of these compounds in a preclinical setting.

Future research in this area should focus on several key aspects. Firstly, the development of derivatives with improved blood-brain barrier penetration is crucial for enhancing their efficacy against intracranial tumors.[3] Secondly, combination therapies, where pyrazolo[3,4-d]pyrimidines are used in conjunction with standard-of-care treatments like radiation or temozolomide, or with other targeted agents, may offer synergistic benefits and overcome drug resistance.[1][2] Finally, the identification of predictive biomarkers to identify patient populations most likely to respond to these inhibitors will be essential for their successful clinical translation. Through continued research and development, pyrazolo[3,4-d]pyrimidines hold the potential to become a valuable addition to the therapeutic arsenal against the formidable challenge of glioblastoma.

References

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023-07-04). National Institutes of Health. [Link]

  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. (2021-06-30). PubMed Central. [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020-02-13). ACS Medicinal Chemistry Letters. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022-05-17). RSC Publishing. [Link]

  • Pyrazolo[3,4- d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. (2021-06-30). PubMed. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023-06-07). RSC Publishing. [Link]

Sources

Application Notes and Protocols for the Development of Water-Soluble Prodrugs from Pyrazolo[3,4-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of water-soluble prodrugs derived from pyrazolo[3,4-d]pyrimidine inhibitors. The content herein is structured to offer not only procedural steps but also the underlying scientific rationale to empower effective decision-making throughout the development process.

Introduction: The Therapeutic Promise and Physicochemical Challenges of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with the ATP-binding sites of various protein kinases.[1] This has led to the development of potent inhibitors targeting a range of kinases implicated in cancer and other diseases.[2][3][4][5] Prominent examples include inhibitors of Bruton's tyrosine kinase (BTK), Src tyrosine kinase, and cyclin-dependent kinases (CDKs).[1][3][6]

Despite their therapeutic potential, a significant hurdle in the clinical development of many pyrazolo[3,4-d]pyrimidine-based inhibitors is their poor aqueous solubility.[7][8] This inherent lipophilicity can lead to suboptimal pharmacokinetic profiles, hindering oral bioavailability and complicating intravenous formulation.[8][9] The prodrug approach is a well-established and effective strategy to overcome these limitations.[9][10] By transiently modifying the active pharmaceutical ingredient (API), a water-soluble prodrug can be generated that, after administration, undergoes bioconversion to release the parent drug.[10]

This document will detail the critical steps in developing such water-soluble prodrugs, from initial design considerations to preclinical evaluation.

Prodrug Design and Strategy: A Mechanistic Approach

The successful design of a water-soluble prodrug hinges on the judicious selection of a promoiety and a linker that connects it to the parent drug. The ideal prodrug should exhibit significantly improved aqueous solubility, remain stable in circulation until it reaches the target site, and then efficiently cleave to release the active inhibitor.

Selection of the Promoieties and Linker Chemistry

For pyrazolo[3,4-d]pyrimidine inhibitors, a common and effective strategy involves the derivatization of a secondary amine at the C-4 position of the pyrimidine ring.[9] This position is often crucial for kinase binding, making it an ideal attachment point for a cleavable linker and a solubilizing promoiety.[9]

An O-alkyl carbamate linker is a frequently employed choice due to its susceptibility to enzymatic hydrolysis, which reliably releases the parent drug.[9] The promoiety itself should be highly polar and ionizable at physiological pH to impart water solubility. A classic example is the use of an N-alkylated piperazine group, which can be protonated to form a water-soluble salt.[9] Other suitable promoieties include phosphate esters, which are readily cleaved by phosphatases.[11][12]

The general strategy is to introduce a promoiety that can be formulated as a salt, thereby dramatically increasing the aqueous solubility of the entire molecule.

Visualizing the Prodrug Activation Pathway

The following diagram illustrates the enzymatic conversion of a pyrazolo[3,4-d]pyrimidine prodrug to its active form.

G Prodrug Water-Soluble Prodrug (Pyrazolo[3,4-d]pyrimidine-Linker-Promoiety) Active_Drug Active Drug (Pyrazolo[3,4-d]pyrimidine) Prodrug->Active_Drug Enzymatic Cleavage (e.g., Esterases, Phosphatases) Byproducts Linker-Promoiety Byproducts Prodrug->Byproducts

Caption: Prodrug activation pathway.

Synthesis and Purification of a Water-Soluble Pyrazolo[3,4-d]pyrimidine Prodrug: A Representative Protocol

This protocol outlines a general two-step synthesis for creating a water-soluble prodrug from a parent pyrazolo[3,4-d]pyrimidine inhibitor containing a secondary amine.

Step 1: Formation of the Chlorocarbonate Intermediate

Rationale: This initial step activates the secondary amine on the pyrazolo[3,4-d]pyrimidine core, preparing it for reaction with the solubilizing promoiety. Triphosgene is a safer and more convenient alternative to phosgene gas for this transformation.

Materials:

  • Parent pyrazolo[3,4-d]pyrimidine inhibitor

  • Triphosgene

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Argon or nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the parent pyrazolo[3,4-d]pyrimidine inhibitor in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of triphosgene in anhydrous DCM.

  • Slowly add the triphosgene solution to the stirred solution of the inhibitor.

  • Add solid sodium bicarbonate portion-wise to the reaction mixture to neutralize the HCl generated.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any remaining solids.

  • Evaporate the solvent under reduced pressure to yield the crude chlorocarbonate intermediate, which should be used immediately in the next step without further purification.[9]

Step 2: Coupling with the Solubilizing Moiety

Rationale: This step introduces the water-solubilizing group by reacting the activated chlorocarbonate intermediate with a suitable alcohol-containing promoiety. The use of a strong base like sodium hydride is necessary to deprotonate the alcohol, forming a more nucleophilic alkoxide.

Materials:

  • Chlorocarbonate intermediate from Step 1

  • Alcohol-containing promoiety (e.g., 2-(4-methylpiperazin-1-yl)ethanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Argon or nitrogen gas supply

Procedure:

  • Under an inert atmosphere, suspend sodium hydride in anhydrous THF or DMF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the alcohol-containing promoiety in the same anhydrous solvent.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Dissolve the crude chlorocarbonate intermediate from Step 1 in the same anhydrous solvent.

  • Slowly add the solution of the chlorocarbonate intermediate to the alkoxide suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final water-soluble prodrug.

Characterization of the Prodrug: Establishing a Physicochemical and Biological Profile

Thorough characterization is essential to confirm the identity, purity, and desired properties of the synthesized prodrug.

Physicochemical Characterization
ParameterMethodRationale
Identity and Purity ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), HPLCTo confirm the chemical structure and assess the purity of the synthesized prodrug.
Aqueous Solubility Shake-flask method followed by HPLC or UV-Vis quantificationTo determine the enhancement in water solubility compared to the parent drug.[13]
pKa Potentiometric titration or UV-Vis spectroscopyTo understand the ionization behavior of the prodrug, which is critical for its solubility at different pH values.
LogD Shake-flask method with n-octanol and bufferTo assess the lipophilicity of the prodrug at a specific pH, which influences its membrane permeability.
In Vitro Biological Characterization
ParameterMethodRationale
Chemical Stability Incubation in buffers of varying pH (e.g., 1.2, 6.8, 7.4) followed by HPLC analysisTo evaluate the stability of the prodrug in environments mimicking the gastrointestinal tract and physiological conditions.
Plasma Stability Incubation in human and/or rodent plasma followed by LC-MS/MS analysisTo determine the rate of enzymatic cleavage of the prodrug in a biological matrix and predict its in vivo half-life.[7]
Enzymatic Conversion Incubation with specific enzymes (e.g., esterases, phosphatases) or liver microsomesTo identify the enzymes responsible for the conversion of the prodrug to the active drug.
In Vitro Efficacy Cell-based assays (e.g., MTT, CellTiter-Glo) using relevant cancer cell linesTo confirm that the prodrug, after conversion to the active form, retains the desired pharmacological activity.[7][14]

In Vitro and In Vivo Evaluation: A Workflow for Preclinical Assessment

The following workflow provides a roadmap for the preclinical evaluation of a novel water-soluble pyrazolo[3,4-d]pyrimidine prodrug.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Solubility & Stability Assays B Plasma Stability & Enzymatic Conversion A->B C Cell-Based Cytotoxicity Assays B->C D Kinase Inhibition Assays (optional) C->D E Pharmacokinetic (PK) Studies (IV and PO administration) C->E Lead Candidate Selection F Efficacy Studies in Xenograft Models E->F G Toxicity Studies F->G

Caption: Preclinical evaluation workflow.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)
  • Add an excess amount of the compound (parent drug or prodrug) to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or UV-Vis method.

  • Compare the solubility of the prodrug to that of the parent drug.

Protocol: In Vitro Plasma Stability Assay
  • Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO).

  • Pre-warm plasma (human, rat, or mouse) to 37 °C.

  • Spike the prodrug into the plasma at a final concentration of 1-10 µM (ensure the final DMSO concentration is <0.5%).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Immediately quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the prodrug and the appearance of the parent drug.

  • Calculate the half-life (t½) of the prodrug in plasma.

In Vivo Pharmacokinetic Studies

Rationale: These studies are crucial to understand how the prodrug is absorbed, distributed, metabolized, and excreted (ADME), and to confirm its conversion to the active drug in a living system.

  • Administer the prodrug to a cohort of animals (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at predetermined time points.

  • Process the blood to obtain plasma.

  • Extract the prodrug and the parent drug from the plasma samples.

  • Quantify the concentrations of both the prodrug and the parent drug using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (%F).

Data Presentation and Interpretation

The following tables provide examples of how to present the comparative data for a parent pyrazolo[3,4-d]pyrimidine inhibitor and its water-soluble prodrug.

Table 1: Comparative Physicochemical Properties

CompoundAqueous Solubility (µg/mL at pH 7.4)LogD (pH 7.4)
Parent Drug< 14.2
Prodrug> 20,0001.5

Table 2: In Vitro Stability and Efficacy

CompoundPlasma Half-life (human, min)IC₅₀ in Cancer Cell Line X (nM)
Parent Drug> 12050
Prodrug3575

Interpretation: The data in Table 1 would demonstrate a significant improvement in aqueous solubility for the prodrug. The data in Table 2 would indicate that the prodrug is sufficiently stable to circulate but is also converted to the active form, as evidenced by its potent cytotoxicity in a cell-based assay.

Conclusion

The development of water-soluble prodrugs is a powerful strategy to unlock the full therapeutic potential of potent but poorly soluble pyrazolo[3,4-d]pyrimidine kinase inhibitors. By following a rational design approach and conducting a systematic evaluation as outlined in these application notes and protocols, researchers can effectively advance these promising therapeutic agents toward clinical application.

References

  • Ribrag, V., et al. (2016). A phase 1 study of the Bruton's tyrosine kinase inhibitor ONO-4059 in patients with relapsed/refractory B-cell malignancies. Blood, 128(19), 2309–2315. [Link]

  • Siena, S., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(15), 6582–6596. [Link]

  • Abdel-Aziz, A. A. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(21), 7264. [Link]

  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14597–14613. [Link]

  • Radi, M., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 459–465. [Link]

  • Hafez, H. N., et al. (2014). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 347(11), 808–817. [Link]

  • Wang, Y., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 143, 1056–1067. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4967. [Link]

  • Van den Heuvel, D., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112658. [Link]

  • Charifson, P. S., et al. (2013). Discovery and Characterization of a Water-Soluble Prodrug of a Dual Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV. Journal of Medicinal Chemistry, 56(17), 6874–6883. [Link]

  • Packer, M. J., et al. (2017). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm, 8(5), 857–872. [Link]

  • Jain, A., et al. (2014). Preparation and characterization of water-soluble prodrug, liposomes and micelles of Paclitaxel. Journal of Pharmaceutical Sciences, 103(10), 3257–3267. [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2821–2834. [Link]

  • Stella, V. J. (2010). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 15(3), 1836–1862. [Link]

  • El-Sayed, M. A., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 395. [Link]

  • Kumar, A., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry, 115, 331–353. [Link]

  • Sloan, K. B., et al. (2004). Preparation and physicochemical characterization of a novel water-soluble prodrug of carbamazepine. Journal of Pharmaceutical Sciences, 93(6), 1494–1504. [Link]

  • Smith, M. D. (2024). Examples of water-soluble prodrugs. ResearchGate. [Link]

Sources

Application Notes and Protocols: Molecular Docking Simulation of Pyrazolo[3,4-d]pyrimidines in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, kinase inhibitors have emerged as a pivotal class of therapeutics, particularly in oncology.[1] Kinases, a large family of enzymes that catalyze the transfer of phosphate groups to substrate proteins, are critical components of cellular signaling pathways.[1] Dysregulation of kinase activity due to mutations can lead to uncontrolled cell growth and proliferation, hallmarks of cancer.[1] The pyrazolo[3,4-d]pyrimidine scaffold has garnered significant attention as a "privileged" structure in the design of kinase inhibitors.[2][3] This is because it acts as a bioisostere of adenine, the core component of adenosine triphosphate (ATP), enabling it to effectively compete with ATP for binding within the kinase active site.[1][2][4]

Molecular docking is a powerful computational technique that plays a crucial role in structure-based drug design.[5][6] It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[6] This allows researchers to predict the binding affinity and understand the molecular interactions between a ligand and its target.[6] For pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, molecular docking provides invaluable insights into their binding modes within the ATP-binding pocket, guiding the rational design and optimization of more potent and selective drug candidates.[2][3]

This comprehensive guide provides a detailed walkthrough of the molecular docking simulation process for pyrazolo[3,4-d]pyrimidine derivatives targeting kinase active sites. It is intended for researchers, scientists, and drug development professionals seeking to leverage this computational approach in their work.

The "Why" Behind the Workflow: A Causal Explanation

The molecular docking workflow is not merely a series of computational steps but a logical process where each stage is critical for the validity and reliability of the final results. Understanding the rationale behind each choice is paramount for conducting meaningful and reproducible simulations.[5]

Diagram: The Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation Phase PDB_Selection 1. Protein Structure Selection (PDB) Protein_Prep 3. Receptor Preparation PDB_Selection->Protein_Prep Raw PDB File Ligand_Selection 2. Ligand Structure Selection Ligand_Prep 4. Ligand Preparation Ligand_Selection->Ligand_Prep 2D/3D Structure Grid_Generation 5. Grid Box Generation Protein_Prep->Grid_Generation Prepared Receptor (.pdbqt) Docking_Run 6. Running the Docking Simulation Ligand_Prep->Docking_Run Prepared Ligand (.pdbqt) Grid_Generation->Docking_Run Grid Parameters (config.txt) Results_Analysis 7. Analysis of Docking Results Docking_Run->Results_Analysis Docking Output (log file, poses) Validation 8. Docking Protocol Validation Results_Analysis->Validation Key Interactions & Binding Affinity

Caption: A high-level overview of the molecular docking workflow.

Part 1: The Preparation Phase - Laying the Foundation for Accuracy

The adage "garbage in, garbage out" is particularly resonant in molecular docking. The quality of your input structures directly dictates the reliability of the simulation.

Selecting the Target Kinase Structure

The first crucial step is to obtain a high-quality three-dimensional structure of the target kinase. The Protein Data Bank (PDB) is the primary repository for these structures.

Causality: The choice of PDB structure is critical because it represents the conformational state of the kinase. Kinases are dynamic molecules, and their conformation can be influenced by the presence of a bound ligand. Ideally, select a structure with a co-crystallized ligand in the active site of interest, as this provides a direct reference for the binding pocket.[5] A resolution of less than 2.0 Å is generally preferred, as it indicates a more precise atomic model.[5] The B-factors (temperature factors) in the PDB file can also provide insights into the flexibility of different regions of the protein.[5]

Preparing the Kinase Receptor

Raw PDB files are not immediately suitable for docking and require careful preparation.[7] This process typically involves:

  • Removing non-essential molecules: Water molecules, ions, and co-factors that are not relevant to the binding interaction should be removed.[8]

  • Adding hydrogen atoms: PDB files often lack explicit hydrogen atoms, which are crucial for defining the correct hydrogen bonding network and protonation states of amino acid residues.[7][9]

  • Assigning partial charges: Docking algorithms require each atom to have an assigned partial charge to calculate electrostatic interactions.[7]

  • Handling missing residues or atoms: Incomplete side chains or missing loops in the crystal structure should be addressed using modeling software.[9]

Self-Validation: After preparing the protein, visually inspect the structure to ensure that all necessary atoms have been added and that there are no steric clashes. The protonation states of key residues in the active site (e.g., histidine, aspartate, glutamate) should be carefully considered, as they can significantly impact ligand binding.

Preparing the Pyrazolo[3,4-d]pyrimidine Ligands

Similar to the protein, the ligand structures also require meticulous preparation.

Causality: The 2D or 3D structure of the pyrazolo[3,4-d]pyrimidine derivatives needs to be converted into a format suitable for the docking software.[5] This involves:

  • Generating 3D coordinates: If starting from a 2D structure, a robust 3D conformation needs to be generated.

  • Adding hydrogens: Just as with the protein, hydrogens must be added to the ligand.[7]

  • Assigning partial charges: Charges are assigned to the ligand atoms to enable the calculation of electrostatic interactions.[9]

  • Defining rotatable bonds: The flexibility of the ligand is a key aspect of docking. Defining the rotatable bonds allows the docking program to explore different conformations of the ligand within the binding site.[7]

  • Considering tautomers and stereoisomers: Different tautomeric forms or stereoisomers of a ligand can have significantly different binding affinities. These should be prepared and docked as separate molecules.[5]

Self-Validation: Ensure the generated 3D structure is energetically minimized to a reasonable conformation. Verify that the number of rotatable bonds is correctly identified, as this will directly influence the conformational search during docking.

Part 2: The Docking Simulation - Predicting the Binding Pose

With the prepared receptor and ligand, the next step is to perform the docking simulation. This section will focus on the widely used software AutoDock Vina.[10][11]

Defining the Binding Site: The Grid Box

Before running the simulation, you must define the search space for the docking algorithm. This is typically done by defining a "grid box" that encompasses the active site of the kinase.[10]

Causality: The grid box confines the conformational search of the ligand to the region of interest, significantly improving the efficiency of the calculation.[10] If a co-crystallized ligand is present in the PDB structure, the grid box is typically centered on this ligand.[5][6] The size of the box should be large enough to accommodate the ligand and allow for some rotational and translational movement, but not so large that it includes irrelevant parts of the protein surface, which can lead to non-specific binding poses.[11]

Diagram: Defining the Grid Box

Grid_Box_Definition cluster_input Input cluster_process Process cluster_output Output Receptor Prepared Kinase Receptor Define_Center Define Grid Box Center (x, y, z) based on reference ligand Receptor->Define_Center CoCrystal_Ligand Co-crystallized Ligand (Reference) CoCrystal_Ligand->Define_Center Define_Dimensions Define Grid Box Dimensions (size_x, size_y, size_z) Define_Center->Define_Dimensions Grid_Parameters Grid Parameters (config.txt) Define_Dimensions->Grid_Parameters

Caption: The process of defining the grid box for docking.

Running the Docking Simulation with AutoDock Vina

AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

Causality: The "exhaustiveness" parameter in AutoDock Vina controls the computational effort of the conformational search. A higher exhaustiveness value increases the probability of finding the global minimum of the binding energy but also increases the computation time. The number of binding modes to be generated can also be specified.

Part 3: Analysis and Interpretation of Docking Results

Binding Affinity and Scoring Functions

The primary quantitative output of a docking simulation is the binding affinity, typically reported in kcal/mol.[11]

Causality: The scoring function of the docking program estimates the free energy of binding (ΔG) for each predicted binding pose. A more negative binding affinity indicates a more favorable and stable interaction between the ligand and the protein.[13] When comparing a series of pyrazolo[3,4-d]pyrimidine derivatives, those with lower binding energies are predicted to be more potent inhibitors.[13]

Data Presentation: Example Docking Results

Pyrazolo[3,4-d]pyrimidine DerivativeBinding Affinity (kcal/mol)RMSD (Å) from ReferenceKey Interacting Residues
Compound A-9.51.2Met123, Leu178, Asp234
Compound B-8.21.8Met123, Val101
Compound C-10.10.9Met123, Leu178, Asp234, Tyr180
Reference Ligand (Redocked)-10.50.5Met123, Leu178, Asp234, Tyr180
Analysis of Binding Poses and Interactions

Beyond the binding affinity, it is crucial to visually inspect the predicted binding poses and analyze the specific molecular interactions.[14]

Causality: The pyrazolo[3,4-d]pyrimidine scaffold is known to form key hydrogen bonds with the "hinge region" of the kinase active site, mimicking the interaction of the adenine ring of ATP.[1][2] Visualizing the docked poses allows you to:

  • Identify key interactions: Look for hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions between the ligand and the protein.

  • Assess the plausibility of the pose: The predicted binding mode should be chemically reasonable and consistent with known structure-activity relationship (SAR) data if available.

  • Compare with known inhibitors: If a co-crystallized ligand or other known inhibitors are available, compare their binding modes with your docked poses.

Root Mean Square Deviation (RMSD)

The RMSD is a measure of the average distance between the atoms of two superimposed molecular structures. In docking, it is often used to compare the predicted binding pose of a ligand to a known experimental pose.

Causality: A low RMSD value (typically less than 2.0 Å) between the docked pose and the crystallographic pose of a reference ligand indicates that the docking protocol can accurately reproduce the experimental binding mode.[13][15] This is a critical validation step.[13]

Part 4: Protocol Validation - Ensuring Trustworthiness

A crucial aspect of any molecular docking study is the validation of the chosen protocol.[5]

Causality: Docking protocol validation ensures that the chosen software, scoring function, and parameters can accurately predict the binding mode of a known ligand in the target protein's active site.[5][15] A common validation method is to "redock" the co-crystallized ligand back into its binding site.[5][13] If the docking program can reproduce the crystallographic pose with a low RMSD, it provides confidence in the protocol's ability to predict the binding of novel ligands.[5][13][15]

Detailed Experimental Protocols

Protocol 1: Kinase Receptor Preparation using AutoDock Tools
  • Load the PDB file: Open AutoDock Tools (ADT) and load the downloaded PDB file of the kinase.

  • Clean the protein: Remove water molecules and any other heteroatoms that are not part of the protein or essential for binding.

  • Add hydrogens: Go to Edit > Hydrogens > Add and select "Polar only".

  • Compute Gasteiger charges: Go to Edit > Charges > Compute Gasteiger.

  • Save as PDBQT: Go to Grid > Macromolecule > Choose and select the prepared protein. Save the file in PDBQT format.[7]

Protocol 2: Pyrazolo[3,4-d]pyrimidine Ligand Preparation using AutoDock Tools
  • Load the ligand file: Open ADT and load the 3D structure of the ligand (e.g., in MOL2 or PDB format).

  • Detect root: Go to Ligand > Torsion Tree > Detect Root.

  • Choose torsions: Go to Ligand > Torsion Tree > Choose Torsions to define the rotatable bonds.

  • Save as PDBQT: Go to Ligand > Output > Save as PDBQT.[7]

Protocol 3: Running AutoDock Vina
  • Prepare the configuration file: Create a text file (e.g., conf.txt) and specify the coordinates of the grid box center and its dimensions.[11]

  • Run Vina from the command line: Open a terminal or command prompt and execute the following command:[11]

  • Analyze the results: The output will be a PDBQT file (out.pdbqt) containing the predicted binding poses and a log file (log.txt) with the binding affinities.[14]

Conclusion

Molecular docking is an indispensable tool in the rational design of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. By providing a detailed understanding of the potential binding modes and affinities, it enables researchers to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. However, it is imperative to remember that docking is a computational model with inherent approximations. The results should always be interpreted in the context of experimental data and used as a guide for further investigation. A well-executed and thoroughly validated docking study, as outlined in this guide, can significantly contribute to the development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.[16]

References

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
  • Protein-ligand docking - Galaxy Training!. (2019). Galaxy Training.
  • Session 4: Introduction to in silico docking. (n.d.).
  • Tutorial: Prepping Molecules - UCSF DOCK. (2025). UCSF DOCK.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025). ChemCopilot.
  • SwissDock. (n.d.). SwissDock.
  • Tutorial – AutoDock Vina. (2020). AutoDock Vina.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.). RSC Publishing.
  • How to interprete and analyze molecular docking results?. (2024).
  • Drawing graphs with dot - Graphviz. (2015). Graphviz.
  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (2020). PubMed Central.
  • DOT Language - Graphviz. (2024). Graphviz.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • What protocol is better for docking software validation?. (2016).
  • Molecular Docking Tutorial. (n.d.).
  • Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics. (n.d.).
  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.).
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters.
  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.). Read the Docs.
  • Graphviz tutorial. (2021). YouTube.
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (n.d.). Arabian Journal of Chemistry.
  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube.
  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020). YouTube.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.).
  • How I can analyze and present docking results?. (2020).
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed. (2022). PubMed.
  • (PDF) Best Practices in Docking and Activity Prediction - ResearchGate. (n.d.).
  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do;. (2025). while true do;.
  • Let's Draw a Graph: An Introduction with Graphviz - UC Berkeley EECS. (2013). UC Berkeley EECS.

Sources

Application Notes and Protocols for Evaluating the Anti-proliferative and Cytotoxic Effects of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine using the MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities. As a purine isostere, this core structure is a key component in the design of molecules that can interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.

Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated potent anti-proliferative and cytotoxic effects against a variety of cancer cell lines.[3][4] Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer progression, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[5] The specific compound, 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, is a member of this promising class of compounds. Its halogenated structure suggests the potential for specific interactions within the ATP-binding pockets of target kinases, a common strategy in the design of potent and selective inhibitors.

This document provides a detailed protocol for evaluating the anti-proliferative and cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted and reliable method for assessing cell viability and is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The intensity of the resulting color is directly proportional to the number of viable cells.

Safety and Handling Precautions

General Handling Guidelines:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store the compound in a tightly sealed container in a cool, dry, and dark place.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a comprehensive framework for assessing the cytotoxicity of this compound. It is essential to recognize that optimal conditions, such as cell seeding density and incubation times, may vary between different cell lines. Therefore, initial optimization experiments are highly recommended.

Materials and Reagents
  • This compound

  • Selected cancer cell line(s) (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology

Part 1: Cell Seeding

  • Cell Culture: Maintain the chosen cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 70-80% confluency, wash them with sterile PBS and detach them using Trypsin-EDTA.

  • Cell Counting: Neutralize the trypsin with complete medium and collect the cell suspension. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Seeding: Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL) in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Expert Insight: The optimal seeding density is critical for reliable results. A preliminary experiment to determine the logarithmic growth phase of the chosen cell line over the intended duration of the assay is recommended.

Part 2: Compound Treatment

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50 value.

  • Cell Treatment: After 24 hours of incubation to allow for cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Trustworthiness: Each concentration and control should be tested in triplicate or quadruplicate to ensure statistical validity.

Part 3: MTT Assay and Data Acquisition

  • Incubation: Incubate the treated plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The results are typically plotted as a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from this curve using non-linear regression analysis.

Quantitative Data Summary
Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Control (Vehicle) e.g., 1.250e.g., 0.085100%
0.1 e.g., 1.210e.g., 0.070e.g., 96.8%
1 e.g., 1.050e.g., 0.065e.g., 84.0%
10 e.g., 0.650e.g., 0.050e.g., 52.0%
50 e.g., 0.250e.g., 0.030e.g., 20.0%
100 e.g., 0.100e.g., 0.015e.g., 8.0%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.

Visualizing the Experimental Workflow and Potential Mechanism

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture Harvest 2. Harvest & Count Cells CellCulture->Harvest Seed 3. Seed Cells in 96-well Plate Harvest->Seed PrepareCompound 4. Prepare Compound Dilutions Seed->PrepareCompound TreatCells 5. Treat Cells (24-72h) PrepareCompound->TreatCells AddMTT 6. Add MTT Reagent (3-4h) TreatCells->AddMTT Solubilize 7. Solubilize Formazan (DMSO) AddMTT->Solubilize ReadPlate 8. Read Absorbance (570nm) Solubilize->ReadPlate CalculateViability 9. Calculate % Viability ReadPlate->CalculateViability PlotCurve 10. Generate Dose-Response Curve CalculateViability->PlotCurve DetermineIC50 11. Determine IC50 PlotCurve->DetermineIC50

Caption: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathway Inhibition

Many pyrazolo[3,4-d]pyrimidine derivatives exert their anti-cancer effects by inhibiting protein kinases. The following diagram illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway, a common target for this class of compounds.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Anti-apoptotic signals Inhibitor 3-bromo-4-chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine Inhibitor->RTK Inhibition of ATP-binding site

Caption: Simplified RTK signaling pathway and potential inhibition.

Troubleshooting

IssuePossible CauseSolution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate.
Low absorbance values in control wells Insufficient cell number, low metabolic activity, contamination.Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. Check for contamination.
High background absorbance Incomplete removal of MTT solution, precipitation of serum proteins.Carefully aspirate the MTT solution. Consider using serum-free medium during the MTT incubation step.
No dose-dependent effect observed Compound concentration range is too high or too low, compound insolubility.Test a broader range of concentrations. Ensure the compound is fully dissolved in DMSO and the final DMSO concentration is not toxic to the cells.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1635-1653. [Link]

  • Shaban, R. M., Samir, N., Nissan, Y. M., & Abouzid, K. A. M. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC medicinal chemistry, 14(7), 1315–1332. [Link]

  • Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Al-Malki, J. S. (2020). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules (Basel, Switzerland), 25(21), 5035. [Link]

  • Kumar, V., & Sharma, A. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European journal of medicinal chemistry, 226, 113781. [Link]

  • Rania M. Shaban, Nermin Samir, Yassin M. Nissan, and Khaled A. M. Abouzid. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry. [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1635-1653. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14757-14775. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Suede, F. S. R., & Al-Qadasy, M. A. (2024). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules (Basel, Switzerland), 29(2), 481. [Link]

  • National Center for Biotechnology Information. (n.d.). Perspective on halogenated organic compounds. PubMed. Retrieved January 23, 2026, from [Link]

Sources

Mastering the Purification of Substituted Pyrazolo[3,4-d]pyrimidines: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pyrazolo[3,4-d]pyrimidine Drug Development

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] These compounds are at the forefront of targeted therapies for a range of diseases, most notably cancer.[2][3][4][5] The efficacy and safety of these potential drug candidates are inextricably linked to their purity. Even minute impurities, such as unreacted starting materials, side-products, or isomers, can lead to skewed biological data, unforeseen toxicity, and challenges in formulation and manufacturing. Therefore, robust and efficient purification strategies are paramount for researchers, scientists, and drug development professionals working with this important class of molecules.

This comprehensive guide provides an in-depth exploration of the most effective methods for the purification of substituted pyrazolo[3,4-d]pyrimidines. Moving beyond simple step-by-step instructions, this document delves into the rationale behind methodological choices, equipping the reader with the knowledge to not only execute but also to troubleshoot and adapt these protocols for novel derivatives.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The selection of an optimal purification strategy begins with a thorough understanding of the potential impurities that may arise during the synthesis of substituted pyrazolo[3,4-d]pyrimidines. Common synthetic routes often involve the condensation of a substituted pyrazole with a pyrimidine precursor or the modification of a pre-formed pyrazolo[3,4-d]pyrimidine core.[3][6]

Common Impurities to Consider:

  • Unreacted Starting Materials: Incomplete reactions can leave residual pyrazole or pyrimidine precursors in the crude product.

  • Regioisomers: When substitutions are introduced onto the pyrazolo[3,4-d]pyrimidine scaffold, the formation of regioisomers is a common challenge, particularly in alkylation reactions.

  • Over-alkylation or Acylation Products: If multiple reactive sites are present on the heterocyclic core or its substituents, di- or even tri-substituted byproducts may form.

  • Hydrolysis Products: Certain functional groups on the substituted pyrazolo[3,4-d]pyrimidine may be susceptible to hydrolysis during reaction work-up or purification.

  • Catalyst Residues: If transition metal catalysts (e.g., palladium) are used in cross-coupling reactions to introduce substituents, removal of residual metal is a critical purification step.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to identify the major impurities and to guide the selection of the most appropriate purification method.

Purification Strategy Flowchart

The following flowchart outlines a general strategy for the purification of substituted pyrazolo[3,4-d]pyrimidines.

Purification_Strategy start Crude Product (Post-synthesis work-up) tlc_lcms Initial Purity Assessment (TLC, LC-MS) start->tlc_lcms high_purity High Purity? (>95%) tlc_lcms->high_purity recrystallization Recrystallization high_purity->recrystallization Yes complex_mixture Complex Mixture or Isomers Present? high_purity->complex_mixture No final_purity Final Purity Analysis (LC-MS, NMR, Elemental Analysis) recrystallization->final_purity column_chrom Column Chromatography (Silica or Alumina) column_chrom->final_purity prep_hplc Preparative HPLC (Normal or Reverse Phase) prep_hplc->final_purity pure_product Pure Product final_purity->pure_product complex_mixture->column_chrom No complex_mixture->prep_hplc Yes

Caption: General workflow for the purification of substituted pyrazolo[3,4-d]pyrimidines.

Method 1: Recrystallization - The First Line of Defense for Crystalline Solids

Recrystallization is a powerful, cost-effective, and scalable purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[7][8] By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

Causality Behind Experimental Choices in Recrystallization:

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should:

  • Poorly dissolve the compound at room temperature.

  • Readily dissolve the compound at its boiling point.

  • Either dissolve impurities well at all temperatures or not dissolve them at all.

  • Have a boiling point below the melting point of the compound to prevent "oiling out".

  • Be chemically inert towards the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Commonly Used Solvents for Pyrazolo[3,4-d]pyrimidines:

Solvent SystemRationale for Use
EthanolOften a good starting point due to its polarity and ability to form hydrogen bonds.[3]
DioxaneA less polar ether that can be effective for less polar derivatives.[9]
Ethanol/WaterA solvent-antisolvent system where water is added to a hot ethanolic solution to induce crystallization.
Ethyl Acetate/HexaneA common solvent pair for compounds of intermediate polarity.
Protocol for Recrystallization:
  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting Recrystallization:
ProblemPossible CauseSolution
No crystals form upon coolingToo much solvent was used; the solution is not saturated.Reheat the solution to boil off some of the solvent and then allow it to cool again.
"Oiling out" (formation of a liquid layer instead of crystals)The melting point of the compound is below the boiling point of the solvent.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a lower-boiling solvent.
Poor recovery of the purified compoundThe compound is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a different solvent in which the compound is less soluble at low temperatures.

Method 2: Column Chromatography - The Workhorse for Mixture Separation

Column chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase.[10] For pyrazolo[3,4-d]pyrimidines, which are often moderately polar, normal-phase chromatography using silica gel as the stationary phase is the most common approach.

Causality Behind Experimental Choices in Column Chromatography:

The separation efficiency in column chromatography is primarily determined by the choice of the stationary phase and the mobile phase (eluent).

  • Stationary Phase: Silica gel is the most widely used stationary phase due to its polarity and ability to separate a wide range of compounds. For basic nitrogen-containing heterocycles like pyrazolo[3,4-d]pyrimidines, which can streak on acidic silica, treating the silica with a small amount of a basic modifier like triethylamine in the eluent can significantly improve peak shape and resolution.[11] Alternatively, neutral or basic alumina can be used as the stationary phase.

  • Mobile Phase (Eluent): The eluent is chosen to provide a differential migration of the components of the mixture down the column. A good eluent system should result in a retention factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate. The polarity of the eluent is adjusted by mixing a non-polar solvent (e.g., hexane or heptane) with a more polar solvent (e.g., ethyl acetate or acetone).

Common Eluent Systems for Pyrazolo[3,4-d]pyrimidines:

Eluent System (v/v)Typical Application
Hexane / Ethyl AcetateA versatile system for compounds of low to moderate polarity.
Dichloromethane / MethanolFor more polar pyrazolo[3,4-d]pyrimidine derivatives.
Ethyl Acetate / MethanolAn alternative to dichloromethane-based systems.
Chloroform / AcetoneCan be effective for specific separations.
To improve the separation of basic compounds, 0.1-1% triethylamine can be added to the eluent.
Protocol for Flash Column Chromatography:
  • TLC Analysis: Develop a suitable eluent system using TLC. The ideal system should give a good separation between the desired compound (Rf ≈ 0.3) and its impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased, is often used to separate compounds with a wide range of polarities.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Method 3: Preparative High-Performance Liquid Chromatography (HPLC) - For High-Resolution Separations

Preparative HPLC is a high-resolution chromatographic technique used for the purification of compounds, particularly for challenging separations of isomers or for obtaining highly pure material for biological testing.[12] Both normal-phase and reversed-phase HPLC can be employed for the purification of pyrazolo[3,4-d]pyrimidines.

Causality Behind Experimental Choices in Preparative HPLC:
  • Mode of Chromatography:

    • Normal-Phase HPLC: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is suitable for compounds that are soluble in organic solvents.

    • Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[10][11][13] This is often the method of choice for more polar pyrazolo[3,4-d]pyrimidines and allows for the use of aqueous mobile phases.

  • Mobile Phase Modifiers: The addition of modifiers to the mobile phase can significantly improve peak shape and resolution. For basic compounds like pyrazolo[3,4-d]pyrimidines in reversed-phase HPLC, adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) can protonate the basic nitrogens, leading to sharper peaks.[11]

Protocol for Preparative Reversed-Phase HPLC:
  • Analytical Method Development: Develop a separation method on an analytical HPLC system to determine the optimal column, mobile phase composition, and gradient. A common starting point is a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid.

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate. The gradient profile is adjusted to maintain the separation.

  • Sample Preparation: Dissolve the crude or partially purified compound in the mobile phase or a compatible solvent.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the desired compound.

  • Solvent Removal: Remove the mobile phase from the collected fractions, often by lyophilization (freeze-drying) if the compound is non-volatile, to obtain the pure product.

Conclusion: A Pathway to Purity

The purification of substituted pyrazolo[3,4-d]pyrimidines is a critical step in the journey from a promising lead compound to a potential therapeutic agent. A systematic approach, beginning with an understanding of the likely impurities and employing a logical progression of purification techniques, is key to success. Recrystallization serves as an excellent initial purification step for crystalline solids, while column chromatography is the workhorse for separating more complex mixtures. For the most challenging separations and for obtaining material of the highest purity, preparative HPLC is an invaluable tool. By understanding the principles behind each of these techniques and by carefully selecting the appropriate conditions, researchers can confidently and efficiently obtain the high-purity pyrazolo[3,4-d]pyrimidine derivatives required for advancing their drug discovery and development programs.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 438-465. [Link]

  • Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-Azab, A. S. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2639–2653. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(5), 1020. [Link]

  • Wu, W., Chen, Y., Wang, L., & Li, Z. (2018). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. New Journal of Chemistry, 42(14), 11847-11861. [Link]

  • Artini, M., Papa, R., Di Pisa, F., Ghelardi, E., Campa, M., & Schenone, S. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 918–922. [Link]

  • Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777–14838. [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. [Link]

  • Al-Omary, F. A. M., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A.-M., & El-Tahir, K. E. H. (2019). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. [Link]

  • Shukla, S., Khan, S., Kumar, A., & Siddiqui, N. (2014). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]

  • Menegatti, R., et al. (2021). Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. ResearchGate. [Link]

  • Balakrishnan, L., & Polli, J. E. (2009). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. Pharmaceutical Research, 26(2), 297–307. [Link]

  • Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory. [Link]

  • Ardena. (n.d.). Preparative HPLC Purification. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. [Link]

  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]

  • Lee, H., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Bukhari, S. N. A., et al. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. ResearchGate. [Link]

Sources

Application Note: Quantifying Cell Cycle Arrest Induced by Pyrazolo[3,4-d]pyrimidines Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cell Cycle Analysis in Oncology Drug Discovery

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic intervention.[1] Pyrazolo[3,4-d]pyrimidines are a class of small molecules that have garnered significant interest in oncology research due to their structural similarity to the native purine ring, allowing them to function as potent inhibitors of key regulatory proteins.[2] This scaffold has been effectively utilized to develop inhibitors against critical cell cycle engines like Cyclin-Dependent Kinases (CDKs) and other signaling molecules such as Src family kinases.[2][3]

Inhibition of these kinases can halt cell cycle progression at specific checkpoints, leading to cytostatic or cytotoxic effects in cancer cells. For instance, inhibiting the CDK2/cyclin E complex is expected to cause an arrest in the G1 phase of the cell cycle, preventing entry into the DNA synthesis (S) phase.[2][4] Conversely, targeting kinases involved in mitotic entry, such as those regulating the cdc2/cyclin B1 complex, can induce a G2/M phase arrest.[3][5]

Flow cytometry is a powerful, high-throughput technique that allows for the rapid quantitative analysis of cellular DNA content. By staining a population of cells with a stoichiometric DNA dye, such as Propidium Iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI), one can resolve distinct cell populations based on their phase in the cell cycle (G0/G1, S, and G2/M).[1] This application note provides a comprehensive, field-proven guide for researchers to accurately assess the cell cycle effects of novel pyrazolo[3,4-d]pyrimidine compounds. We will detail the entire workflow, from experimental design and cell treatment to sample preparation, data acquisition, and robust analysis, emphasizing the rationale behind each critical step.

Principle of the Assay

This protocol is based on the principle that a fluorescent dye will bind to DNA in a proportional, or stoichiometric, manner.[1] Therefore, cells in the G2 phase, having replicated their DNA, will possess twice the DNA content of cells in the G1 phase and will exhibit approximately double the fluorescence intensity. Cells in the S phase, actively synthesizing DNA, will have an intermediate DNA content and fluorescence.

To achieve accurate DNA content measurement, cells must first be permeabilized to allow the dye to enter and access the nucleus. Fixation with cold ethanol is the preferred method as it effectively permeabilizes the cell membrane while preserving cellular morphology without inducing the DNA cross-linking that can occur with aldehyde-based fixatives.[1][6] Since most DNA dyes, like Propidium Iodide, can also bind to double-stranded RNA, a critical step is the enzymatic digestion of RNA with RNase to ensure that the measured fluorescence signal originates exclusively from DNA.[7][8]

Mechanism of Action: Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines act as ATP-competitive inhibitors. Their core structure mimics adenine, allowing them to fit into the ATP-binding pocket of protein kinases, thereby blocking the phosphorylation of downstream substrates essential for cell cycle progression.[2] Depending on the specific substitutions on the pyrazolopyrimidine scaffold, these compounds can be engineered to be highly selective for different kinases.

cluster_0 Pyrazolo[3,4-d]pyrimidine Action cluster_1 G1/S Checkpoint cluster_2 G2/M Checkpoint Pyrazolo Pyrazolo[3,4-d]pyrimidine Compound CDK2 CDK2/ Cyclin E Pyrazolo->CDK2 Inhibits Src Src Family Kinases Pyrazolo->Src Inhibits G1_Arrest G1 Phase Arrest CDK2->G1_Arrest blocks progression to S phase CDC2 Cdc2/ Cyclin B1 Src->CDC2 regulates G2M_Arrest G2/M Phase Arrest CDC2->G2M_Arrest blocks entry into Mitosis

Caption: Mechanism of pyrazolo[3,4-d]pyrimidine-induced cell cycle arrest.

Detailed Protocols

This section provides a step-by-step methodology for cell cycle analysis. It is crucial to maintain consistency across all samples in a given experiment.

Part 1: Cell Culture and Treatment with Pyrazolo[3,4-d]pyrimidine

Rationale: The initial cell density is critical. A density that is too low may result in insufficient cell numbers for analysis, while a density that is too high can lead to contact inhibition and altered cell cycle profiles, confounding the results. The treatment duration should be sufficient to allow for the compound to exert its effect, typically corresponding to at least one full cell cycle (e.g., 24-48 hours for many cancer cell lines).

  • Cell Seeding: Plate cells (e.g., HCT-116, MCF-7, Jurkat) in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency by the end of the experiment.

  • Compound Preparation: Prepare a stock solution of the pyrazolo[3,4-d]pyrimidine compound in a suitable solvent (e.g., DMSO). Subsequently, dilute the stock solution in complete culture medium to achieve the desired final concentrations. Self-Validation Check: Always include a vehicle control (e.g., DMSO at the same final concentration as the highest drug dose) to account for any solvent effects.

  • Treatment: Add the compound-containing medium or vehicle control medium to the cells.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

Part 2: Cell Harvesting and Fixation

Rationale: Proper fixation is the cornerstone of a reliable cell cycle assay. Cold 70% ethanol dehydrates and fixes the cells, permeabilizing the plasma membrane for dye entry. Adding the ethanol dropwise while gently vortexing is essential to prevent cell clumping, which would lead to the exclusion of cell aggregates ("doublets") during analysis and skew the results.[6][7][9] Cells can be stored in ethanol for several weeks at -20°C, providing experimental flexibility.[7][10]

  • Harvesting Adherent Cells:

    • Aspirate the culture medium.

    • Wash cells once with 1X Phosphate-Buffered Saline (PBS).

    • Add trypsin and incubate until cells detach. Neutralize with complete medium.

  • Harvesting Suspension Cells:

    • Transfer cells directly from the culture vessel to a centrifuge tube.

  • Cell Counting and Washing:

    • Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C.[11]

    • Discard the supernatant.

    • Resuspend the cell pellet in 1-2 mL of cold 1X PBS.

    • Count the cells to ensure approximately 1-2 x 10⁶ cells per sample.

    • Centrifuge again and discard the supernatant.

  • Ethanol Fixation:

    • Resuspend the cell pellet in ~500 µL of residual cold 1X PBS.

    • Place the tube on a vortex set to a low speed.

    • While vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to the cell suspension.[6][11] This prevents clumping.

    • Incubate the cells for a minimum of 2 hours at 4°C. For longer storage, transfer to -20°C.[10][11]

Part 3: Propidium Iodide Staining

Rationale: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. As it also binds to double-stranded RNA, treatment with RNase A is mandatory to eliminate this non-specific signal and ensure DNA-specific staining.[12] Incubation in the staining solution should be performed in the dark to prevent photobleaching of the dye.

  • Rehydration: Centrifuge the ethanol-fixed cells at a slightly higher speed (e.g., 800-1000 x g) for 5 minutes. Ethanol-fixed cells are more buoyant.[6]

  • Washing: Carefully aspirate the ethanol supernatant. Resuspend the cell pellet in 5 mL of 1X PBS and centrifuge again. Repeat this wash step.[7]

  • Staining: Prepare the PI/RNase A staining solution.

    • PI/RNase A Staining Solution Recipe (for 1 mL):

      • Propidium Iodide: 50 µg (from a 1 mg/mL stock)

      • RNase A: 100 µg (from a 10 mg/mL stock)

      • PBS: to 1 mL

  • Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.

  • Incubation: Incubate the tubes for 30 minutes at room temperature, protected from light.[13] Some cell types may benefit from a longer incubation (e.g., overnight at 4°C) to ensure equilibrium of dye binding.[6][7]

Flow Cytometry Acquisition and Data Analysis

cluster_workflow Data Acquisition & Analysis Workflow Acquire 1. Acquire Data (Linear Scale for DNA) Gate_Cells 2. Gate on Single Cells (FSC-A vs FSC-H) Acquire->Gate_Cells Histogram 3. Create DNA Histogram (PI Fluorescence) Gate_Cells->Histogram Model 4. Apply Cell Cycle Model (e.g., Watson Pragmatic) Histogram->Model Quantify 5. Quantify Percentages (G0/G1, S, G2/M) Model->Quantify

Caption: A streamlined workflow for cell cycle data acquisition and analysis.

Instrument Setup
  • Laser and Filters: Use a flow cytometer equipped with a blue laser (488 nm) for PI excitation. PI fluorescence is typically detected in the red channel (e.g., using a 610/20 nm bandpass filter).[7]

  • Linear Scaling: Ensure the parameter for the DNA content channel (PI fluorescence) is set to a linear scale. This is critical for resolving the 2-fold difference in fluorescence between G1 and G2/M peaks.

  • Voltage Adjustment: Adjust the forward scatter (FSC) and side scatter (SSC) voltages to place the main cell population on scale. Adjust the PI channel voltage so that the G0/G1 peak of an untreated control sample is positioned at approximately 25% of the scale's maximum, ensuring the G2/M peak remains on scale.

Data Analysis Strategy
  • Doublet Discrimination (Self-Validating Gate): This is the most critical first step in analysis. Cell aggregates (doublets) will have twice the DNA of a single G1 cell but will not have a proportional increase in pulse width or height. Create a plot of Forward Scatter-Area (FSC-A) versus Forward Scatter-Height (FSC-H). Single cells will form a tight diagonal population. Gate on this population to exclude doublets and debris from subsequent analysis.[1] Failing to do so is a common source of error, as G2/M populations can be artificially inflated by G1/G1 doublets.

  • Histogram Generation: From the gated single-cell population, generate a histogram of PI fluorescence intensity. You should observe two distinct peaks representing the G0/G1 and G2/M populations, with the S phase population in between.

  • Modeling and Quantification: Use a cell cycle analysis software platform (e.g., FlowJo, FCS Express) to apply a mathematical model to deconvolute the histogram and quantify the percentage of cells in each phase.[14][15][16]

    • Watson (Pragmatic) Model: This model is robust and widely used. It assumes the G0/G1 and G2/M peaks have a Gaussian distribution and fits the S phase component between them.[1][15][17]

    • Dean-Jett-Fox (DJF) Model: This is a more complex model that can be useful for analyzing histograms with abnormally distributed cell cycle phases.[1][15]

Expected Results and Data Interpretation

Treatment with an effective pyrazolo[3,4-d]pyrimidine compound will cause a shift in the cell cycle distribution. The table below illustrates hypothetical data from a 24-hour treatment with a CDK2 inhibitor.

Treatment Group% G0/G1% S Phase% G2/M
Vehicle Control (0.1% DMSO)55.228.316.5
Compound A (1 µM)68.915.116.0
Compound A (5 µM)82.55.512.0

Interpretation: The data clearly show a dose-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S phase population. This is the classic signature of a compound that blocks the G1/S transition, consistent with the mechanism of a CDK2 inhibitor.[2]

Conversely, a compound that induces a G2/M arrest would show a decrease in the G0/G1 population and a significant accumulation of cells in the G2/M peak.[3][5]

Troubleshooting

IssueProbable CauseSolution
High CV of G1 Peak (>8%) Inconsistent staining; rushing the staining protocol.Ensure cells are well-resuspended. Increase incubation time with PI solution to reach equilibrium.
Excessive Debris Harsh cell handling; apoptosis.Handle cells gently during harvesting and washing. Centrifuge at appropriate speeds.
No Clear G2/M Peak Cell clumping; incorrect voltage settings.Ensure proper fixation technique (vortexing during ethanol addition). Check FSC-A vs FSC-H plot for aggregates. Adjust PI voltage.
High Background Signal Incomplete RNase digestion.Ensure RNase A is active and used at the correct concentration. Increase RNase incubation time if necessary.

References

  • University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Link]

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. (2020-08-06). [Link]

  • UCL Institute of Child Health. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Flow Cytometry Core Facility. Cell Cycle Tutorial Contents. [Link]

  • Rossi, A., et al. (2006). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal. [Link]

  • Lee, M., et al. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]

  • Hassan, A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry. [Link]

  • Rossi, A., et al. (2006). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Flow Cytometry Platform. DAPI staining for cell cycle analysis. [Link]

  • Immunostep. PI/RNASE Solution. [Link]

  • Hassan, A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • FlowJo. Cell Cycle: Univariate - FlowJo v10 Documentation. [Link]

  • MDPI. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. [Link]

  • ResearchGate. Fixation for cell cycle analysis and cisplastin solution preparation?. [Link]

  • University of Leicester. Propidium Iodide Cell Cycle Staining Protocol. [Link]

  • Laurenzana, A., et al. (2017). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Anticancer Research. [Link]

  • Advanced Cytometry & Sorting Facility. Cell Cycle Guidelines. [Link]

  • ResearchGate. How to use mathematical models for cell cycle, on FlowJo v.10?. [Link]

  • ResearchGate. 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. [Link]

  • Watson, J.V., et al. (1987). A pragmatic approach to the analysis of DNA histograms with a definable G1 peak. Cytometry. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

Sources

Measuring the Inhibition of c-Src Phosphorylation: An Application Guide to Western Blot Analysis

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Central Role of c-Src in Cellular Signaling and Disease

The proto-oncogene c-Src is a non-receptor tyrosine kinase that occupies a pivotal position in numerous signal transduction pathways, governing fundamental cellular processes such as proliferation, differentiation, migration, and survival.[1][2] Dysregulation of c-Src activity is a hallmark of various human cancers, where its overexpression and constitutive activation correlate with malignant potential and poor patient prognosis.[3][4] The activity of c-Src is exquisitely regulated by phosphorylation at two key tyrosine residues, which have opposing effects.[5][6][7] Phosphorylation at Tyrosine 527 (Tyr527) in the C-terminal tail by C-terminal Src kinase (Csk) maintains c-Src in an inactive, closed conformation.[3][6] Conversely, dephosphorylation of Tyr527 and subsequent autophosphorylation at Tyrosine 416 (Tyr416) within the kinase domain's activation loop unleashes its full catalytic activity.[5][7]

This dynamic interplay of phosphorylation makes the analysis of c-Src's phosphorylation state a critical tool for researchers in oncology, cell biology, and drug development. Specifically, measuring the inhibition of activating phosphorylation at Tyr416 provides a direct readout of the efficacy of potential therapeutic agents targeting c-Src or upstream signaling pathways.[8][9] Western blotting stands as a robust and widely accessible technique for this purpose, offering a semi-quantitative analysis of protein phosphorylation status alongside molecular weight confirmation. This application note provides a comprehensive, field-proven guide to utilizing Western blot analysis for the precise measurement of c-Src phosphorylation inhibition, grounded in the principles of scientific integrity and experimental causality.

Principle of the Assay

This protocol leverages phospho-specific antibodies to differentiate between the total c-Src protein population and the fraction that is actively phosphorylated. The core principle involves:

  • Cellular Treatment: Exposing cultured cells to a test compound (e.g., a c-Src inhibitor like Dasatinib or Saracatinib) for a defined period.[3][8][9]

  • Protein Extraction: Lysing the cells under conditions that preserve the phosphorylation state of proteins by inhibiting endogenous phosphatases and proteases.[10][11]

  • Protein Quantification: Accurately determining the total protein concentration in each lysate to ensure equal loading onto the gel.

  • SDS-PAGE and Western Blotting: Separating the proteins by size via electrophoresis, transferring them to a membrane, and probing with highly specific primary antibodies. Two parallel blots or a multiplexed fluorescence detection is run: one for phospho-c-Src (p-c-Src Tyr416) and one for total c-Src (t-c-Src).

  • Signal Detection and Analysis: Using a secondary antibody conjugated to an enzyme (like HRP) or a fluorophore for detection. The resulting band intensities are quantified, and the ratio of p-c-Src to t-c-Src is calculated to determine the degree of phosphorylation and its inhibition. Normalizing the phospho-protein signal to the total protein signal is crucial for accurate quantification of phosphorylation levels.[12]

Visualizing the c-Src Activation Pathway

The regulation of c-Src is a multi-step process involving conformational changes driven by phosphorylation. The diagram below illustrates this key signaling event.

cSrc_Activation Inactive_Src Inactive c-Src (Tyr527 Phosphorylated) Active_Src Active c-Src (Tyr416 Phosphorylated) Inactive_Src->Active_Src De-pY527 Auto-pY416 Downstream Downstream Signaling (Proliferation, Migration) Active_Src->Downstream Phosphorylates Substrates Csk Csk Kinase Csk->Inactive_Src pY527 PTP Phosphatase (e.g., PTP1B) PTP->Inactive_Src Upstream Upstream Signals (GPCRs, RTKs, Integrins) Upstream->PTP Activates Inhibitor Src Kinase Inhibitor Inhibitor->Active_Src Inhibits Kinase Activity

Caption: Regulation of c-Src activity by phosphorylation.

Detailed Experimental Protocol

This protocol is optimized for cultured adherent cells (e.g., HEK293, MCF7, A549) grown in 6-well plates.[13] Adjustments may be necessary for other cell types or formats.

I. Materials and Reagents

A. Buffers and Solutions

  • Cell Lysis Buffer (RIPA or similar): A common formulation is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.[11][14] It is critical to supplement this buffer immediately before use with:

    • Protease Inhibitor Cocktail: Prevents protein degradation.[11][13]

    • Phosphatase Inhibitor Cocktail: Essential for preserving phosphorylation.[11][13]

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Tris-Buffered Saline with Tween-20 (TBST): For wash steps. Using Tris-based buffers is recommended as phosphate ions in PBS can interfere with some phospho-specific antibodies.[10][12] (10x TBS stock: 200 mM Tris, 1.5 M NaCl, pH 7.6. Dilute to 1x and add 0.1% Tween-20 for TBST).[13]

  • Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in TBST. BSA is preferred over non-fat milk, as milk contains the phosphoprotein casein, which can cause high background with anti-phospho antibodies.[10][11]

  • SDS-PAGE Sample Buffer (2x Laemmli): Contains SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT.

  • Stripping Buffer (for reprobing): A mild stripping buffer can be prepared (e.g., 15g glycine, 1g SDS, 10ml Tween 20, adjust pH to 2.2, bring volume to 1L with water). Commercial stripping buffers are also widely available.

B. Antibodies

  • Primary Antibodies:

    • Rabbit anti-Phospho-c-Src (Tyr416)[15][16][17][18]

    • Mouse or Rabbit anti-Total c-Src[19]

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

C. Other Materials

  • PVDF or Nitrocellulose membranes (PVDF is recommended for its durability, especially if stripping and reprobing is required).[10]

  • Enhanced Chemiluminescence (ECL) detection reagents.

  • Protein assay kit (e.g., BCA or Bradford).

  • Cell culture reagents, plates, and appropriate c-Src inhibitor (e.g., Dasatinib).

II. Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., with Src Inhibitor) B 2. Cell Lysis (Add Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. Sample Preparation (Add Laemmli Buffer & Boil) C->D E 5. SDS-PAGE (Separate Proteins by Size) D->E F 6. Protein Transfer (to PVDF Membrane) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (p-Src or t-Src, Overnight at 4°C) G->H I 9. Washing (3x with TBST) H->I J 10. Secondary Antibody Incubation (HRP-conjugated, 1h at RT) I->J K 11. Washing (3x with TBST) J->K L 12. ECL Detection (Chemiluminescence Imaging) K->L M 13. Data Analysis (Densitometry & Normalization) L->M

Caption: Step-by-step workflow for Western blot analysis.

III. Step-by-Step Methodology

1. Cell Seeding and Treatment:

  • Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.

  • Treat cells with the c-Src inhibitor at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Expert Insight: A time-course experiment is often necessary to determine the optimal treatment duration for observing maximal inhibition without causing widespread cell death.[10]

2. Sample Preparation (Lysis):

  • Aspirate the culture medium and wash cells once with 1 mL of ice-cold PBS.[14][20]

  • Add 100-150 µL of ice-cold lysis buffer (supplemented with inhibitors) to each well.[14]

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[14]

  • Incubate on ice for 30 minutes with occasional vortexing.[14]

  • Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[14]

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. This is your sample.[14]

  • Causality Check: Keeping samples on ice and using pre-chilled buffers and reagents is paramount to slow down enzymatic activity from proteases and phosphatases released during lysis.[11]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Calculate the volume of each lysate needed to obtain an equal amount of protein for each sample (typically 20-30 µg per lane).

4. Gel Electrophoresis and Transfer:

  • Add an equal volume of 2x Laemmli sample buffer to the calculated lysate volume.[14]

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[14]

  • Load the equalized protein samples onto a 4-20% Tris-glycine polyacrylamide gel. Include a molecular weight marker.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane. Ensure the membrane is pre-wetted with methanol.

5. Immunoblotting:

  • Block the membrane in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.[20]

  • Incubate the membrane with the primary antibody (e.g., anti-p-c-Src Tyr416) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[14][21] The optimal dilution should be determined based on the antibody datasheet.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[14]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Self-Validation System: To confirm the specificity of the phospho-antibody, a control experiment can be performed where a lysate is treated with a phosphatase (e.g., lambda phosphatase) before running the gel. The band corresponding to the phosphorylated protein should disappear after treatment.[10]

6. Detection and Reprobing:

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager. Adjust exposure time to avoid signal saturation.

  • After imaging for p-c-Src, the membrane can be stripped and reprobed for total c-Src to serve as a loading control.[10][14]

  • Trustworthiness: Fluorescent multiplexing offers a more accurate alternative to stripping and reprobing, as it allows for the simultaneous detection of both total and phosphorylated protein on the same blot, eliminating variability from the stripping process.[10]

Data Analysis and Interpretation

  • Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensity for p-c-Src and t-c-Src for each sample lane.

  • Normalization: For each lane, calculate the ratio of the p-c-Src signal to the t-c-Src signal. This normalization corrects for any minor variations in protein loading.

  • Calculate Percent Inhibition: Express the normalized p-c-Src/t-c-Src ratio for each inhibitor concentration as a percentage of the vehicle control (0% inhibition). The formula is: % Inhibition = 100 * (1 - [Ratio_inhibitor / Ratio_vehicle])

  • Data Presentation: Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Sample Data Presentation
Inhibitor Conc. (nM)p-c-Src Intensity (a.u.)t-c-Src Intensity (a.u.)Normalized Ratio (p-Src/t-Src)% Inhibition
0 (Vehicle)15,20016,0000.950%
112,30015,8000.7818%
107,50015,5000.4849%
1002,40016,1000.1584%
100095015,9000.0694%

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
High Background Blocking is insufficient or inappropriate (e.g., using milk).[22]Use 5% BSA in TBST for blocking.[22] Increase blocking time and wash steps. Optimize primary/secondary antibody concentrations.[22]
No or Weak Signal Insufficient protein loaded. Low abundance of phosphoprotein. Inactive ECL reagent.Load more protein (20-40 µg). Use a more sensitive ECL substrate.[10] Confirm antibody is validated for the application.
Non-specific Bands Primary antibody concentration is too high.Perform a titration of the primary antibody to find the optimal concentration. Run appropriate controls (e.g., lysate from c-Src knockout cells).[13]
Phospho-signal lost Phosphatase activity during sample prep.Always use freshly prepared lysis buffer with phosphatase and protease inhibitors.[11] Keep samples on ice at all times.[11]

Conclusion

Western blot analysis is an indispensable technique for elucidating the activity of signaling proteins like c-Src. By carefully controlling experimental variables, particularly during sample preparation, and by using highly specific phospho-antibodies, researchers can reliably quantify the inhibition of c-Src phosphorylation. This provides a direct and physiologically relevant measure of the efficacy of kinase inhibitors, aiding in the discovery and development of novel therapeutics. The protocol and insights provided herein serve as a robust framework for obtaining accurate, reproducible, and trustworthy data in the study of c-Src signaling.

References

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. Retrieved from [Link]

  • Backe, M. B., et al. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. STAR Protocols. Retrieved from [Link]

  • Arslan, J. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Retrieved from [Link]

  • Rivera-Torres, J., & José, E. S. (2019). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Pharmacology. Retrieved from [Link]

  • University of Rochester Biochemistry (Biol252). (2018). c-SRC. YouTube. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Retrieved from [Link]

  • Backe, M. B., et al. (2023). Western Blotting of total protein extracts from SYF and SYF+c-Src cells. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2013). Which cell lysis buffer recipe is best for phosphorylated proteins?. ResearchGate. Retrieved from [Link]

  • Foda, Z. H., et al. (2019). Autophosphorylation activates c-Src kinase through global structural rearrangements. Communications Biology. Retrieved from [Link]

  • Al-Ghamdi, S., et al. (2023). Role of c-Src in Carcinogenesis and Drug Resistance. Cancers. Retrieved from [Link]

  • Klutchko, C. D., et al. (2014). Development of a highly selective c-Src kinase inhibitor. ACS Chemical Biology. Retrieved from [Link]

  • Scaife, R., et al. (2015). c-Src tyrosine kinase co-associates with and phosphorylates signal transducer and activator of transcription 5b which mediates the proliferation of normal human B lymphocytes. Immunology Letters. Retrieved from [Link]

  • Klutchko, C. D., et al. (2014). Development of a Highly Selective c-Src Kinase Inhibitor. ACS Chemical Biology. Retrieved from [Link]

  • Bandyopadhyay, S., et al. (2014). The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1. Oncotarget. Retrieved from [Link]

  • Wikipedia. (n.d.). Src inhibitor. Wikipedia. Retrieved from [Link]

  • Raman, E. P., et al. (2011). The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape. Structure. Retrieved from [Link]

  • Biocompare. (n.d.). Phospho-Src (Tyr530) Antibody 2105S from Cell Signaling Technology. Biocompare. Retrieved from [Link]

  • Gelb, D. H., et al. (2000). c-Src Signaling Induced by the Adapters Sin and Cas Is Mediated by Rap1 GTPase. Molecular and Cellular Biology. Retrieved from [Link]

  • Wikipedia. (n.d.). CAR T cell. Wikipedia. Retrieved from [Link]

  • Kishton, R. J., et al. (2017). Metabolism of tumor infiltrating T cells. Frontiers in Immunology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to improve the aqueous solubility of pyrazolo[3,4-d]pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Inhibitors

A Guide to Improving Aqueous Solubility for Researchers

Welcome to the technical support center for pyrazolo[3,4-d]pyrimidine-based inhibitors. As a Senior Application Scientist, I've designed this guide to provide you with actionable insights and troubleshooting strategies to address one of the most common challenges with this important class of compounds: poor aqueous solubility.

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of adenine and targeting a wide range of protein kinases.[1][2] However, the planar, aromatic nature of this heterocyclic system frequently leads to low aqueous solubility, which can hinder biological assays, compromise pharmacokinetic properties, and create significant hurdles for preclinical development.[3][4]

This guide is structured in a question-and-answer format to directly address the issues you may be encountering at the bench.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level concepts and initial strategic considerations for tackling solubility issues with your pyrazolo[3,4-d]pyrimidine inhibitors.

Q1: Why are my pyrazolo[3,4-d]pyrimidine compounds so poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of this class of compounds typically stems from several physicochemical properties inherent to the core scaffold:

  • High Crystallinity and Lipophilicity: The planar, rigid, and aromatic nature of the pyrazolo[3,4-d]pyrimidine ring system promotes strong crystal lattice energy. This means a significant amount of energy is required to break apart the solid crystal and solvate the individual molecules in water.

  • Lack of Ionizable Groups: Unless specifically introduced, the core scaffold lacks strongly acidic or basic functional groups, preventing pH-dependent solubility enhancement.

  • Poor Hydrogen Bonding Potential: While the nitrogen atoms in the rings can act as hydrogen bond acceptors, the overall molecule is often dominated by hydrophobic surfaces, limiting favorable interactions with water molecules.

These factors contribute to a high melting point and low intrinsic solubility, which are characteristic challenges for many kinase inhibitors.[4]

Q2: What's the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?

A2: Understanding this distinction is critical for interpreting your data correctly.

  • Kinetic Solubility measures the concentration at which a compound, predissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[5][6] It essentially answers the question, "To what extent does my compound stay in solution after being introduced from a stock?"[6] This is often the measurement used in high-throughput screening for early-stage discovery.

  • Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over an extended period (often 24-48 hours).[7][8][9] It answers the question, "What is the maximum concentration of my compound that can be dissolved in this buffer at equilibrium?"[6][7]

Recommendation: For initial screening and in vitro assays, kinetic solubility is a pragmatic starting point. However, for lead optimization and formulation development, thermodynamic solubility is the gold standard as it represents the true physical limitation of the molecule.[6][9] A compound might have acceptable kinetic solubility for a 2-hour assay but will crash out of solution in a 24-hour cell culture experiment.

Q3: What are the main strategies I can use to improve the solubility of my lead compound?

A3: There are two primary avenues for improving solubility, which can be pursued sequentially or in parallel:

  • Chemical Modification: Altering the molecular structure of the inhibitor itself to introduce more favorable physicochemical properties. This is most relevant during the lead optimization phase.

  • Formulation Strategies: Keeping the active pharmaceutical ingredient (API) structure constant but modifying its environment using excipients and advanced delivery systems. This is crucial for preclinical and clinical development.

The choice depends on your stage of research. If you are still synthesizing analogs, chemical modification is a powerful tool. If you have a final candidate, formulation is your path forward.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides detailed, scenario-based advice and step-by-step protocols for common experimental challenges.

Scenario 1: Chemical Modification Approaches

Q4: My lead compound has excellent potency (nanomolar IC50) but precipitates in my aqueous assay buffer, even with 1% DMSO. How can I modify its structure to improve solubility without losing activity?

A4: This is a classic challenge in medicinal chemistry. The goal is to introduce polar or ionizable groups that can interact favorably with water, thereby disrupting the crystal lattice and increasing solvation, without disturbing the key interactions with the kinase target.

Decision Workflow for Chemical Modification

G cluster_start Identify Solubilization Strategy cluster_strategy Primary Approaches cluster_structural Structural Modification Targets cluster_prodrug Prodrug Solubilizing Moieties Start Poorly Soluble Lead Compound Prodrug Prodrug Approach (Cleavable Moiety) Start->Prodrug Final candidate? Yes Structural Structural Modification (Permanent Change) Start->Structural Is MedChem ongoing? Yes Phosphate Phosphate Ester (High solubility, parenteral) Prodrug->Phosphate AminoAcid Amino Acid Ester (Oral absorption) Prodrug->AminoAcid Carbamate Carbamate Linker (Versatile) Prodrug->Carbamate Ionizable Introduce Ionizable Group (e.g., amine, acid) Structural->Ionizable Polar Add Polar Non-ionizable Group (e.g., morpholine, hydroxyl) Structural->Polar Disrupt Disrupt Planarity (e.g., sp3 centers) Structural->Disrupt

Caption: Decision tree for selecting a chemical modification strategy.

Recommended Modifications:

  • Introduce an Ionizable Basic Group: This is often the most effective strategy. Adding a basic nitrogen that will be protonated at physiological pH (pKa ~7.4-9.0) can dramatically increase solubility.

    • Where to Add: Look for "solvent-exposed" regions of your molecule when bound to the kinase target. Computational docking models are invaluable here.[10] Common positions on the pyrazolo[3,4-d]pyrimidine scaffold include substituents off the C4-amino position or the N1-pyrazole position.

    • Examples: Morpholine, N-methylpiperazine, or a short alkyl chain terminating in a dimethylamine. The N-methylpiperazino group, linked via a carbamate chain, has been successfully used in prodrug strategies for this scaffold.[3]

  • Employ a Prodrug Strategy: A prodrug is an inactive form of your drug that is converted to the active form in vivo.[11] This approach involves attaching a highly water-soluble, cleavable moiety to your compound.[3][12]

    • Phosphate Esters: Adding a phosphate group is a highly effective method for increasing solubility for parenteral formulations.[13] This strategy requires a hydroxyl group on your parent molecule.

    • Amino Acid Esters: Attaching an amino acid like L-valine can improve solubility and leverage active transporters in the gut for better oral absorption.[11]

Table 1: Example of Structural Modification Impact on Solubility

CompoundModificationLogP (calc.)Aqueous Solubility (µg/mL)
Parent Phenyl at C44.5< 0.1
Analog 1 4-Morpholinophenyl at C43.25.2
Analog 2 4-(N-methylpiperazinyl)phenyl at C43.025.8

Note: Data is illustrative, based on typical trends for heterocyclic inhibitors.

Scenario 2: Formulation Approaches

Q5: My final compound is headed for in vivo studies, but I can't achieve the required concentration for dosing. What formulation strategies should I try first?

A5: When the API is fixed, formulation is your key to success. The goal is to create a delivery system that either enhances solubility or keeps the drug in a supersaturated state long enough for absorption.

1. Salt Formation (For Ionizable Compounds)

If your compound has a sufficiently basic or acidic functional group (a pKa difference of at least 2 pH units from the counter-ion is recommended), salt formation is the most common and effective method to improve solubility and dissolution rate.[14][15]

  • Mechanism: The ionized salt form has much stronger interactions with water compared to the neutral parent molecule, leading to significantly higher aqueous solubility.[16][17]

  • Screening: A salt screen involves reacting your API with a panel of pharmaceutically acceptable acids (e.g., HCl, mesylate, tosylate, sulfate) or bases (e.g., sodium, potassium) and characterizing the resulting solid forms for solubility, stability, and crystallinity.[17]

2. Use of Solubilizing Excipients

For non-ionizable compounds or when salts are not viable, excipients can be used to create a favorable microenvironment for the drug.

  • Co-solvents: Systems like PEG 400, propylene glycol, or ethanol mixed with water can increase solubility.[18] Caution: Be mindful of the potential for co-solvents to precipitate the drug upon dilution in larger aqueous volumes (like the gut) and their potential toxicity in in vivo models.

  • Surfactants: Surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL form micelles above their critical micelle concentration (CMC), which can encapsulate the hydrophobic drug molecule and increase its apparent solubility.[19] This is a common strategy for both oral and parenteral formulations.[20]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. The pyrazolo[3,4-d]pyrimidine inhibitor can become encapsulated within this cavity, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used, safe, and effective option.[22]

Experimental Workflow for Formulation Screening

Caption: Workflow for selecting a suitable formulation strategy.

Protocol: High-Throughput Kinetic Solubility Assay

This protocol allows for the rapid assessment of the apparent solubility of your compounds, ideal for screening chemical modifications or formulation excipients.

Materials:

  • 96-well filter plates (0.45 µm PVDF)

  • 96-well UV-transparent collection plates

  • Compound stock solutions (10 mM in 100% DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Plate reader with UV-Vis capability

Methodology:

  • Prepare Compound Plate: In a standard 96-well plate, add 2 µL of your 10 mM DMSO stock solutions to wells in triplicate. This will be your "source plate."

  • Add Aqueous Buffer: To each well of the source plate, rapidly add 198 µL of PBS (pH 7.4). This results in a final nominal concentration of 100 µM with 1% DMSO.

  • Equilibrate: Seal the plate and shake at room temperature (~300 rpm) for 2 hours to allow precipitation to reach a pseudo-equilibrium.

  • Filter: Place the filter plate on top of the UV-transparent collection plate. Transfer the contents from the source plate to the filter plate. Centrifuge at ~1500 x g for 10 minutes to separate any precipitated solid.

  • Quantify: Measure the UV absorbance of the filtrate in the collection plate at the compound's λmax.

  • Calculate Concentration: Create a standard curve using known concentrations of your compound in the same buffer/DMSO mixture. Use this curve to determine the concentration of the compound in the filtrate, which represents its kinetic solubility.

References

  • Fallacara, A. L., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Indovina, A. C., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release. Available at: [Link]

  • Kumar, L., & Verma, S. (2019). Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]

  • Di Francesco, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Hussain, A. F., et al. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Di Francesco, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]

  • Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kumar, L., & Verma, S. (2018). Chemical Modification: A unique solutions to Solubility problem. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. Available at: [Link]

  • Loftsson, T., et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Tripodi, F., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. Available at: [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery Website. Available at: [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Williams, H. D., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]

  • Patel, D. R., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Puskás, I., et al. (2021). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceutics. Available at: [Link]

  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate. Available at: [Link]

  • Drug Development & Delivery. (2019). SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. Drug Development & Delivery Website. Available at: [Link]

  • Evotec. Thermodynamic Solubility Assay. Evotec Website. Available at: [Link]

  • van der Velden, D. L., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics. Available at: [Link]

  • Iacovino, L., et al. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. Molecules. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. AAPS PharmSciTech. Available at: [Link]

  • Abdelgawad, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. Available at: [Link]

  • Korać, J., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

Sources

Common challenges in the multi-step synthesis of pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the multi-step synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in many successful anticancer drugs due to its structural similarity to the adenine ring of adenosine triphosphate, allowing it to interact with the hinge region of kinase active sites.[1] However, its multi-step synthesis can present several challenges. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Core Synthesis Workflow: An Overview

The most common synthetic routes to pyrazolo[3,4-d]pyrimidines commence with the construction of a substituted 5-aminopyrazole-4-carbonitrile intermediate. This is typically followed by cyclization to form the pyrimidine ring and subsequent functionalization.

Pyrazolo[3,4-d]pyrimidine Synthesis Workflow A Starting Materials (e.g., malononitrile derivatives, hydrazines) B Step 1: Pyrazole Ring Formation (e.g., Thorpe-Ziegler cyclization) A->B Reaction C Intermediate: 5-Aminopyrazole-4-carbonitrile B->C Yields D Step 2: Pyrimidine Ring Closure (e.g., with formamide or formic acid) C->D Cyclization E Core Scaffold: Pyrazolo[3,4-d]pyrimidine D->E Formation F Step 3: Functionalization (e.g., N-alkylation, nucleophilic substitution) E->F Modification G Final Product F->G Diversification

Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.

II. Troubleshooting Guide & FAQs

Step 1: Pyrazole Ring Formation (e.g., from 2-(1-ethoxyethylidene)malononitrile and phenylhydrazine)

The initial formation of the 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile is a critical step.[2]

Q1: My yield for the 5-aminopyrazole-4-carbonitrile is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this step often stem from incomplete reaction, side reactions, or difficult purification.

  • Causality: The reaction of a malononitrile derivative with a hydrazine is a condensation reaction that can be reversible or lead to the formation of undesired isomers. Inadequate reaction time or temperature can result in incomplete conversion.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.

    • Solvent Choice: While ethanol is commonly used, exploring other high-boiling point solvents like n-butanol or carrying out the reaction under reflux can improve yields.[2]

    • Catalyst: For less reactive starting materials, consider the use of a catalytic amount of a base like piperidine or a Lewis acid to facilitate the condensation.

    • Purification: The product can sometimes be difficult to crystallize. Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes) or consider column chromatography if the product is an oil or amorphous solid.

Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the pyrazole formation?

A2: The formation of isomers is a common challenge when using unsymmetrical hydrazines.

  • Causality: The initial nucleophilic attack of the hydrazine can occur at either of the two nitrile groups of the malononitrile derivative, leading to a mixture of regioisomers. The electronic and steric properties of the substituents on the hydrazine and the malononitrile derivative influence this selectivity.

  • Troubleshooting Protocol:

    • Temperature Control: Running the reaction at a lower temperature can sometimes favor the formation of the thermodynamically more stable isomer.

    • pH Control: The pH of the reaction mixture can influence the nucleophilicity of the different nitrogen atoms of the hydrazine. Buffering the reaction medium may improve regioselectivity.

    • Protecting Groups: In complex cases, using a protecting group on one of the hydrazine nitrogens can direct the cyclization to the desired position.

Step 2: Pyrimidine Ring Closure (e.g., using formic acid or formamide)

The cyclization of the 5-aminopyrazole-4-carbonitrile to form the pyrazolo[3,4-d]pyrimidin-4-one is a crucial ring-forming step.[2]

Q1: The cyclization reaction with formic acid is sluggish and gives a low yield. What can I do?

A1: Incomplete cyclization is a frequent issue, often due to the stability of the intermediate N-formyl derivative.

  • Causality: The reaction proceeds through the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization. High temperatures are required to drive the cyclization to completion.

  • Troubleshooting Protocol:

    • Reaction Time and Temperature: Ensure the reaction is heated at a sufficiently high temperature (reflux) for an extended period (e.g., 7 hours or more).[2] Monitor by TLC until the starting material is consumed.

    • Alternative Reagents: Consider using formamide, which can act as both a reagent and a high-boiling solvent. Heating the aminopyrazole carbonitrile in formamide at reflux is often an effective method.

    • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for this cyclization step.

Q2: I am getting a dark, tarry residue during the pyrimidine ring closure. What is causing this and how can I prevent it?

A2: The formation of tarry residues is indicative of decomposition or polymerization at high temperatures.

  • Causality: The starting materials or the product may be unstable at the high temperatures required for cyclization, especially in the presence of strong acids like formic acid.

  • Troubleshooting Protocol:

    • Temperature Control: While high temperatures are necessary, avoid excessive heating. Use a temperature-controlled heating mantle and monitor the reaction temperature closely.

    • Purity of Starting Material: Ensure the 5-aminopyrazole-4-carbonitrile is of high purity. Impurities can catalyze decomposition.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

Pyrimidine Ring Closure Troubleshooting cluster_0 Problem: Low Yield/Incomplete Reaction cluster_1 Problem: Tarry Residue Formation A Increase Reaction Time & Temperature B Use Alternative Reagents (e.g., Formamide) C Consider Microwave Synthesis D Precise Temperature Control E Ensure High Purity of Starting Material F Use an Inert Atmosphere Start Cyclization Issues Start->A Solution Path Start->B Solution Path Start->C Solution Path Start->D Solution Path Start->E Solution Path Start->F Solution Path

Caption: Troubleshooting pathways for pyrimidine ring closure.

Step 3: Functionalization (e.g., N-alkylation, Nucleophilic Substitution)

The derivatization of the pyrazolo[3,4-d]pyrimidine core is essential for tuning its biological activity.

Q1: I am attempting an N-alkylation on the pyrazolo[3,4-d]pyrimidine core and obtaining a mixture of N5 and N7 alkylated products. How can I achieve better regioselectivity?

A1: The pyrazolo[3,4-d]pyrimidine core has multiple reactive nitrogen atoms, leading to potential regioselectivity issues.[2]

  • Causality: The pyrazolo[3,4-d]pyrimidine nucleus has several nucleophilic nitrogen atoms (N1, N2, N5, N7). The site of alkylation is influenced by factors such as the nature of the alkylating agent, the base used, the solvent, and the steric and electronic properties of the substituents on the heterocyclic core. For instance, in some cases, the N5 position is the most reactive site.[2]

  • Troubleshooting Protocol:

    • Choice of Base and Solvent: The choice of base and solvent can significantly influence the regioselectivity. For example, using a weaker base and a polar aprotic solvent like DMF at room temperature can favor alkylation at a specific nitrogen.[3]

    • Phase Transfer Catalysis: Employing liquid-solid phase transfer catalysis can sometimes lead to a single alkylated product with high selectivity.[2]

    • Steric Hindrance: Bulky alkylating agents may preferentially react at the more sterically accessible nitrogen atom.

    • Protecting Group Strategy: If achieving the desired regioselectivity is challenging, consider a protecting group strategy to block the undesired reactive sites, followed by alkylation and deprotection.

Q2: The aqueous solubility of my final pyrazolo[3,4-d]pyrimidine derivative is very low, making biological assays difficult. What strategies can I use to improve solubility?

A2: Poor aqueous solubility is a common issue with this class of compounds, which can hinder their development as drug candidates.[4]

  • Causality: The planar, aromatic structure of the pyrazolo[3,4-d]pyrimidine core contributes to its hydrophobicity and low aqueous solubility.

  • Troubleshooting Protocol:

    • Prodrug Approach: A well-established strategy is to synthesize a more soluble prodrug that is converted to the active compound in vivo. This can be achieved by introducing ionizable groups or polar functionalities.[4]

    • Introduction of Polar Functional Groups: During the functionalization step, incorporate polar groups such as amines, alcohols, or carboxylic acids into the molecule. For example, using an N-methylpiperazino group linked by an O-alkyl carbamate chain has been shown to improve solubility.[4]

    • Salt Formation: If your final compound has a basic nitrogen, forming a pharmaceutically acceptable salt (e.g., hydrochloride, sulfate) can significantly enhance its aqueous solubility.

Challenge Potential Cause(s) Suggested Solution(s)
Low Yield in Pyrazole Formation Incomplete reaction, side reactionsMonitor reaction by TLC, optimize solvent and temperature, consider a catalyst.
Isomer Formation in Pyrazole Synthesis Lack of regioselectivity with unsymmetrical hydrazinesControl reaction temperature and pH, consider protecting groups.
Sluggish Pyrimidine Ring Closure Stable N-formyl intermediateIncrease reaction time and temperature, use formamide, or microwave synthesis.
Tarry Residue in Cyclization Decomposition at high temperaturesPrecise temperature control, use high purity starting materials, inert atmosphere.
Mixture of N-Alkylated Products Multiple reactive nitrogen atomsOptimize base and solvent, use phase transfer catalysis, consider steric effects or protecting groups.
Poor Aqueous Solubility of Final Product Hydrophobic nature of the core structureEmploy a prodrug strategy, introduce polar functional groups, or form a salt.

III. References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Center for Biotechnology Information. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Center for Biotechnology Information. [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Center for Biotechnology Information. [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]

  • The Role of Pyrazolo[3,4-D]Pyrimidines in Modern Chemical Synthesis. Boronpharm. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

Sources

Technical Support Center: Optimization of N-Alkylation of Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of pyrazolopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this important reaction and achieve optimal results in your synthesis projects. Pyrazolopyrimidines are a vital class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents.[1][2] Their biological activity is often finely tuned by the substituents on the pyrazole and pyrimidine rings, making controlled N-alkylation a critical step in medicinal chemistry.

This guide will address common challenges such as low yields, poor regioselectivity, and difficult purifications, providing you with the technical insights to overcome them.

Frequently Asked Questions (FAQs)

Why is my N-alkylation of pyrazolopyrimidine resulting in a low yield or no reaction?

Several factors can contribute to a low or nonexistent yield. A systematic approach to troubleshooting is crucial.

  • Insufficient Basicity: The N-H proton of the pyrazole ring needs to be abstracted to form the nucleophilic anion. If the base is not strong enough, the reaction will not proceed efficiently.

    • Recommendation: For less acidic pyrazolopyrimidines, a stronger base like sodium hydride (NaH) is often more effective than weaker bases like potassium carbonate (K2CO3).[3]

  • Purity of Starting Materials: Impurities in your pyrazolopyrimidine starting material or alkylating agent can interfere with the reaction.

    • Recommendation: Ensure your starting materials are pure. Recrystallization or chromatographic purification of the starting material may be necessary.[4]

  • Solvent Choice and Quality: The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the nucleophile.

    • Recommendation: Anhydrous polar apathetic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.[3][5] Ensure your solvent is anhydrous, as water can quench the base and the anionic intermediate.

  • Reaction Temperature and Time: The reaction may be too slow at room temperature, or prolonged heating could lead to decomposition.

    • Recommendation: Optimize the reaction temperature. Some reactions may require heating.[4][5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]

How can I control the regioselectivity of N-alkylation on my pyrazolopyrimidine?

The pyrazolopyrimidine scaffold has multiple nitrogen atoms that can potentially be alkylated, leading to a mixture of regioisomers. Controlling the site of alkylation is a common challenge.

  • Steric Hindrance: Bulky substituents on the pyrazolopyrimidine ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[6][7]

  • Electronic Effects: Electron-withdrawing groups on the pyrazolopyrimidine ring can decrease the nucleophilicity of adjacent nitrogen atoms, directing alkylation to a different nitrogen. Conversely, electron-donating groups can enhance the nucleophilicity of nearby nitrogens.[6]

  • Solvent Effects: The choice of solvent can significantly influence the regioselectivity. For instance, in the alkylation of some azolo-fused heterocycles, using THF can favor the formation of one isomer, while switching to DMSO can favor another.[8] This is often attributed to the different ways solvents solvate the anionic intermediate and the counter-ion.

  • Nature of the Base and Counter-ion: The combination of the base and its counter-ion can influence which nitrogen atom is deprotonated and its subsequent reactivity.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the N-alkylation of pyrazolopyrimidines.

Problem 1: My reaction is giving a mixture of regioisomers that are difficult to separate.

This is one of the most frequent challenges. Here’s a systematic approach to tackle it:

  • Step 1: Analyze the Product Ratio.

    • Use 1H NMR of the crude reaction mixture to determine the ratio of the formed isomers. This will give you a baseline for optimization.

  • Step 2: Modify Reaction Conditions to Favor One Isomer.

    • Solvent Screening: As a first step, try changing the solvent. If you are using DMF, consider running the reaction in THF, and vice versa.

    • Base and Temperature Optimization: A weaker base (e.g., K2CO3) at lower temperatures might favor the thermodynamically more stable product, while a stronger base (e.g., NaH) might lead to the kinetically favored product.

  • Step 3: Alter the Alkylating Agent.

    • If you are using a highly reactive alkylating agent like methyl iodide, consider switching to a less reactive one like methyl tosylate or a bulkier one if steric differentiation is possible.

  • Step 4: Chromatographic Separation.

    • If a mixture is unavoidable, careful optimization of column chromatography is needed.

      • Recommendation: Use a shallow solvent gradient and consider different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Preparative TLC or HPLC might be necessary for very similar isomers.[9]

Problem 2: I am observing O-alkylation in addition to N-alkylation on my hydroxyl-substituted pyrazolopyrimidine.

The presence of a hydroxyl group introduces a competing nucleophile.

  • Protecting Groups: The most straightforward solution is to protect the hydroxyl group before the N-alkylation step. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers. These can be removed after the N-alkylation is complete.

  • HSAB Principle: The Hard and Soft Acids and Bases principle can be a guide. The nitrogen of the pyrazole is generally a harder nucleophile than the oxygen of a hydroxyl group. Using a "hard" alkylating agent like dimethyl sulfate might favor N-alkylation.[3]

Problem 3: My starting material is poorly soluble in the reaction solvent.

Poor solubility can lead to slow and incomplete reactions.

  • Solvent Mixtures: Try using a solvent mixture to improve solubility. For example, a small amount of a co-solvent like DMSO in DMF might help.

  • Temperature: Gently heating the reaction mixture can improve solubility, but be mindful of potential side reactions or decomposition.

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be employed to facilitate the reaction between a solid starting material and a liquid phase.

Experimental Protocols

Here are two detailed, step-by-step protocols for common N-alkylation procedures.

Protocol 1: N-Alkylation using Potassium Carbonate in DMF

This method is suitable for many pyrazolopyrimidines and is experimentally straightforward.

  • To a solution of the pyrazolopyrimidine (1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N-Alkylation using Sodium Hydride in THF

This method uses a stronger base and is often effective when Protocol 1 fails.

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the pyrazolopyrimidine (1.0 eq) in anhydrous THF dropwise.[10]

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkylating agent (1.1 eq) dropwise at 0 °C.[10]

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.[10]

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.[10]

  • Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.[10]

  • Purify the crude product by column chromatography.

Data Presentation

The choice of base and solvent can significantly impact the outcome of the N-alkylation reaction. The following table summarizes typical conditions and their effects on regioselectivity, providing a starting point for your optimization.

Pyrazolopyrimidine ScaffoldBaseSolventAlkylating AgentMajor Isomer(s)Reference
4-methoxy-1H-pyrazolo[3,4-d]pyrimidineNaHMDSTHFIodomethaneN2-methyl[8]
4-methoxy-1H-pyrazolo[3,4-d]pyrimidineNaHMDSDMSOIodomethaneN1-methyl[8]
Imidazo[4,5-b]pyridine derivativeK2CO3DMF4-methoxybenzyl chlorideN4[5]
Imidazo[4,5-c]pyridine derivativeK2CO3DMF4-methoxybenzyl chlorideN5[5]

Visualization of Concepts

General Workflow for N-Alkylation Optimization

The following diagram illustrates a typical workflow for optimizing the N-alkylation of pyrazolopyrimidines.

N-Alkylation Workflow start Start: Pyrazolopyrimidine Substrate condition_screening Condition Screening (Base, Solvent, Temp.) start->condition_screening tlc_monitoring TLC Monitoring condition_screening->tlc_monitoring workup Aqueous Workup & Extraction tlc_monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure N-Alkyl Product(s) characterization->end Acceptable Yield & Purity low_yield Low Yield? characterization->low_yield low_yield->condition_screening Re-optimize regio_issue Regioisomer Mixture? low_yield->regio_issue No regio_issue->end No (Single Isomer) optimize_regio Optimize for Regioselectivity (Solvent, Base, Temp.) regio_issue->optimize_regio Yes optimize_regio->condition_screening

Caption: A typical workflow for the optimization of N-alkylation reactions.

Factors Influencing Regioselectivity

This diagram illustrates the key factors that influence the regioselectivity of N-alkylation.

Regioselectivity Factors regioselectivity Regioselectivity steric Steric Effects regioselectivity->steric electronic Electronic Effects regioselectivity->electronic solvent Solvent regioselectivity->solvent base Base/Counter-ion regioselectivity->base substituents Substituents on Ring steric->substituents alkylating_agent Alkylating Agent steric->alkylating_agent electronic->substituents ion_pairing Ion Pairing solvent->ion_pairing base->ion_pairing

Caption: Key factors influencing the regioselectivity of N-alkylation.

References

  • Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]

  • Taylor, M. J., et al. (2019). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Infectious Diseases, 5(9), 1569-1577. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(22), 4958. [Link]

  • Kumar, A., et al. (2015). An NMR and Computational Study of Azolo[a]pyrimidines with Special Emphasis on Pyrazolo[1,5-a]pyrimidines. Journal of Organic Chemistry, 80(1), 392-401. [Link]

  • Roydhouse, M. D., et al. (2019). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 57(12), 1187-1194. [Link]

  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[5][11][12]Triazolo[6][13]pyridines, and Related Deaza-Compounds. Journal of Organic Chemistry, 83(12), 6835-6851. [Link]

  • Abdel-Rahman, A. A.-H. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. International Journal of Advanced Research, 2(7), 474-564. [Link]

  • Borah, P., et al. (2020). An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. Bioorganic Chemistry, 102, 104085. [Link]

  • Peterson, E. A., & Meigh, I. C. (1984). The effects of pyrimidine nucleotides on alkylating agent induced cytotoxicity and spontaneous and induced mutation to purine analog resistance in V79 cells. Basic Life Sciences, 29(Pt A), 313-332. [Link]

  • Roydhouse, M. D., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online. [Link]

  • Abdel-Rahman, A. A.-H. (2016). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 21(10), 1332. [Link]

  • Borah, P., et al. (2020). An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. PubMed, 102, 104085. [Link]

  • Zaitsev, A. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6608. [Link]

  • Slepukhin, P. A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(19), 6265. [Link]

  • Abdel-Rahman, A. A.-H. (2016). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. ResearchGate. [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Wang, Z., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][14]naphthyrin-5(6H)-one. Tetrahedron, 72(4), 564-570. [Link]

  • Bouchareb, R., et al. (2020). A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. Reaction Chemistry & Engineering, 5(11), 2209-2217. [Link]

  • Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(9), 104033. [Link]

  • Coluccia, A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1845-1863. [Link]

  • Holland, J. F., & Frei, E. (Eds.). (2003). Holland-Frei Cancer Medicine (6th ed.). BC Decker. [Link]

  • Bouchareb, R., et al. (2020). A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. ResearchGate. [Link]

  • Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. In From Bench to Market: The Evolution of Chemical Synthesis. ESA-IPB. [Link]

  • O'Duill, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Dr.Oracle. (2025). How do alkylating agents (chemotherapy drugs) interact with tumor cells and minimize damage to normal healthy cells?. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Scilit. [Link]

  • Bouchareb, R., et al. (2020). A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. ResearchGate. [Link]

  • Clayden, J., et al. (2017). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 22(4), 643. [Link]

Sources

Minimizing off-target effects of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the development and characterization of these compounds, with a focus on understanding and minimizing off-target effects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the behavior and application of pyrazolo[3,4-d]pyrimidine inhibitors.

Q1: Why do my pyrazolo[3,4-d]pyrimidine inhibitors frequently show activity against multiple kinases?

A: The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure in kinase inhibitor design primarily because it acts as a bioisostere of adenine, the purine core of ATP.[1][2][3][4] This structural mimicry allows it to form key hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket.[2][3] Since the hinge region is a common feature across most of the human kinome, inhibitors relying heavily on this interaction for their affinity are prone to binding to multiple kinases, leading to polypharmacology or off-target effects.[5]

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor / ATP Binding Hinge Hinge Region (Conserved Amino Acids) Pyrazolo Pyrazolo[3,4-d]pyrimidine (Adenine Mimic) Pyrazolo->Hinge H-Bonds ATP Adenine Core of ATP ATP->Hinge H-Bonds caption Scaffold mimics ATP binding to the kinase hinge.

Caption: Scaffold mimics ATP binding to the kinase hinge.

Q2: What is the difference between a biochemical assay and a cell-based assay, and why do my inhibitor's potency values (e.g., IC50) differ between them?

A: It is common and expected to see a potency shift between these two assay formats.

  • Biochemical Assays measure the direct interaction between an inhibitor and an isolated, purified kinase enzyme.[6] They are essential for determining intrinsic affinity and mechanism of action (e.g., ATP competitive).

  • Cell-Based Assays measure the effect of an inhibitor on kinase activity within a living cell.[7][8]

Discrepancies arise because the cellular environment introduces several complex variables not present in a biochemical setup.[9][10] These include:

  • Cellular ATP Concentration: Intracellular ATP levels (typically 1-10 mM) are much higher than the ATP concentrations used in most biochemical assays (often near the Km of the kinase).[11] This high level of the natural substrate (ATP) creates a more competitive environment for the inhibitor, often leading to a higher IC50 in cells.

  • Cell Permeability: The inhibitor must cross the cell membrane to reach its target. Poor membrane permeability will result in a lower effective intracellular concentration and thus, lower apparent potency.

  • Efflux Pumps: Cells can actively transport compounds out via efflux pumps (e.g., P-glycoprotein), reducing the intracellular concentration of the inhibitor.[12]

  • Target Engagement: The kinase exists within a dynamic complex of scaffolding proteins and substrates, which can influence inhibitor binding.[9]

A significant drop in potency from a biochemical to a cellular assay often points towards issues with cell permeability or high intracellular ATP competition.

Q3: What is a good starting point for profiling the selectivity of my new pyrazolo[3,4-d]pyrimidine inhibitor?

A: A tiered approach is most effective.

  • Primary Target Assay: First, confirm potent activity against your primary target kinase in a robust biochemical assay.

  • Closely Related Kinases: Test the inhibitor against kinases that are highly homologous to your primary target, especially within the same family. For example, if your target is a member of the Src family, you should profile against other Src family kinases like Fyn, Lyn, and Lck.[13][14]

  • Broad Kinome Panel: Screen the compound against a large, commercially available panel of kinases (e.g., 100 to 400 kinases) at a fixed, high concentration (e.g., 1 or 10 µM).[11] This provides a broad view of potential off-targets. Any kinases showing significant inhibition (>50-75%) should be selected for full IC50 determination.

  • Cellular Target Engagement: For the most promising candidates, confirm on- and off-target activity in a cellular context using an assay like NanoBRET™ Target Engagement.[7][9]

Part 2: Troubleshooting Guide

This section provides structured guidance for resolving specific experimental problems.

Issue 1: High Variability in Biochemical IC50 Measurements

You are measuring the IC50 of your inhibitor against its target kinase and observe significant well-to-well or day-to-day variability.

Symptom Potential Cause Troubleshooting & Validation Steps
Poor curve fit (low R² value) Inhibitor Solubility: Compound is precipitating at higher concentrations in the assay buffer.1. Visually inspect wells with the highest inhibitor concentration for precipitation. 2. Measure solubility in the assay buffer using nephelometry. 3. Reduce the final DMSO concentration in the assay (aim for ≤1%).[15] 4. If solubility remains an issue, consider formulating the inhibitor with a solubilizing agent, though this must be carefully controlled for.
Shallow inhibition curve Assay Conditions Not Optimized: The reaction may not be in the linear range.1. Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal while consuming <10% of the substrate during the reaction time.[16] 2. Time Course: Ensure the reaction is stopped within the initial velocity (linear) phase.[16] Running the assay too long can lead to substrate depletion or product inhibition.
IC50 value shifts with ATP concentration ATP-Competitive Mechanism: This is the expected behavior for this inhibitor class.This is not an error but a key piece of mechanistic data. Always report the ATP concentration at which an IC50 was determined. For selectivity profiling, it's common practice to use the Kₘ value of ATP for each specific kinase to standardize results.[11]
IC50 value appears extremely potent (low nM) and approaches half the enzyme concentration Tight Binding Inhibition: The inhibitor's affinity (Kᵢ) is close to or lower than the enzyme concentration used in the assay.The standard IC50 equation is invalid under these conditions. Use a lower enzyme concentration if signal-to-background allows, or use kinetic analyses (e.g., Morrison equation) to determine the Kᵢ.[16]
Issue 2: My Inhibitor is Potent Biochemically but Inactive in Cells

You have an inhibitor with a 10 nM IC50 in a biochemical assay, but it shows little to no effect on the target signaling pathway in cell-based assays, even at 10 µM.

This points to a discrepancy between intrinsic affinity and effective cellular concentration. The following workflow can diagnose the problem.

G Start Potent Biochemical IC50 Weak Cellular Activity Permeability 1. Assess Cell Permeability (e.g., PAMPA Assay) Start->Permeability Result1_Good Good Permeability Permeability->Result1_Good Result Result1_Bad Poor Permeability Permeability->Result1_Bad Result TargetEngage 2. Measure Intracellular Target Engagement (e.g., NanoBRET™, CETSA®) Result2_Good Target Engagement Confirmed TargetEngage->Result2_Good Result Result2_Bad No Target Engagement TargetEngage->Result2_Bad Result Efflux 3. Test for Efflux (Use Efflux Pump Inhibitors) Result3_Yes Efflux is Occurring Efflux->Result3_Yes Result Metabolism 4. Check Compound Stability (Incubate with Liver Microsomes) Result1_Good->TargetEngage Conclusion1 Conclusion: Compound cannot enter cells. Requires medicinal chemistry optimization (e.g., reduce polarity). Result1_Bad->Conclusion1 Result2_Good->Efflux Conclusion2 Conclusion: Compound enters cells but does not bind the target. The intracellular environment (e.g., high ATP) prevents binding. Requires more potent scaffold. Result2_Bad->Conclusion2 Result3_Yes->Metabolism Or check stability Conclusion3 Conclusion: Compound is actively removed from cells. Redesign to avoid efflux pump recognition. Result3_Yes->Conclusion3

Caption: Workflow to diagnose biochemical/cellular disconnect.

Issue 3: Unexpected Cellular Phenotype or Toxicity

Your inhibitor shows the desired on-target effect (e.g., reduced phosphorylation of a key substrate), but it also causes unexpected cell death or activates an unrelated signaling pathway, suggesting significant off-target activity.

A: This is a critical issue that requires systematically identifying the responsible off-target kinase(s).

Step-by-Step Protocol: Identifying Functional Off-Targets

  • Kinome-Wide Biochemical Screen:

    • Objective: To generate a list of all potential kinase targets based on direct binding affinity.

    • Method: Submit the compound for screening against a large panel of recombinant kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot).[15] Request data as percent inhibition at a high concentration (1-10 µM) or as dissociation constants (Kd).

    • Analysis: Create a list of all kinases inhibited by >75% at the screening concentration. These are your primary off-target suspects.

  • Computational Target Prediction (Orthogonal Approach):

    • Objective: To use computational models to predict off-targets based on structural or chemical similarity.[17] This can help prioritize kinases from the biochemical screen or suggest targets not included in the panel.

    • Method: Use web servers or software (e.g., KinasePred, SEA) that compare your inhibitor's structure to ligands with known kinase targets.[18]

    • Analysis: Cross-reference the computationally predicted targets with your biochemical screening list. Targets appearing in both lists are of very high interest.

  • Cellular Target Validation:

    • Objective: To confirm that the suspected off-targets are engaged by the inhibitor in a cellular context and are responsible for the observed phenotype.

    • Method 1 (Targeted): Phospho-Western Blot.

      • Select 2-3 of the top off-target candidates from your lists for which good phospho-specific antibodies are available.

      • Treat cells with a dose-response of your inhibitor.

      • Perform a Western blot to see if your inhibitor blocks the phosphorylation of a known substrate of that off-target kinase.

    • Method 2 (Broad): Phosphoproteomics.

      • Objective: To get an unbiased, global view of all kinase signaling pathways affected by your inhibitor.

      • Method: Treat cells with your inhibitor vs. a vehicle control. Lyse the cells, digest proteins, enrich for phosphopeptides (e.g., using TiO₂), and analyze by mass spectrometry.

      • Analysis: Identify phosphosites that are significantly down-regulated (or up-regulated) upon inhibitor treatment. Use kinase substrate motif analysis databases (e.g., PhosphoSitePlus®) to infer which upstream kinases have been inhibited.

  • Phenotypic Rescue/Mimicry:

    • Objective: To definitively link an off-target to the phenotype.

    • Method:

      • Rescue: If you suspect off-target "Kinase X" is causing toxicity, can you rescue the cells by overexpressing a drug-resistant mutant of Kinase X?

      • Mimicry: Can you reproduce the toxic phenotype by using a highly selective, published inhibitor of Kinase X or by using siRNA/shRNA to knock down Kinase X?

    • Analysis: If the phenotype is mimicked by specifically targeting Kinase X, you have found the cause.

Part 3: Experimental Protocols

Protocol 1: Optimized In Vitro Biochemical Kinase Assay

This protocol provides a framework for determining a reliable IC50 value. Specific buffer components and substrate will vary by kinase.

Materials:

  • Recombinant Kinase

  • Peptide or Protein Substrate

  • Pyrazolo[3,4-d]pyrimidine inhibitor stock (e.g., 10 mM in 100% DMSO)

  • Kinase Assay Buffer (contains buffer salts, MgCl₂, DTT, etc.)

  • ATP

  • Detection Reagent (e.g., ADP-Glo™ [Promega], HTRF® [Cisbio])[15]

  • White, opaque 384-well plates

Procedure:

  • Enzyme Titration (Determine Linear Range):

    • Prepare serial dilutions of the kinase in assay buffer.

    • Add the diluted kinase to wells containing a fixed, saturating concentration of substrate and ATP (e.g., 100 µM).

    • Incubate for a set time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

    • Add detection reagent and measure the signal (e.g., luminescence).

    • Plot Signal vs. Enzyme Concentration. Choose a concentration from the linear part of the curve for subsequent assays.[16]

  • Inhibitor IC50 Determination:

    • Prepare an 11-point, 3-fold serial dilution of your inhibitor in 100% DMSO.

    • Dilute this series into the kinase assay buffer. The final DMSO concentration should be constant across all wells (e.g., 1%).

    • Add the diluted inhibitor or vehicle (DMSO in buffer) to the 384-well plate.

    • Add the pre-determined concentration of kinase to all wells.

    • Optional Pre-incubation: Allow the inhibitor and enzyme to incubate for 15-30 minutes. This is critical for slow-binding or irreversible inhibitors.[19]

    • Initiate the kinase reaction by adding a solution of substrate and ATP. The ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate for the pre-determined time within the linear range.

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Normalize the data: Set the average of the vehicle-only wells to 100% activity and the average of "no enzyme" or high concentration inhibitor wells to 0% activity.

    • Plot % Activity vs. log[Inhibitor Concentration].

    • Fit the data using a four-parameter logistic (4PL) equation to determine the IC50 value.

References

  • BenchChem. (n.d.). Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors.
  • Al-Ostath, A., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(5), 103781.
  • Artuso, E., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 493-499.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Gao, K., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i517-i525.
  • Pagano, N., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Scientific Reports, 13(1), 12345.
  • Knape, M. J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4937.
  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1826-1845.
  • MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
  • Unauthored. (n.d.). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
  • Martini, R., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 957-973.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • ResearchGate. (n.d.). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2.
  • Vasta, J. D., et al. (2022). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv.
  • Pireddu, L., & Sbardella, G. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 4, 20.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Gao, Y., et al. (2013). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 18(6), 634-644.
  • Ghorab, M. M., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), e2200223.
  • Asakura, M., et al. (2015). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 58(18), 7345-7357.
  • Asakura, M., et al. (2015). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 58(18), 7345-7357.
  • Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Accounts of Chemical Research, 47(5), 1378-1391.
  • MDPI. (n.d.). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.
  • BMG LABTECH. (2020). Kinase assays.
  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation.
  • Johnson, C. N., et al. (2017). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3444-3452.
  • Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14614-14628. Retrieved from

  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
  • Unauthored. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile.

Sources

Strategies to enhance the potency and selectivity of pyrazolo[3,4-d]pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Inhibitor Optimization

Welcome to the technical support guide for researchers developing pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. This resource, structured as a series of troubleshooting guides and frequently asked questions (FAQs), is designed to provide actionable strategies and mechanistic insights to overcome common challenges in enhancing inhibitor potency and selectivity. As Senior Application Scientists, we have synthesized field-proven experience with established scientific principles to help you navigate the complex landscape of kinase inhibitor design.

The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry.[1][2] Its role as a bioisostere of the adenine ring of ATP allows it to effectively mimic hinge-binding interactions within the active sites of numerous protein kinases.[1][2] This inherent advantage, however, is just the starting point. Achieving clinical success requires a rigorous, multi-parameter optimization process to balance potency, selectivity, and drug-like properties. This guide will address the critical questions that arise during this process.

Section 1: Troubleshooting Suboptimal Potency

A common starting point in any inhibitor design campaign is a hit compound with modest activity. This section addresses the foundational challenge of enhancing the intrinsic binding affinity of your lead compound.

FAQ 1.1: My initial pyrazolo[3,4-d]pyrimidine hit has weak biochemical activity (IC50 in the high µM range). What are the primary structural areas to focus on for potency improvement?

This is a frequent and critical challenge. Low potency often indicates suboptimal engagement with key features of the kinase ATP-binding pocket. The pyrazolo[3,4-d]pyrimidine core is excellent at establishing the primary "anchor" interaction, but true potency is derived from complementary interactions with adjacent regions.

Causality and Strategy:

The core scaffold mimics ATP by forming hydrogen bonds with the "hinge" region of the kinase.[2] Potency is dramatically enhanced by optimizing substituents that occupy two main areas: the hydrophobic region and the solvent-exposed region.

  • Hinge Binding is Paramount: The N1-H of the pyrazole and the N7 of the pyrimidine ring are critical for forming hydrogen bonds with the kinase hinge backbone. Ensure your synthesis plan preserves these interactions.

  • Exploit the Hydrophobic Pocket: Modifications at the C3 or C4 positions are crucial. Appending hydrophobic moieties, such as phenyl or substituted phenyl rings, can significantly increase potency by forming favorable interactions within the hydrophobic pocket adjacent to the adenine-binding region.[3] Structure-activity relationship (SAR) studies often reveal that the nature and substitution pattern of these rings are critical for achieving high potency.[4][5]

  • Engage the Solvent Front: Substituents at the N1-position of the pyrazole ring often extend towards the solvent-exposed region. This position is highly tolerant of diverse chemical groups and provides a key opportunity to improve potency and modulate physical properties without disrupting core binding.

Below is a diagram illustrating the key pharmacophoric elements of a typical pyrazolo[3,4-d]pyrimidine inhibitor within the kinase ATP pocket.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Pyrazolo[3,4-d]pyrimidine Inhibitor hinge Hinge Region (Backbone NH/CO) hydro_pocket Hydrophobic Pocket I solvent_front Solvent Front Region (Ribose Pocket) gatekeeper_pocket Gatekeeper Pocket (Hydrophobic Pocket II) core Pyrazolo[3,4-d]pyrimidine (ATP Mimic) core->hinge H-Bonds n1_sub N1-Substituent core->n1_sub c4_sub C4-Substituent core->c4_sub n1_sub->solvent_front Interacts with c4_sub->hydro_pocket Interacts with c4_sub->gatekeeper_pocket Can probe

Caption: General pharmacophore model for pyrazolo[3,4-d]pyrimidine inhibitors.

Troubleshooting Guide: Establishing a Robust Potency Assay

To reliably guide your SAR, a robust and reproducible biochemical assay is essential. The ADP-Glo™ Kinase Assay is an industry-standard, luminescence-based method for measuring kinase activity.

Protocol: IC50 Determination using ADP-Glo™ Kinase Assay [6]

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. This will contain your target kinase and its specific peptide substrate.

    • Prepare serial dilutions of your inhibitor in DMSO, then dilute further into the reaction buffer to create 2X inhibitor solutions. A typical final assay concentration range would be 10 µM to 0.1 nM.

    • Prepare a "no inhibitor" control (DMSO vehicle) and a "no kinase" background control.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X inhibitor solution (or control) to each well.

    • Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.

    • Mix gently and incubate at room temperature for 60 minutes.[6]

  • Signal Generation & Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no kinase" background from all wells.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Section 2: Engineering Kinase Selectivity

High potency is only useful if it is directed at the intended target. Off-target inhibition can lead to cellular toxicity and misleading biological results. This section focuses on strategies to refine a potent but non-selective inhibitor.

FAQ 2.1: My inhibitor is potent (nanomolar IC50), but a kinase panel screen shows it inhibits several related kinases. How can I improve its selectivity?

This is a classic challenge in kinase drug discovery, stemming from the high degree of conservation in the ATP-binding site across the human kinome. The key is to exploit the subtle differences that do exist.

Causality and Strategy:

Selectivity is achieved by designing your molecule to interact favorably with unique features of your target kinase while simultaneously clashing with features of off-target kinases.

  • Exploit the Gatekeeper Residue: The "gatekeeper" is a single amino acid residue that controls access to a deep hydrophobic pocket within the ATP-binding site.[7] The size of this residue varies significantly across the kinome.[8][9]

    • If your target kinase has a small gatekeeper (e.g., Threonine, Alanine), you can install a bulky group on your inhibitor that fits into this pocket. This same bulky group will sterically clash with the large gatekeeper (e.g., Methionine, Phenylalanine) found in many off-target kinases, thereby preventing binding.[10]

  • Target Non-Conserved Residues: While the hinge region is highly conserved, residues in the surrounding solvent front and hydrophobic pockets can differ. Use structural biology (X-ray crystallography) or homology modeling to identify unique amino acids in your target's active site and design chemical moieties that can form specific interactions (e.g., hydrogen bonds, salt bridges) with them.

  • Consider Irreversible (Covalent) Inhibition: If your target kinase has a suitably positioned, non-catalytic cysteine residue near the active site, you can incorporate a weak electrophile (a "warhead" like an acrylamide) into your inhibitor.[1] This allows the inhibitor to form a permanent covalent bond with the target, providing high potency and selectivity, as this cysteine is not present in most other kinases. The BTK inhibitor ibrutinib is a prime example of this strategy.[1]

The following diagram illustrates the gatekeeper concept for achieving selectivity.

G cluster_0 Target Kinase (Small Gatekeeper) cluster_1 Off-Target Kinase (Large Gatekeeper) Inhibitor_A Bulky Inhibitor Pocket_A Deep Hydrophobic Pocket Inhibitor_A->Pocket_A Fits Gatekeeper_A Small Gatekeeper (e.g., Thr) Inhibitor_B Bulky Inhibitor Result_A Result: High Affinity Binding Result_B Result: No Binding Gatekeeper_B Large Gatekeeper (e.g., Met) Inhibitor_B->Gatekeeper_B Steric Clash Pocket_B Deep Hydrophobic Pocket

Caption: Exploiting the gatekeeper residue to engineer inhibitor selectivity.

Workflow Guide: Designing and Interpreting a Kinase Selectivity Screen

A broad kinase screen is essential for understanding the selectivity profile of your compound and identifying potential liabilities early.

Workflow: Kinase Selectivity Profiling

  • Panel Selection: Choose a reputable vendor (e.g., Promega, Reaction Biology, Eurofins) that offers a large, well-validated kinase panel (e.g., >300 kinases).[11] Select a panel that provides broad coverage of the human kinome.

  • Assay Concentration: Screen your compound at a fixed concentration, typically 1 µM. This concentration is high enough to identify most significant off-target interactions.

  • Data Interpretation: The results are usually reported as "Percent Inhibition" at the tested concentration.

    • Primary Target: Inhibition should be >95%.

    • Significant Off-Targets: Pay close attention to any kinases inhibited by >70%. These warrant further investigation.

    • Selectivity Score: Some vendors provide selectivity scores (e.g., S-score) which quantify the promiscuity of the compound. A lower score is generally better.

  • Follow-Up: For any significant off-targets, you must perform full IC50 determinations. This is critical because a 75% inhibition at 1 µM could mean the IC50 is 250 nM (a 4-fold window to your 60 nM primary target) or it could be 800 nM (a >10-fold window). This quantitative data is essential for making informed decisions about which off-targets are problematic and need to be engineered out. It's crucial to run these assays at the Kₘ for ATP for each kinase to get a true measure of intrinsic affinity.[11]

Section 3: Bridging the Gap from Biochemical to Cellular Activity

A common and frustrating hurdle is when a potent, selective inhibitor fails to perform in a cellular context. This disconnect almost always points to issues with the compound's physicochemical properties.

FAQ 3.1: My compound has a 10 nM IC50 and great selectivity, but the cellular EC50 is over 1 µM. What causes this biochemical-to-cellular shift, and how can I fix it?

This "shift" is a red flag for poor drug-like properties. In a biochemical assay, your compound has direct access to the purified enzyme. In a cell, it must survive a gauntlet of challenges.

Causality and Strategy:

The primary culprits for a large biochemical-to-cellular shift are poor membrane permeability, high plasma protein binding, rapid metabolic degradation, or active efflux from the cell.

  • Poor Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular kinase target. This is often due to an unfavorable balance of lipophilicity (too low or too high), a high number of hydrogen bond donors, or a large polar surface area (PSA).[12][13] Structural modifications to reduce hydrogen bond donors or mask polar groups can improve permeability.[12]

  • Metabolic Instability: The compound is rapidly metabolized by enzymes within the cell (e.g., cytochrome P450s), reducing the effective intracellular concentration. Identifying the "soft spots" for metabolism on your molecule and blocking them (e.g., by adding a fluorine atom) is a common strategy.

  • High Plasma Protein Binding (PPB): In cell culture media containing serum, your compound can bind tightly to proteins like albumin, rendering it unavailable to enter the cell. While harder to predict, reducing lipophilicity can sometimes lower PPB.

  • Efflux Pump Substrate: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively pump it out of the cell.[14]

Data Summary: Correlating Physicochemical Properties with Cellular Activity

The table below illustrates how different parameters can influence the biochemical-to-cellular shift for a series of hypothetical pyrazolo[3,4-d]pyrimidine inhibitors targeting Kinase X.

Compound IDKinase X IC50 (nM)Cellular EC50 (nM)Shift (EC50/IC50)cLogPPSA (Ų)Permeability (PAMPA, 10⁻⁶ cm/s)
LEAD-01 151800120x4.81100.5 (Low)
OPT-02 252208.8x3.5855.2 (Moderate)
OPT-03 20552.8x 3.27512.1 (High)
  • LEAD-01: Potent biochemically, but high cLogP and PSA lead to very poor permeability and a massive >100-fold shift. This compound is unlikely to be viable.

  • OPT-02: A slight drop in biochemical potency is accepted to improve cLogP and PSA, resulting in better permeability and a much-improved shift.

  • OPT-03: Further optimization of physicochemical properties leads to excellent permeability and a minimal shift, making it the most promising candidate for in vivo studies.

Troubleshooting Guide: A Quick Screen for Membrane Permeability

Before engaging in complex and expensive cell-based assays, you can get an early indication of permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA). It is a non-cell-based, high-throughput method for predicting passive diffusion.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Prepare Donor Plate: Add your test compounds (dissolved in a buffer solution at pH 7.4) to the wells of a 96-well filter plate (the "donor" plate).

  • Coat Filter: The microporous filter support of each well is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Assemble Sandwich: Place the filter plate on top of a 96-well acceptor plate containing fresh buffer. This creates a "sandwich," with the artificial membrane separating the donor and acceptor wells.

  • Incubation: Incubate the sandwich for a set period (e.g., 4-16 hours) at room temperature. During this time, permeable compounds will diffuse from the donor well, through the lipid membrane, and into the acceptor well.

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The effective permeability coefficient (Pe) is calculated based on the concentrations and physical parameters of the assay system. Compounds are often binned into High, Medium, and Low permeability categories.

Section 4: Proactively Designing Against Acquired Resistance

A clinically successful inhibitor can eventually fail due to the emergence of resistance mutations in the target kinase. The most common form of resistance is the mutation of the gatekeeper residue.[15]

FAQ 4.1: My target kinase is known to acquire a gatekeeper mutation (e.g., EGFR T790M) that confers resistance to inhibitors. How can I design a next-generation compound to overcome this?

Anticipating and overcoming resistance is the hallmark of a durable therapeutic. Designing an inhibitor that is active against both the wild-type (WT) and mutant forms of the kinase is a key goal in modern drug discovery.

Causality and Strategy:

A small-to-large gatekeeper mutation (e.g., Threonine to Methionine) blocks the binding of early-generation inhibitors by introducing a steric clash, as discussed in Section 2. Next-generation strategies are designed to circumvent this problem.

  • Accommodate the Mutation: Redesign the inhibitor to be smaller or to adopt a different binding pose that avoids the now-bulkier gatekeeper. This often involves exploring different core scaffolds or altering the substituents that probe the gatekeeper pocket.

  • Covalent Targeting: As seen with osimertinib for EGFR T790M, resistance mutations can sometimes expose new opportunities. The T790M mutation is often accompanied by a C797 residue that becomes accessible. Third-generation inhibitors form a covalent bond with C797, anchoring them in the active site and overcoming the reduced affinity caused by the T790M gatekeeper.[16]

  • Allosteric Inhibition: Move away from the highly conserved ATP-binding site altogether. Allosteric inhibitors bind to a different, less-conserved pocket on the kinase, inducing a conformational change that inactivates the enzyme.[17] Because they do not bind in the ATP pocket, their activity is unaffected by gatekeeper mutations.

  • Dual Inhibition Strategies: In some cases, resistance involves the activation of a bypass signaling pathway. Here, combining your primary kinase inhibitor with an inhibitor for the bypass pathway kinase can restore efficacy.[17]

The workflow below outlines a rational approach to tackling kinase resistance.

G A 1. Develop Potent & Selective Inhibitor vs. Wild-Type (WT) Kinase B 2. Test Potency vs. Known Resistance Mutant (e.g., Gatekeeper) A->B C Is Potency Retained (e.g., <5-fold loss)? B->C D SUCCESS: Candidate is resilient to primary resistance mechanism. C->D Yes E 3. Redesign Inhibitor - Accommodate steric bulk - Explore covalent/allosteric options C->E No F 4. Synthesize & Re-test vs. WT and Mutant Kinase E->F F->C Iterate

Caption: Iterative workflow for designing resistance-breaking inhibitors.

References

  • Bradshaw, J. M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • Mologni, L., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]

  • Abdel-Ghani, T. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Milik, S. N., et al. (2017). How to Train Your Inhibitor: Design Strategies to Overcome Resistance to Epidermal Growth Factor Receptor Inhibitors. PubMed. [Link]

  • Fuma, M. S., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Emrick, M. A., et al. (2006). The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. PNAS. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH. [Link]

  • Yang, L.-L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]

  • Yang, L.-L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]

  • Emrick, M. A., et al. (2006). The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. PubMed. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Scott, J. S., et al. (2019). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications. [Link]

  • Song, P., et al. (2020). Emerging strategies to overcome resistance to third-generation EGFR inhibitors. PMC - NIH. [Link]

  • Bradshaw, J. M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central. [Link]

  • Cohen, P., et al. (2021). Reactivity-Based Chemical-Genetic Study of Protein Kinases. RSC Publishing. [Link]

  • Blesneac, I., et al. (2015). Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition. PMC - NIH. [Link]

  • El-Damasy, D. A., et al. (2021). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. [Link]

  • Sviridov, O., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]

  • Scientist Live. (2025). Kinase inhibitors: Overcoming resistance and enhancing clinical outcomes. Scientist Live. [Link]

Sources

Technical Support Center: Purification of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic intermediate. The following troubleshooting FAQs and in-depth guides are based on established chemical principles and field-proven insights to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude NMR shows multiple impurities after synthesis. What are the likely side-products?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. A common route involves the bromination of a 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine precursor. Based on this, likely impurities include:

  • Unreacted Starting Material: Incomplete bromination can lead to the presence of the 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine starting material.

  • Over-brominated Species: While less common for this specific scaffold, harsh brominating conditions could potentially lead to di-brominated byproducts.

  • Hydrolysis Products: The chloro- and bromo-substituents on the pyrimidine ring are susceptible to hydrolysis, especially if aqueous workups are performed under non-neutral pH conditions. This can lead to the formation of the corresponding hydroxy- or oxo-derivatives.

  • Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., DMF, ethyl acetate, hexanes) and residual brominating agents or their byproducts may be present.

A thorough analysis of your crude ¹H NMR and LC-MS is crucial for identifying the specific impurities in your mixture.

Q2: I'm seeing significant product loss during silica gel column chromatography. What could be the cause?

A2: Product loss on silica gel for halogenated heterocyclic compounds like this compound can be attributed to a few factors:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic, which can lead to the degradation of sensitive compounds. Halogenated pyrazolopyrimidines can be susceptible to acid-catalyzed hydrolysis or other decomposition pathways on the silica surface.

  • Irreversible Adsorption: The lone pairs on the nitrogen atoms of the pyrazolopyrimidine core can interact strongly with the silanol groups of the silica gel, leading to irreversible adsorption and tailing of the product peak.

  • Inappropriate Solvent System: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, you may get poor separation from more polar impurities.

To mitigate these issues, consider the troubleshooting strategies outlined in the detailed guides below.

Q3: My compound "oils out" during crystallization instead of forming solid crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the melting point of your compound is lower than the boiling point of the chosen solvent, or if the solution is supersaturated with impurities.[1] For N-methylated heterocycles, changes in crystal lattice energy due to the methyl group can also influence crystallization behavior.

To address this, you can:

  • Lower the Crystallization Temperature: After dissolving your compound in a minimal amount of hot solvent, allow it to cool more slowly to room temperature before placing it in a refrigerator or freezer.

  • Use a Different Solvent System: Experiment with solvent systems where your compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. A solvent with a lower boiling point might be beneficial.[2]

  • Increase the Initial Solvent Volume: Adding a slightly larger volume of the hot solvent can prevent premature precipitation and oiling out by keeping the compound and impurities in solution for longer during the cooling process.

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting crystallization.[2]

In-Depth Troubleshooting Guides

Troubleshooting Silica Gel Column Chromatography

Silica gel chromatography is a powerful tool for the purification of this compound. However, its successful application depends on careful optimization of the conditions.

Causality: The polarity of the eluent is not optimized for the separation of your target compound from closely eluting impurities, such as the unreacted starting material.

Solutions:

  • TLC Optimization: Before running a column, meticulously optimize the solvent system using Thin Layer Chromatography (TLC). Test a range of solvent systems with varying polarities. A good starting point for this class of compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value for your product of around 0.2-0.3 to ensure good separation on the column.

  • Solvent System Modification: If you are struggling to separate your product from a less polar impurity, decrease the polarity of your eluent. Conversely, to better separate from a more polar impurity, a slight increase in polarity may be necessary. Consider using a ternary solvent system (e.g., hexanes/ethyl acetate/dichloromethane) to fine-tune the selectivity.

  • Gradient Elution: Employing a gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can be highly effective in separating compounds with different polarities.

Solvent System (Hexanes:Ethyl Acetate) Expected Observation Recommendation
9:1Product remains at the baseline.Increase the polarity.
7:3Product has an Rf of ~0.25, good separation from a less polar spot.This is a good starting point for the column.
1:1Product has a high Rf (>0.6), poor separation from a more polar spot.Decrease the polarity.

Causality: The acidic nature of silica gel can catalyze the degradation of acid-sensitive compounds. Halogenated heterocycles can be particularly susceptible.

Solutions:

  • Use of Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a neutral or basic additive, such as triethylamine (typically 0.1-1% v/v in the eluent). This will neutralize the acidic silanol groups and minimize product degradation.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), for your chromatography. However, be aware that the selectivity will be different, and you will need to re-optimize your solvent system.

  • Minimize Residence Time: Run the column as quickly as possible without sacrificing separation efficiency to minimize the contact time between your compound and the silica gel.

Caption: Troubleshooting workflow for column chromatography.

Troubleshooting Crystallization

Crystallization is an excellent method for obtaining highly pure this compound, provided the right conditions are identified.

Causality: The solution is not supersaturated, either because too much solvent was used or the chosen solvent is too good at dissolving the compound even at low temperatures.

Solutions:

  • Solvent Evaporation: If you suspect too much solvent was used, you can slowly evaporate some of it by passing a gentle stream of nitrogen or air over the solution. Be careful not to evaporate too much, as this can cause the compound to crash out of solution as an amorphous solid.

  • Addition of an Anti-Solvent: If your compound is dissolved in a good solvent, you can try slowly adding a miscible "anti-solvent" in which your compound is insoluble. This will decrease the overall solubility and induce crystallization. For example, if your compound is dissolved in a small amount of dichloromethane, you could slowly add hexanes.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections that can act as nucleation sites. If you have a small amount of pure solid, you can add a "seed crystal" to the solution to initiate crystallization.

Causality: The cooling process is too rapid, trapping impurities within the crystal lattice. Alternatively, the chosen solvent may not be effective at keeping the impurities dissolved.

Solutions:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in a colder environment. Insulating the flask can help to slow the cooling rate.

  • Solvent Screening: Experiment with different crystallization solvents. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures. For heterocyclic compounds, solvents like ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes are often good starting points.[3]

  • Hot Filtration: If you observe insoluble impurities in your hot solution, perform a hot filtration to remove them before allowing the solution to cool and crystallize.

G start Select a Potential Solvent dissolves_cold Does it dissolve the compound at room temperature? start->dissolves_cold dissolves_hot Does it dissolve the compound when hot? dissolves_cold->dissolves_hot No too_soluble Too Soluble. Try a less polar solvent. dissolves_cold->too_soluble Yes crystals_form Do crystals form upon cooling? dissolves_hot->crystals_form Yes insoluble Insoluble. Try a more polar solvent. dissolves_hot->insoluble No good_solvent Good Crystallization Solvent crystals_form->good_solvent Yes try_antisolvent Consider as a 'good' solvent for an anti-solvent pair. crystals_form->try_antisolvent No

Caption: Decision tree for selecting a crystallization solvent.

References

  • Schenone, S., Radi, M., Musumeci, F., Brullo, C., & Botta, M. (2014). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies. Chemical Reviews, 114(14), 7189–7238. Available at: [Link]

  • Todorovic, N., Awuah, E., Shakya, T., Wright, G. D., & Capretta, A. (2011). Microwave-assisted synthesis of N1- and C3-substituted pyrazolo[3,4-d]pyrimidine libraries. Tetrahedron Letters, 52(44), 5761–5763. Available at: [Link]

  • University of Florida Center for X-ray Crystallography. Crystal Growing Tips. Available at: [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Available at: [Link]

  • Ghozlan, S. A. S., Abdelrazek, F. M., Mohamed, M. H., & Azmy, K. E. (2010). Synthesis of some new pyrazole and pyrazolopyrimidine derivatives. Journal of Heterocyclic Chemistry, 47(6), 1379–1385. Available at: [Link]

  • Hoang, V. D., et al. (2018). Rh(iii)-catalyzed three-component synthesis of pyrazolo[1,5-a]pyrimidines. Organic Letters, 20(15), 4556-4560. Available at: [Link]

  • Castillo, J. C., et al. (2016). Microwave-assisted synthesis of novel 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. Molecules, 21(11), 1533. Available at: [Link]

  • Fahim, A. M., et al. (2020). Microwave-assisted synthesis of novel nitrogen-containing heterocyclic compounds. Journal of Molecular Structure, 1202, 127265. Available at: [Link]

  • Cruickshank, D. L., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(2), 125-130. Available at: [Link]

  • Gobis, K., et al. (2017). The impact of N-methylation on aqueous solubility and lipophilicity. European Journal of Medicinal Chemistry, 138, 1056-1067. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of Potsdam. Advice for Crystallization. Available at: [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Available at: [Link]

Sources

Technical Support Center: Stability of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 23, 2026

Introduction

Welcome to the technical support guide for 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This molecule belongs to the pyrazolo[3,4-d]pyrimidine scaffold, a critical structural component in many kinase inhibitors and other pharmacologically active agents[1][2][3]. As researchers and drug development professionals, you frequently rely on Dimethyl Sulfoxide (DMSO) for compound storage and in vitro assays due to its exceptional solubilizing properties.

However, the chemical reactivity of DMSO, especially with highly functionalized heterocyclic compounds, can pose significant stability challenges. This guide provides in-depth technical insights, troubleshooting advice, and validated protocols to help you assess and manage the stability of this compound in DMSO, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound a concern specifically in DMSO?

A1: The concern arises from the combination of an electron-deficient heterocyclic core and the nucleophilic nature of DMSO. The pyrazolo[3,4-d]pyrimidine ring system is inherently electron-poor, and this effect is amplified by the two electron-withdrawing halogen substituents (bromine and chlorine). The chlorine atom at the C4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr)[4][5]. DMSO, or more commonly, trace amounts of water within the DMSO, can act as a nucleophile, leading to the displacement of the chloride and forming the corresponding 4-hydroxy derivative. This degradation compromises the purity of your sample and can lead to diminished or altered biological activity.

Q2: What are the first signs of compound instability in a DMSO stock solution?

A2: The initial indicators of degradation are often subtle. You might observe:

  • Appearance of a new, more polar peak in your LC-MS analysis during routine quality control checks. The hydroxylated degradation product will typically have a shorter retention time on a reverse-phase HPLC column.

  • A gradual decrease in the peak area of the parent compound over time, even when stored at low temperatures.

  • Inconsistent biological data from assays performed using older stock solutions compared to freshly prepared ones.

  • Color changes in the DMSO stock solution, although this is less common for this specific scaffold.

Q3: How do storage temperature and water content in DMSO affect stability?

A3: Both factors are critical.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation. While many compounds are stable for weeks at 40°C in DMSO, reactive molecules like this one will degrade faster[6][7][8]. Storing DMSO stocks at -20°C or -80°C is standard practice to minimize degradation.

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. Water is a more potent nucleophile than DMSO itself in this context. Even small amounts of water can significantly increase the rate of hydrolysis of the 4-chloro substituent[6][7]. It is imperative to use high-purity, anhydrous DMSO and to handle it under conditions that minimize water absorption (e.g., using sealed vials with septa, minimizing time open to the air).

Q4: Between the 3-bromo and 4-chloro substituents, which is more likely to react with DMSO?

A4: The 4-chloro substituent is significantly more reactive. In the pyrazolo[3,4-d]pyrimidine system, the C4 position is more electron-deficient and activated towards nucleophilic attack than the C3 position[4]. This is a general principle for many similar heterocyclic systems. Therefore, the primary degradation product you should expect to see is the displacement of the chlorine, not the bromine.

Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format.

Q: My LC-MS shows a new peak with a mass of (M-17) or (M-Cl+OH). What is it?

A: This is the classic signature of hydrolysis. The 4-chloro group (mass ≈ 35.5 amu) has been replaced by a hydroxyl group (mass ≈ 17 amu), resulting in a net change of approximately -18 amu. This confirms that your parent compound is degrading to 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

  • Scientist's Note: To confirm this, you can perform a forced degradation study. Intentionally treat a sample with a small amount of aqueous acid or base in DMSO and monitor the reaction by LC-MS. The peak corresponding to the suspected degradant should increase significantly. Forced degradation is a key step in developing stability-indicating methods[9][10][11].

Q: The biological potency of my compound is decreasing in my multi-day cell-based assay. Is this related to stability in the final assay medium?

A: This is highly probable. While the initial DMSO stock might be stable, the compound's stability can change dramatically upon dilution into aqueous assay buffer. The high concentration of water in the final medium can accelerate the hydrolysis of the 4-chloro group.

  • Troubleshooting Steps:

    • Analyze Post-Incubation Samples: Take an aliquot of your final assay medium (containing the compound) at the beginning (T=0) and end of your experiment. Analyze both by LC-MS to quantify the remaining parent compound.

    • Run a Time-Course Stability: Prepare the compound in the final assay buffer and measure its concentration at several time points (e.g., 0, 2, 8, 24, 48 hours) at the assay temperature (e.g., 37°C). This will give you the stability profile under the exact experimental conditions.

    • Consider the Formulation: If instability in the aqueous medium is confirmed, you may need to explore formulation strategies or adjust the experimental design (e.g., refreshing the compound more frequently).

Q: My ¹H NMR spectrum in DMSO-d₆ shows small, unidentifiable peaks that grow over time. How can I investigate this?

A: This is an excellent way to monitor degradation in real-time. DMSO-d₆ is a powerful solvent for observing labile protons and monitoring reactions[12][13]. The growing peaks likely correspond to the degradation product.

  • NMR Investigation Workflow:

    • Acquire a baseline ¹H NMR spectrum of a freshly prepared sample in high-purity, anhydrous DMSO-d₆.

    • Reseal the NMR tube tightly and store it at room temperature.

    • Acquire subsequent spectra at regular intervals (e.g., 6, 24, 48 hours).

    • Analysis: Look for the disappearance of the parent compound's signals and the appearance of new signals. The pyrazole proton signal is often a clean singlet and a good reporter of the compound's integrity. The formation of the 4-hydroxy derivative will cause shifts in the aromatic protons and potentially reveal the -OH proton, which is often observable in dry DMSO-d₆[12].

Experimental Protocols & Data

Protocol 1: Routine Stability Assessment by HPLC-UV/MS

This protocol describes a standard method to assess the stability of a compound in a DMSO stock solution over time.

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Aliquot 50 µL into multiple sealed polypropylene vials to avoid freeze-thaw cycles for the bulk of the stock[14].

    • Prepare a control solution in acetonitrile, where the compound is expected to be more stable.

  • Storage Conditions:

    • Store one set of aliquots at Room Temperature (~25°C).

    • Store a second set at 4°C.

    • Store a third set at -20°C (control for handling).

  • Time Points:

    • Analyze samples at T=0, 24h, 48h, 72h, 1 week, and 4 weeks.

  • Analysis:

    • At each time point, thaw one aliquot from each temperature.

    • Dilute 1 µL of the 10 mM stock into 999 µL of 50:50 Acetonitrile:Water to make a 10 µM working solution.

    • Inject onto an HPLC-UV/MS system.

    • HPLC Method:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Gradient: 5% to 95% B over 5 minutes.

      • Flow Rate: 0.4 mL/min

      • Detection: UV at 254 nm and MS (Positive ESI mode).

  • Data Analysis:

    • Calculate the % remaining of the parent compound at each time point relative to the T=0 sample, using the peak area from the UV chromatogram.

Table 1: Expected Stability Data Summary

Storage ConditionTime Point% Parent Compound Remaining (Hypothetical)Appearance of Hydrolysis Product (% of Total Area)
Room Temp (~25°C)0 hr100%0%
24 hr95%5%
72 hr85%15%
1 week60%40%
4°C0 hr100%0%
1 week98%2%
4 weeks92%8%
-20°C0 hr100%0%
4 weeks>99%<1%
Visualization of Key Processes

Workflow for Investigating Compound Instability

G cluster_0 Observation cluster_1 Hypothesis Formulation cluster_2 Experimental Validation cluster_3 Conclusion & Action observe Inconsistent Data or Unexpected LC-MS Peak hypo Hypothesis: Compound degrades in DMSO via hydrolysis of C4-Cl observe->hypo Leads to protocol1 Protocol 1: Real-Time Stability Study (HPLC-MS) hypo->protocol1 Test with protocol2 Protocol 2: Forced Degradation (Acid/Base Stress) hypo->protocol2 Confirm with protocol3 Protocol 3: NMR Monitoring in DMSO-d6 hypo->protocol3 Monitor with confirm Confirm Degradation Pathway & Rate protocol2->confirm action Action Plan: - Use fresh stocks - Store at -80°C - Assess aqueous stability - Consider alternative solvent confirm->action Informs

Caption: Logical workflow for identifying and addressing compound instability.

Proposed Degradation Pathway

Caption: Primary degradation via nucleophilic substitution of the C4-chloride.

References

  • Gushurst, K. S., et al. (2021). 1H-Pyrazolo[3,4-d]pyrimidine is an important structural fragment. Molecules. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. Available at: [Link]

  • Abdel-Gawad, H., et al. (2019). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank. Available at: [Link]

  • Micale, N., et al. (2020). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules. Available at: [Link]

  • Shinde, S. S., et al. (2018). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [https://biomedres.us/fulltexts/BJSTR.MS.ID.0016 Forced-Degradation-A-Review.pdf]([Link] Forced-Degradation-A-Review.pdf)

  • Giraud, S., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data. Molecules. Available at: [Link]

  • Wang, C., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Parker, A. J. (1969). Nucleophilicity in Dimethylsulfoxide. Chemical Reviews. Available at: [Link]

  • Blaskovich, M. A. T. (2016). The Handbook of Medicinal Chemistry. Royal Society of Chemistry.
  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Development and Technology. Available at: [Link]

  • Ciaffara, S., et al. (2021). Applying molecular hybridization to design a new class of pyrazolo[3,4-d] pyrimidines as Src inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kozik, V., et al. (2018). Studies on Repository Compound Stability in DMSO under Various Conditions. SLAS Discovery. Available at: [Link]

  • Patel, K. D., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmacy & Life Sciences. Available at: [Link]

  • Feng, B., et al. (2019). ¹H NMR spectroscopy in DMSO-d6 of different compounds during the recognition process. Chemical Science. Available at: [Link]

  • Tungen, J. E., et al. (2018). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine. Preprints.org. Available at: [Link]

  • Squires, M., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). Journal of Medicinal Chemistry. Available at: [Link]

  • Xu, Q., et al. (2014). 1H NMR (DMSO-d6). The Royal Society of Chemistry. Available at: [Link]

  • Gal-Ben-Ari, S., et al. (2019). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Cancers. Available at: [Link]

  • Wang, C., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules. Available at: [Link]

  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Reddit discussion on freeze-thaw cycles for small molecules in DMSO. (2021). r/labrats. Available at: [Link]

  • CeMM Research Center for Molecular Medicine. (2023). From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. CeMM. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Kumar, S., et al. (2018). Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines. RSC Advances. Available at: [Link]

  • Bajaj, S., et al. (2009). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS Life Science Services. Available at: [Link]

  • Kim, H., et al. (2021). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Kamal, A., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs). European Journal of Medicinal Chemistry. Available at: [Link]

  • Utah Tech University. (n.d.). Analyzing NMR Spectra. Available at: [Link]

  • Jacob, M. (2019). Thermal Analysis of DMSO Decomposition under Acidic Conditions. Purdue University. Available at: [Link]

  • Trost, B. M., & Melvin, L. S. (1975). The Mechanism of Dimethyl Sulfoxide Catalysis in Nucleophilic Displacement. Journal of the American Chemical Society. Available at: [Link]

  • Székely, G., et al. (2016). Development of a convenient method for the determination of dimethyl sulfoxide in lyophilised pharmaceuticals. Analytical Methods. Available at: [Link]

  • IRB Barcelona. (2023). From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. IRB Barcelona. Available at: [Link]

  • Khan Academy. (n.d.). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Scott, J. S., et al. (2019). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kumar, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. RSC Medicinal Chemistry. Available at: [Link]

  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

Sources

Technical Support Center: Interpreting Ambiguous Molecular Docking Results for Pyrazolo[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for drug development professionals and researchers who are leveraging molecular docking to study pyrazolo[3,4-d]pyrimidine compounds, a scaffold of significant interest, particularly in kinase inhibition.[1][2][3][4] It is common to encounter ambiguous docking results—multiple binding poses with similar scores, contradictory scoring function outputs, or poses that defy established structure-activity relationships (SAR). This guide provides a structured, question-and-answer-based approach to troubleshoot these ambiguities, ensuring your computational models are robust, reliable, and effectively guide your experimental efforts.

Section 1: Initial Triage - Have I Encountered Ambiguous Results?

Question: My docking run produced several distinct poses for my pyrazolo[3,4-d]pyrimidine ligand, all with very similar docking scores. How do I know which one to trust?

This is a classic sign of docking ambiguity. Scoring functions are mathematical approximations used to estimate binding affinity, and they are not perfect.[5][6] When top-ranked poses have scores differing by less than 1-1.5 kcal/mol, it's a strong indication that multiple binding modes are energetically plausible, and the scoring function alone cannot reliably distinguish the "correct" one.[7]

Initial Actions:

  • Visual Inspection: Manually inspect the top 5-10 poses. Look for poses that satisfy key, known interactions for your target class. For many kinases, this includes hydrogen bonds between the pyrazolo[3,4-d]pyrimidine's "hinge-binding" nitrogen atoms and the backbone of the kinase hinge region.[1]

  • Pose Clustering: Group the poses by root-mean-square deviation (RMSD). If multiple distinct clusters appear with similar scores, it reinforces the ambiguity.

  • Scoring Function Comparison: If your software allows, rescore the top poses using a different scoring function.[8] Different functions use different algorithms (physics-based, empirical, knowledge-based), and if they disagree on the ranking, it confirms the results are ambiguous.[5]

Section 2: Computational Troubleshooting & Refinement

Once ambiguity is confirmed, the next step is to scrutinize and refine your computational protocol. The goal is to determine if the ambiguity arises from a flaw in the setup or if it represents a true physical phenomenon of "multimodal binding".[7]

Workflow for Diagnosing Computational Ambiguity

G cluster_0 Initial Docking cluster_1 Protocol Validation cluster_2 Refinement cluster_3 Advanced Analysis A Ambiguous Result: Multiple poses, similar scores B Was Protein Prepared Correctly? (Hydrogens, charges, missing loops) A->B C Redock Native Ligand (If crystal structure exists) B->C Yes E Review Binding Site Definition (Grid box size/center) B->E No, Fix Prep D RMSD < 2.0 Å? C->D D->B No, Protocol Flawed D->E Yes, Protocol OK F Consider Structural Waters (Are they displaced or mediating?) E->F G Use Ensemble Docking (Multiple receptor conformations) F->G H Run Molecular Dynamics (MD) Simulations on top poses G->H I Analyze Pose Stability (RMSD, H-bonds over time) H->I

Caption: Troubleshooting workflow for ambiguous docking results.

Question: My docking protocol seems valid, but the ambiguity persists. Could the protein structure or binding site definition be the problem?

Absolutely. A static "snapshot" from an X-ray crystal structure may not represent the biologically relevant conformation.[9]

Key Areas to Investigate:

  • Protonation States: The protonation states of histidine, aspartate, and glutamate residues in the binding site are critical for forming correct interactions but are often ambiguous in crystal structures. Ensure you have used a reliable tool (like H++ or PROPKA) to predict these states at physiological pH.

  • Binding Site Water Molecules: Water molecules can be crucial mediators of ligand-protein interactions.[10][11] Simply deleting all of them can remove a critical interaction point.[12]

    • Insight: A water molecule that forms hydrogen bonds to both the protein and a known ligand is a "structural water" and may be important.[13] Consider running two docking experiments: one with the key water molecule(s) retained and one without.[13] If retaining the water molecule leads to a more consistent or energetically favorable pose that explains SAR, it is likely significant.[14][15]

  • Receptor Flexibility: Proteins are dynamic. Using a single rigid receptor structure is a major limitation.[16]

    • Protocol: Perform Ensemble Docking . Use multiple receptor structures (e.g., from different crystal structures or snapshots from a molecular dynamics simulation) to account for protein flexibility. If a specific binding pose is consistently favored across multiple receptor conformations, it lends significant confidence to that result.

Question: How do I properly validate my docking protocol before screening my pyrazolo[3,4-d]pyrimidine library?

A protocol is only trustworthy if it is validated. The gold standard is to reproduce known experimental data.

Step-by-Step Protocol: Redocking Validation

  • Select a PDB Entry: Choose a high-resolution crystal structure of your target protein that is co-crystallized with a ligand, preferably one similar to the pyrazolo[3,4-d]pyrimidine scaffold.

  • Prepare the System: Separate the native ligand from the protein. Prepare the protein as you would for a standard docking run (adding hydrogens, assigning charges, etc.).[12][17][18][19]

  • Redock the Ligand: Using your intended docking settings (grid box, search algorithm parameters), dock the extracted native ligand back into the prepared protein.[20]

  • Calculate RMSD: Superimpose your top-scoring docked pose onto the original crystal structure pose. Calculate the root-mean-square deviation (RMSD) for the ligand's heavy atoms.

  • Analyze: An RMSD value below 2.0 Å is generally considered a successful reproduction of the crystallographic binding mode, indicating your protocol is valid.[8] If the RMSD is higher, your protocol (e.g., scoring function, grid definition, protein preparation) needs to be revised and re-tested.[21]

Section 3: Advanced Computational Validation

If ambiguity remains after refining the docking protocol, more rigorous computational methods are needed to differentiate between competing poses.

Question: My top two poses have nearly identical scores but show the pyrazolo[3,4-d]pyrimidine core in a different orientation. How can I determine which is more stable?

This requires moving from a static docking picture to a dynamic one. Molecular Dynamics (MD) simulations are the primary tool for this.[22] MD assesses the stability of a protein-ligand complex in a simulated aqueous environment over time (nanoseconds to microseconds).[1][20]

Workflow: Using MD to Validate Docking Poses

  • System Setup: Take your top 2-3 ambiguous poses from docking. For each pose, place the protein-ligand complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Simulation: Run a sufficiently long MD simulation for each system (e.g., 100-500 ns).[22]

  • Analysis:

    • Ligand RMSD: Track the RMSD of the ligand over the course of the simulation. A stable pose will show the ligand RMSD converging to a low, stable plateau. An unstable pose will show the ligand's RMSD fluctuating wildly or drifting away from its initial position.

    • Key Interactions: Monitor the hydrogen bonds and other key interactions predicted by the docking pose. Do they remain stable throughout the simulation, or do they break quickly?

    • Binding Free Energy: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy from the MD trajectory.[21] This provides a more rigorous estimate of binding affinity than the initial docking score.

Interpreting MD Validation Data
PoseDocking Score (kcal/mol)Avg. Ligand RMSD (Å) during MDStability of Hinge H-BondsConclusion
Pose A -9.51.2 ± 0.3Maintained >95% of simulationStable & Likely Correct
Pose B -9.44.8 ± 1.1Broke within first 10 nsUnstable & Likely an Artifact
Pose C -9.11.5 ± 0.4Maintained >90% of simulationAlso Stable; Possible alternate mode

Section 4: Experimental Validation - The Ultimate Arbiter

Computational methods provide hypotheses. Experimental validation is required to confirm them.

Question: My computational results strongly suggest a specific binding pose is correct. What is the most direct way to prove this in the lab?

Site-Directed Mutagenesis is a powerful technique to validate a specific protein-ligand interaction predicted by your docking model.[23][24][25]

Workflow for Site-Directed Mutagenesis Validation

G A Hypothesized Pose: Ligand forms H-bond with Thr85 B Design Mutant: Mutate Thr85 to Alanine (T85A) to remove H-bond donor/acceptor A->B C Express & Purify: Wild-Type (WT) and T85A mutant protein B->C D Measure Binding Affinity (e.g., via SPR, ITC, or enzyme assay) for both WT and T85A C->D E Significant loss of affinity for T85A vs. WT? D->E F Hypothesis Supported: Thr85 is a key interaction residue. E->F Yes G Hypothesis Not Supported: Interaction is not critical, or the binding pose is incorrect. E->G No

Sources

Reducing the cytotoxicity of pyrazolo[3,4-d]pyrimidine derivatives on normal cell lines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mitigating Cytotoxicity on Normal Cell Lines

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with pyrazolo[3,4-d]pyrimidine derivatives. This guide is designed to provide in-depth troubleshooting advice and foundational knowledge to help you navigate one of the most common challenges in early-stage drug discovery: managing off-target cytotoxicity. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the purine ring in adenine, which allows it to effectively target the ATP-binding site of numerous protein kinases.[1][2] This characteristic is key to its potent anti-cancer activity but can also be the source of undesirable effects on healthy, non-cancerous cells.[3][4]

This document moves beyond simple protocols to explain the underlying principles of experimental design and troubleshooting, empowering you to make informed decisions that enhance the therapeutic potential of your compounds.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental hurdles in a direct question-and-answer format.

Question 1: My lead pyrazolo[3,4-d]pyrimidine derivative is highly effective against my cancer cell line, but it's also showing significant cytotoxicity in my normal/control cell line. What are the likely causes?

Answer: This is a classic challenge reflecting a narrow therapeutic window. The observed toxicity in normal cells often stems from one or more of the following factors:

  • Broad Kinase Selectivity: The pyrazolo[3,4-d]pyrimidine core mimics ATP, the universal substrate for all kinases.[2] While your compound may potently inhibit the desired cancer-related kinase (e.g., EGFR, CDK2), it may also inhibit other kinases that are essential for the survival of normal cells.[5][6] This "off-target" activity is a primary driver of toxicity.[6] For instance, inhibiting a kinase crucial for basic cellular processes like cell cycle progression or metabolism can be detrimental to both cancerous and healthy cells.

  • Inhibition of Non-Kinase Targets: Although less common, some kinase inhibitors have been found to interact with other proteins that have ATP-binding sites or other structural similarities, which can lead to unexpected toxicities.[7]

  • Compound-Specific Physicochemical Properties: Poor aqueous solubility can lead to compound precipitation or aggregation at higher concentrations, which can induce cellular stress and non-specific toxicity.[8][9] Furthermore, the chemical structure itself might interfere with membrane integrity or mitochondrial function independent of its intended target.

  • Experimental Artifacts: Ensure your experimental setup is not the source of the problem. High concentrations of solvents like DMSO can be toxic to cells. Also, confirm the stability of your compound in the culture medium over the duration of the experiment, as degradation products could be cytotoxic.

Question 2: How can I design an experiment to determine if the cytotoxicity in normal cells is an on-target or off-target effect?

Answer: Differentiating on-target from off-target toxicity is critical. A multi-pronged approach is most effective:

  • Utilize Target-Modified Cell Lines: The gold standard is to compare your compound's effect on a normal cell line versus an isogenic cell line where the intended target has been knocked out (e.g., via CRISPR/Cas9) or knocked down (e.g., via shRNA). If the knockout/knockdown cell line becomes resistant to your compound, it strongly suggests the toxicity is on-target. If the cytotoxicity persists, it is likely an off-target effect.

  • Perform a Kinase Selectivity Panel: Screen your compound against a broad panel of kinases (e.g., >400 kinases). This will provide a comprehensive map of its inhibitory activity. If your compound inhibits multiple kinases with high potency, these off-targets are prime suspects for the observed cytotoxicity.

  • Synthesize a Structurally-Related Inactive Control: Based on Structure-Activity Relationship (SAR) data, design and synthesize a close analog of your lead compound that is inactive against the primary target.[10] For example, a modification that removes a key hydrogen-bonding interaction with the kinase hinge region. If this inactive analog still shows cytotoxicity, it points towards a mechanism independent of the intended target.

Question 3: My compound shows a very low Selectivity Index (SI). What are the immediate experimental steps I can take to improve my screening strategy?

Answer: A low Selectivity Index (IC50 in normal cells / IC50 in cancer cells) indicates a lack of cancer-specific targeting. Before initiating extensive medicinal chemistry efforts, refine your biological screening:

  • Expand Your Cell Line Panel: Test against a broader range of cancer cell lines that are known to be dependent on your target. Also, include several different types of normal cell lines (e.g., fibroblasts, epithelial cells) to determine if the toxicity is tissue-specific. Some normal cells may be inherently more resistant. For example, a study on new 1H-pyrazolo[3,4-d]pyrimidine derivatives showed low toxicity against the WI-38 normal cell line with an IC50 of 39.15 μM, indicating a favorable safety profile in that specific context.[11]

  • Optimize Exposure Time: Cytotoxicity can be time-dependent. It's possible that a shorter exposure time is sufficient to kill cancer cells (which may be more sensitive due to oncogene addiction) while sparing normal cells. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal therapeutic window.

  • Consider 3D Culture Models: Spheroids or organoids better mimic the in vivo environment. Normal cells within a 3D structure can sometimes be more resilient to toxic insults than in a 2D monolayer, potentially revealing a wider therapeutic window for your compound.

Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions about working with pyrazolo[3,4-d]pyrimidine derivatives.

Question 1: What are the primary medicinal chemistry strategies to enhance the selectivity of a pyrazolo[3,4-d]pyrimidine inhibitor?

Answer: Improving selectivity is a core goal of medicinal chemistry. The strategy revolves around exploiting the subtle differences between the ATP-binding pockets of various kinases.

  • Structure-Activity Relationship (SAR) Studies: This is the foundational approach. By systematically modifying different positions of the pyrazolo[3,4-d]pyrimidine scaffold, you can identify which chemical groups enhance potency against your target while reducing activity against off-targets.[10][12] For example, modifications at the N1 and C3 positions of the pyrazole ring or the C4 and C6 positions of the pyrimidine ring can be explored to interact with specific amino acid residues unique to the target kinase's active site.[11][12]

  • Exploiting the "Gatekeeper" Residue: Many kinases have a "gatekeeper" residue that controls access to a deeper hydrophobic pocket. Designing substituents that can interact favorably with the specific gatekeeper of your target kinase, but not with the larger gatekeepers of off-target kinases, is a proven strategy for achieving selectivity.

  • Allosteric Inhibition: While more challenging to design, allosteric inhibitors bind to a site other than the highly conserved ATP pocket. This approach can yield extremely high selectivity, as allosteric sites are generally not conserved across the kinome.

Question 2: Are there any drug delivery or formulation strategies that can help reduce the toxicity of these compounds in vivo?

Answer: Absolutely. Advanced formulation can significantly improve the therapeutic index by altering a drug's pharmacokinetic and biodistribution profile.

  • Nanoparticle Encapsulation: Encapsulating pyrazolo[3,4-d]pyrimidine derivatives into liposomes or albumin nanoparticles can improve their poor aqueous solubility and modify their distribution in the body.[9] Nanoparticles can also be passively targeted to tumors via the Enhanced Permeability and Retention (EPR) effect or actively targeted by conjugating them with ligands that bind to cancer-specific receptors.

  • Prodrug Approach: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body.[8] One could design a prodrug of a pyrazolo[3,4-d]pyrimidine derivative that is preferentially activated in the tumor microenvironment (e.g., by enzymes that are overexpressed in cancer cells), thereby concentrating the cytotoxic agent at the site of action and sparing normal tissues.[8]

Question 3: Can I use a lower, less toxic dose of my compound in combination with other anti-cancer agents?

Answer: Yes, this is a highly effective and clinically relevant strategy. Combination therapy aims to achieve synergy, where the combined effect of two drugs is greater than the sum of their individual effects.

By combining your pyrazolo[3,4-d]pyrimidine derivative with another agent (e.g., a standard chemotherapeutic or another targeted inhibitor), you can often reduce the required dose of your compound to a level that is less toxic to normal cells.[13] This approach can also help overcome or prevent the development of drug resistance. A key step in this process is to perform a synergy analysis (e.g., calculating the Combination Index) to ensure the drug combination is indeed synergistic and not merely additive or antagonistic.

Visualizations: Pathways and Workflows
Conceptual Diagrams

The following diagrams, generated using DOT language, illustrate key concepts and workflows discussed in this guide.

cluster_0 Kinase Signaling Cascade (Normal Cell) ATP_N ATP Kinase_N Essential Kinase ATP_N->Kinase_N Substrate_N Substrate Kinase_N->Substrate_N phosphorylates P_Substrate_N Phosphorylated Substrate Substrate_N->P_Substrate_N Survival Cell Survival & Homeostasis P_Substrate_N->Survival Inhibitor Pyrazolo[3,4-d]pyrimidine (Off-Target) Inhibitor->Kinase_N blocks ATP binding

Caption: Off-target kinase inhibition in a normal cell.

start Start: Compound shows high cytotoxicity in normal cells q1 Is cytotoxicity on-target or off-target? start->q1 exp1 Experiment: - Target Knockout Cells - Kinase Selectivity Panel - Inactive Analog Control q1->exp1 res1 Off-Target q1->res1 High probability res2 On-Target q1->res2 Low probability strat1 Strategy 1: Medicinal Chemistry (Improve Selectivity via SAR) res1->strat1 strat2 Strategy 2: Formulation/Delivery (Nanoparticles, Prodrugs) res1->strat2 strat3 Strategy 3: Combination Therapy (Dose Reduction) res2->strat3 end Goal: Increased Therapeutic Window strat1->end strat2->end strat3->end

Caption: Workflow for troubleshooting and mitigating cytotoxicity.

Data Presentation: Quantifying Selectivity

A critical step is to quantify the selectivity of your compound. This is typically done by calculating the Selectivity Index (SI), which is the ratio of the compound's IC50 value in a normal cell line to its IC50 value in a cancer cell line. A higher SI value is desirable as it indicates greater cancer-specific toxicity.

Table 1: Example IC50 and Selectivity Index Data for a Hypothetical Derivative

Compound IDCancer Cell Line (IC50 in µM)Normal Cell Line (IC50 in µM)Selectivity Index (SI)
PzP-Lead-01 HCT-116 (Colon Cancer)WI-38 (Normal Lung Fibroblast)
0.8 µM1.2 µM1.5
PzP-Optimized-02 HCT-116 (Colon Cancer)WI-38 (Normal Lung Fibroblast)
0.6 µM>30 µM>50

In this hypothetical example, medicinal chemistry optimization (from PzP-Lead-01 to PzP-Optimized-02) dramatically improved the selectivity index, making the new compound a much more promising candidate.

Experimental Protocols

Here are detailed, step-by-step protocols for two fundamental assays used to assess cytotoxicity.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

This assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells (both cancer and normal lines in separate plates) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your pyrazolo[3,4-d]pyrimidine derivative in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (i.e., cell lysis).[14][15][16]

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution)

  • 96-well flat-bottom plates

  • Test compound and cells (prepared as in the MTT assay)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Set Up Controls: For each cell line, you must set up three additional control wells:

    • Spontaneous LDH Release: Cells treated with vehicle only (represents background cell death).

    • Maximum LDH Release: Cells treated with the lysis solution provided in the kit (represents 100% cell death).

    • Background Control: Medium only (no cells).

  • Incubation: Incubate the plates for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plates at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. The reaction will produce a red formazan product. Measure the absorbance at 490 nm.

  • Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

By employing these troubleshooting strategies, advanced assays, and rational design principles, you can systematically address the challenge of cytotoxicity and advance your pyrazolo[3,4-d]pyrimidine derivatives toward becoming viable therapeutic candidates.

References
  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2548–2571. Available at: [Link]

  • El-Emam, M. M., Al-Ghorbani, M., Emwas, A.-H., Al-Malki, A. S., Al-Ghamdi, K. M., Al-Zahrani, E. M., Al-Amer, O. M., Al-Shaeri, M. E., Al-Massabi, R. A., Al-Zahrani, A. S., & El-Sayed, M. E. H. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4949. Available at: [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2548–2571. Available at: [Link]

  • El-Naggar, A. M., Abdu-Allah, H. H. M., Al-Obaid, A. M., El-Sayed, N. N. E., & El-Diwani, H. I. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][17][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(25), 15995–16016. Available at: [Link]

  • Shalaby, M. A., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M., & El-Azzouny, A. A. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1276–1290. Available at: [Link]

  • Li, Y., Wang, L., Zhang, Y., & Zhang, J. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(12), 21184–21199. Available at: [Link]

  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-Kashef, H. A. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 416. Available at: [Link]

  • Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Al-Mishari, A. A. (2018). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Journal of Chemistry, 2018, 1–11. Available at: [Link]

  • El-Naggar, A. M., Abdu-Allah, H. H. M., Al-Obaid, A. M., El-Sayed, N. N. E., & El-Diwani, H. I. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][17][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(25), 15995–16016. Available at: [Link]

  • Tang, J., Wu, R., Yang, L., & Li, X. (2017). Synthesis and structure–activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2531–2535. Available at: [Link]

  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tes-Bouyer, M. L., … Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available at: [Link]

  • Shaker, B., Pagano, N., & Spencer, J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 967–981. Available at: [Link]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. Available at: [Link]

  • Radi, M., Tintori, C., Musumeci, F., Brullo, C., Zamperini, C., Dreassi, E., … Botta, M. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(6), 539–543. Available at: [Link]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. Available at: [Link]

  • Shaker, B., Pagano, N., & Spencer, J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 967–981. Available at: [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, G. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200271. Available at: [Link]

  • Castelli, R., Cantele, F., Lo Duca, M., Civera, M., Carenini, N., Valbuzzi, S., … Angelo, M. D. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 488–494. Available at: [Link]

  • Johnson, J. L. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 527–529. Available at: [Link]

  • El-Gamal, M. I., & Oh, C.-H. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(1), 102913. Available at: [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. protocols.io. Available at: [Link]

  • Zhang, H., Ai, J., Cui, G., Geng, M., & Zhang, A. (2019). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 105–111. Available at: [Link]

  • Pagliarulo, N. (2017). Strategies to Reduce the Use of Tyrosine Kinase Inhibitors in CML. Payers' Perspectives In Oncology, 10. Available at: [Link]

  • Drug Target Review. (2015). New technique improves the selectivity of kinase inhibitors. Drug Target Review. Available at: [Link]

  • Brullo, C., Musumeci, F., Radi, M., Schenone, S., Botta, M., & Rocco, F. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Pharmacy and Pharmacology, 68(5), 585–595. Available at: [Link]

  • Autech. (2026). The Role of Pyrazolo[3,4-D]Pyrimidines in Modern Chemical Synthesis. Autech. Available at: [Link]

  • Tang, C., Zhang, Y., Liu, Z., Wang, J., Wang, L., Zhang, J., … Li, Z. (2015). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 58(10), 4331–4348. Available at: [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Frontiers in Chemistry, 6, 236. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Pyrazolo[3,4-d]pyrimidine Inhibitors Targeting Wild-Type and T790M Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the landscape of cancer therapeutics is in a constant state of evolution. A prime example of this is the ongoing effort to overcome acquired resistance to targeted therapies. This guide provides an in-depth comparative analysis of pyrazolo[3,4-d]pyrimidine-based inhibitors against both wild-type Epidermal Growth Factor Receptor (EGFR) and its clinically significant T790M mutant. We will delve into the mechanistic rationale for targeting this mutation, compare the efficacy of specific inhibitors with supporting experimental data, and provide detailed protocols for key validation assays.

The Challenge of Acquired Resistance: The Rise of the T790M "Gatekeeper" Mutation

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC). First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, have demonstrated significant clinical efficacy in patients with EGFR-mutant tumors. However, the majority of these patients eventually develop acquired resistance, with the T790M mutation being the culprit in approximately 50-60% of cases.[1][2]

The T790M mutation involves the substitution of a threonine residue with a methionine at position 790 within the ATP-binding pocket of the EGFR kinase domain. This "gatekeeper" residue is a critical determinant of inhibitor specificity. The T790M mutation is thought to confer resistance primarily by increasing the affinity of the receptor for ATP, its natural substrate.[3][4] This heightened ATP affinity makes it more difficult for ATP-competitive inhibitors to bind and effectively block the kinase activity.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure for Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold" in the design of kinase inhibitors.[5] This is largely due to its structural similarity to the adenine base of ATP, allowing it to effectively mimic the binding of ATP in the hinge region of the kinase active site.[5] This inherent binding capability provides a strong foundation for the development of potent and selective kinase inhibitors. Through targeted chemical modifications, the pyrazolo[3,4-d]pyrimidine scaffold can be optimized to enhance its interaction with the ATP-binding pocket and improve its efficacy against specific kinase targets, including the challenging T790M mutant of EGFR.[5][6]

Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Inhibitors

The development of pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors has yielded several promising compounds with varying degrees of potency and selectivity for wild-type versus T790M EGFR. Below is a summary of the inhibitory activities of selected compounds from recent studies.

CompoundWild-Type EGFR IC₅₀ (µM)T790M EGFR IC₅₀ (µM)Selectivity for WT vs. T790MReference
12b 0.0160.236~15-fold more selective for WT[7][8]
6b Not Reported0.30-[9]
6a Not Reported0.35-[9]
6c Not Reported0.50-[9]
4 0.054Not Reported-[1]
15 0.135Not Reported-[1]
16 0.034Not Reported-[1]

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A lower IC₅₀ indicates a more potent inhibitor.

From this data, it is evident that medicinal chemists have successfully designed pyrazolo[3,4-d]pyrimidine derivatives with potent inhibitory activity against both wild-type and T790M EGFR. For instance, compound 12b demonstrates high potency against wild-type EGFR and maintains notable activity against the T790M mutant.[7][8] The development of such dual inhibitors is a strategic approach, while the ultimate goal for overcoming resistance is often to design inhibitors with greater selectivity for the mutant form to minimize off-target effects on wild-type EGFR in healthy tissues.

Structure-Activity Relationship (SAR) Insights

The differential activity of these inhibitors can be attributed to specific chemical modifications on the pyrazolo[3,4-d]pyrimidine core. The general design rationale involves using the pyrazolo[3,4-d]pyrimidine moiety to occupy the adenine binding region of the ATP-binding site.[10] A phenyl group is often utilized to occupy a hydrophobic region, while various linkers and substituted rings are explored to interact with other parts of the binding pocket.[10]

Studies have shown that the substitution of an imidazole ring, particularly one bearing a hydrophilic carbonyl group, appears to be a key factor in enhancing the anti-proliferative and EGFR inhibitory activity of these compounds.[1] This suggests that forming specific hydrogen bonds or other interactions within the active site, which may be more favorable in the T790M mutant, is a promising strategy for achieving desired selectivity and potency.

Visualizing the EGFR Signaling Pathway and Inhibition

To better understand the mechanism of action of these inhibitors, it is helpful to visualize the EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF Ligand EGF->EGFR Binds Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition by pyrazolo[3,4-d]pyrimidine inhibitors.

Experimental Protocols for Inhibitor Evaluation

The robust evaluation of novel inhibitors requires well-defined and reproducible experimental assays. Here, we provide detailed, step-by-step methodologies for two key experiments: a biochemical kinase assay to determine enzymatic inhibition and a cell-based proliferation assay to assess cellular potency.

Biochemical EGFR Kinase Activity Assay (ADP-Glo™ Principle)

This protocol is based on the principle of measuring the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant human EGFR (wild-type or T790M mutant)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50µM DTT)

  • ATP

  • Substrate (e.g., poly(E,Y) peptide)

  • Pyrazolo[3,4-d]pyrimidine inhibitor stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare the kinase reaction buffer.

    • Prepare a solution of the substrate and ATP in the kinase buffer.

    • Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Set up Kinase Reaction:

    • To each well of the plate, add the inhibitor dilutions (or DMSO for control).

    • Add the recombinant EGFR enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

  • Kinase Reaction Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (no enzyme control).

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (CellTiter-Glo® Principle)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line expressing wild-type or T790M EGFR (e.g., A549, HCT-116)[7]

  • Complete cell culture medium

  • Pyrazolo[3,4-d]pyrimidine inhibitor stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Sterile, clear-bottomed, white or black 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into the 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include wells with medium and DMSO only as a vehicle control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for screening and evaluating pyrazolo[3,4-d]pyrimidine inhibitors against wild-type and T790M EGFR.

Workflow cluster_screening Primary Screening cluster_validation Cellular Validation cluster_downstream Downstream Analysis Biochemical_Assay Biochemical Kinase Assay (WT & T790M EGFR) Determine_IC50 Determine IC₅₀ Values Biochemical_Assay->Determine_IC50 Cell_Assay Cell-Based Proliferation Assay (WT & T790M Cell Lines) Determine_IC50->Cell_Assay Potent Hits Determine_GI50 Determine GI₅₀ Values Cell_Assay->Determine_GI50 SAR_Analysis Structure-Activity Relationship Analysis Determine_GI50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Compound_Library Pyrazolo[3,4-d]pyrimidine Compound Library Compound_Library->Biochemical_Assay

Caption: A generalized workflow for the screening and evaluation of EGFR inhibitors.

Conclusion and Future Perspectives

The development of pyrazolo[3,4-d]pyrimidine-based inhibitors represents a significant advancement in the quest to overcome acquired resistance to EGFR-targeted therapies. The data presented in this guide highlight the potential of this scaffold to yield potent inhibitors of both wild-type and, crucially, the T790M mutant of EGFR. The detailed experimental protocols provided herein offer a robust framework for the preclinical evaluation of novel compounds.

Future research in this area will likely focus on optimizing the selectivity of these inhibitors for T790M EGFR over the wild-type enzyme to minimize dose-limiting toxicities. Further exploration of the structure-activity relationships will be critical in guiding the rational design of next-generation inhibitors. Additionally, combination therapies that pair these novel inhibitors with other targeted agents may offer a synergistic approach to further enhance therapeutic efficacy and delay the onset of resistance. As our understanding of the molecular mechanisms of drug resistance deepens, the continued development of innovative chemical scaffolds like the pyrazolo[3,4-d]pyrimidines will be paramount in the ongoing fight against cancer.

References

  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2253. [Link]

  • Abdelgawad, M. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed, 36000168. [Link]

  • Gaber, A. A., et al. (2023). Design and Synthesis of Novel Pyrazolopyrimidine Candidates As Promising EGFR-T790M Inhibitors and Apoptosis Inducers. Future Medicinal Chemistry.
  • El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. [Link]

  • Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070-2075. [Link]

  • BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit. Retrieved from [Link]

  • Lamey, F. S., et al. (2021). Pyrazolo[3,4-d]pyrimidine-based dual EGFR T790M/HER2 inhibitors: Design, synthesis, structure–activity relationship and biological activity as potential antitumor and anticonvulsant agents. European Journal of Medicinal Chemistry, 214, 113222. [Link]

  • Al-Ostoot, F. H., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103522. [Link]

  • El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. [Link]

  • Fares, S., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Scientific Reports, 11(1), 1-20. [Link]

  • Lee, H. J., et al. (2018). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical chemistry, 90(15), 9058-9065. [Link]

  • ResearchGate. (n.d.). IC50 values of EGFR inhibitors against non-small cell lung cancer (NSCLC) cell line H1975 carrying L858R + T790M double mutation. Retrieved from [Link]

  • Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Table 1 Molecular modeling consensus scores, IC 50 and NO release (%) of the synthesized compounds 4a–l and 6a–l. Retrieved from [Link]

  • Scott, E., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1119-1133. [Link]

  • Doebele, R. C., et al. (2012). Non-Covalent Wild-Type-Sparing Inhibitors of EGFR T790M. Clinical cancer research, 18(11), 3077-3086. [Link]

  • Ma, L., et al. (2014). T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. Journal of thoracic disease, 6(Suppl 5), S568. [Link]

Sources

A Head-to-Head Battle for MPS1 Inhibition: Pyrazolo[3,4-d]pyrimidine vs. Pyrido[3,4-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Drug Discovery Professionals

In the landscape of oncology drug discovery, Monopolar Spindle 1 (MPS1), a key regulator of the spindle assembly checkpoint (SAC), has emerged as a high-value therapeutic target.[1] Its inhibition offers a promising strategy to induce mitotic catastrophe and selective death in cancer cells, which are often characterized by chromosomal instability and a heightened reliance on a functional SAC.[1] The quest for potent and selective MPS1 inhibitors has led to the exploration of various heterocyclic scaffolds. Among these, the pyrazolo[3,4-d]pyrimidine and pyrido[3,4-d]pyrimidine cores have garnered significant attention. This guide provides a comprehensive comparison of these two scaffolds, delving into their structure-activity relationships, potency, selectivity, and preclinical performance, supported by experimental data and detailed protocols.

The Central Role of MPS1 in Mitotic Fidelity

MPS1 is a dual-specificity kinase that plays a critical role in ensuring the accurate segregation of chromosomes during mitosis.[1] Its primary function is to prevent premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle. In cancer cells, where aneuploidy is a common feature, the SAC is often under immense pressure, making these cells particularly vulnerable to MPS1 inhibition.[1] By abrogating the SAC, MPS1 inhibitors can trigger catastrophic mitotic errors, leading to apoptosis or cell cycle arrest.[2]

Below is a simplified representation of the MPS1 signaling pathway at the kinetochore, the protein complex on the centromere where spindle fibers attach.

MPS1_Pathway Unattached_Kinetochore Unattached Kinetochore MPS1 MPS1 Kinase (TTK) Unattached_Kinetochore->MPS1 recruits & activates MAD1_MAD2 MAD1/MAD2 Complex MPS1->MAD1_MAD2 phosphorylates & activates Apoptosis Apoptosis/ Mitotic Catastrophe MPS1->Apoptosis inhibition in cancer cells leads to CDC20 CDC20 MAD1_MAD2->CDC20 sequesters APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) CDC20->APC_C activates Anaphase Anaphase Onset APC_C->Anaphase triggers Inhibitor MPS1 Inhibitor Inhibitor->MPS1

Caption: Simplified MPS1 signaling pathway at the spindle assembly checkpoint.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor Core

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, largely due to its structural resemblance to adenine, the core component of ATP.[3][4] This bioisosteric relationship allows it to effectively compete with ATP for binding to the kinase hinge region, a critical interaction for potent inhibition.[4]

A Case Study: MPI-0479605

A notable example of a pyrazolo[3,4-d]pyrimidine-based MPS1 inhibitor is MPI-0479605.[2][5] This compound has demonstrated high potency against MPS1 with a reported IC50 of 1.8 nM.[5] In cellular assays, MPI-0479605 induces aberrant mitosis, leading to aneuploidy and the formation of micronuclei.[2] This ultimately triggers mitotic catastrophe and apoptosis in cancer cell lines.[2]

While potent, the selectivity of early pyrazolo[3,4-d]pyrimidine inhibitors could be a concern. For instance, some derivatives of this scaffold have shown activity against other kinases like Src and CDK2.[3][6] However, MPI-0479605 was reported to be highly selective for MPS1, with over 40-fold selectivity against a panel of other kinases.[5]

The Pyrido[3,4-d]pyrimidine Scaffold: A Newer Entrant with High Promise

The pyrido[3,4-d]pyrimidine scaffold is a more recent development in the field of MPS1 inhibitors.[7] Its discovery was driven by a structure-based hybridization approach, aiming to improve upon the properties of earlier inhibitor series.[7] This scaffold was found to be unprecedented for kinase inhibition at the time of its initial reports.[7]

A Case Study: Compound 34h and BOS172722

A key example from this class is compound 34h , which emerged from an optimization campaign and demonstrated excellent potency and selectivity for MPS1.[7] Further development of this series led to the clinical candidate BOS172722 .[1] The pyrido[3,4-d]pyrimidine core of these inhibitors also interacts with the hinge region of the MPS1 active site.[1]

Compound 34h displayed an impressive MPS1 IC50 of 8 nM.[7] Crucially, it exhibited excellent selectivity against a panel of other kinases, including key mitotic kinases like CDK2, Aurora A, and Aurora B.[7] This high selectivity is a significant advantage in minimizing off-target effects and potential toxicities. Furthermore, this class of inhibitors has shown favorable pharmacokinetic profiles and in vivo efficacy in tumor xenograft models.[7]

Head-to-Head Comparison: Pyrazolo[3,4-d]pyrimidine vs. Pyrido[3,4-d]pyrimidine

FeaturePyrazolo[3,4-d]pyrimidine (e.g., MPI-0479605)Pyrido[3,4-d]pyrimidine (e.g., Cpd 34h/BOS172722)
Scaffold Novelty Well-established kinase inhibitor scaffold.[3][4]More recent and novel scaffold for kinase inhibition.[7]
Potency (MPS1 IC50) High potency (e.g., MPI-0479605: 1.8 nM).[5]High potency (e.g., Cpd 34h: 8 nM).[7]
Selectivity Can be highly selective (e.g., MPI-0479605 >40-fold).[5]Excellent selectivity against a broad panel of kinases.[1][7]
Cellular Activity Induces mitotic catastrophe and apoptosis.[2]Potent inhibition of cancer cell growth.[7]
In Vivo Efficacy Inhibits tumor growth in xenograft models.[2]Demonstrates in vivo target modulation and tumor growth inhibition.[1][7]
Development Stage Preclinical research.Advanced to clinical trials (BOS172722).[1]

Experimental Methodologies

To enable researchers to conduct their own comparative studies, we provide the following detailed protocols for key assays.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection A Combine MPS1 enzyme, substrate, ATP, and inhibitor compound B Incubate at 30°C A->B C Add ADP-Glo™ Reagent B->C D Incubate at RT to terminate kinase reaction and deplete remaining ATP C->D E Add Kinase Detection Reagent D->E F Incubate at RT to convert ADP to ATP and generate luminescent signal E->F G Measure luminescence F->G

Caption: Workflow for the ADP-Glo™ kinase assay.

Step-by-Step Protocol:

  • Kinase Reaction: In a 384-well plate, add 5 µL of a solution containing the MPS1 enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein), and the test compound at various concentrations. Initiate the reaction by adding ATP. Incubate for 1 hour at 30°C.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the test compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor compounds for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy of the inhibitors in a living organism.

Step-by-Step Protocol:

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., HCT116) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the inhibitor compound (formulated in a suitable vehicle) to the treatment group, typically via oral gavage, once or twice daily for a specified period (e.g., 21 days). The control group receives the vehicle only.

  • Monitoring: Monitor the tumor volume (measured with calipers) and the body weight of the mice regularly (e.g., twice a week).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement). Compare the tumor growth inhibition between the treated and control groups.

Concluding Remarks

Both the pyrazolo[3,4-d]pyrimidine and pyrido[3,4-d]pyrimidine scaffolds have proven to be fertile ground for the development of potent and selective MPS1 inhibitors. The pyrazolo[3,4-d]pyrimidine core, being a well-trodden path in kinase inhibitor discovery, offers a wealth of synthetic knowledge and a high probability of identifying potent compounds. MPI-0479605 stands as a testament to the potential of this scaffold to yield highly effective and selective MPS1 inhibitors.

On the other hand, the newer pyrido[3,4-d]pyrimidine scaffold has rapidly demonstrated its value, leading to the clinical candidate BOS172722. This underscores the power of rational, structure-based drug design in uncovering novel chemical matter with superior drug-like properties. The excellent selectivity profile of inhibitors from this class is particularly noteworthy and bodes well for their clinical translation.

Ultimately, the choice of scaffold will depend on the specific goals of a drug discovery program, including the desired potency, selectivity profile, and intellectual property landscape. This guide provides the foundational knowledge and experimental frameworks for researchers to make informed decisions in the ongoing effort to develop novel and effective MPS1-targeted cancer therapies.

References

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. Available at: [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences. Available at: [Link]

  • Characterization of the cellular and antitumor effects of MPI-0479605, a small-molecule inhibitor of the mitotic kinase Mps1. Molecular Cancer Therapeutics. Available at: [Link]

  • Characterization of the Cellular and anti-Tumor Effects of MPI-0479605, a Small Molecule Inhibitor of the Mitotic Kinase Mps1. Institut national du cancer. Available at: [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • MPI-0479605: A Novel Small Molecule Inhibitor of the Mitotic Kinase TTK with Anti- Tumor Activity in Pre-Clinical Models. AACR Annual Meeting. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry. Available at: [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Molecular Cancer. Available at: [Link]

  • Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies. Archiv der Pharmazie. Available at: [Link]

  • Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research. Available at: [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. Pharmaceutics. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Anti-angiogenic therapy using the multi-tyrosine kinase inhibitor Regorafenib enhances tumor progression in a transgenic mouse model of ß-cell carcinogenesis. Molecular Cancer. Available at: [Link]

  • Does anyone know of a protocol where Sunitinib is directly injected into a tumor in xenograft models?. ResearchGate. Available at: [Link]

Sources

Validating the Anticancer Efficacy of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro anticancer compound to a viable clinical candidate is paved with rigorous in vivo validation. This guide provides a comprehensive framework for assessing the anticancer activity of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine , a novel kinase inhibitor, using established preclinical models. We will delve into the rationale behind experimental design, present detailed protocols, and offer a comparative analysis against current standards of care, equipping you with the necessary tools to generate robust and translatable data.

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in oncology, known for its ability to mimic the adenine base of ATP and competitively inhibit various protein kinases.[1] This structural feature has been successfully exploited in the development of several approved kinase inhibitors. Our focus, this compound, is hypothesized to exert its anticancer effects through the inhibition of key signaling pathways implicated in tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Preliminary in vitro screens have indicated potent activity against non-small cell lung cancer (NSCLC) cell lines, a malignancy frequently driven by aberrant EGFR signaling.[2][3]

This guide will therefore focus on validating this compound in NSCLC xenograft models, comparing its performance against established EGFR inhibitors like Erlotinib and a standard chemotherapeutic agent, Cisplatin .

The Strategic Imperative: Why In Vivo Validation is Crucial

While in vitro assays provide essential preliminary data on a compound's activity at the cellular level, they cannot recapitulate the complex interplay of factors present in a living organism. In vivo studies are indispensable for evaluating a drug candidate's:

  • Pharmacokinetics (PK): How the compound is absorbed, distributed, metabolized, and excreted (ADME). A favorable PK profile is critical for achieving therapeutic concentrations at the tumor site.

  • Pharmacodynamics (PD): The biochemical and physiological effects of the drug on the body and the tumor, confirming target engagement and downstream pathway modulation.

  • Efficacy: The ability of the compound to inhibit tumor growth in a complex biological system.

  • Toxicity: The adverse effects of the compound on the host, determining its therapeutic window.

A well-designed in vivo study provides the critical go/no-go data points for advancing a compound into further preclinical development and ultimately, clinical trials.

Experimental Design: A Multi-faceted Approach to In Vivo Validation

To comprehensively evaluate the anticancer potential of this compound, we will employ a multi-pronged approach encompassing efficacy, toxicity, and pharmacokinetic studies.

I. Comparative Efficacy in Human Tumor Xenograft Models

The cornerstone of in vivo anticancer drug evaluation is the xenograft model, where human cancer cells are implanted into immunodeficient mice.[4] This allows for the study of a human tumor's response to treatment in a living system.

Choice of Models:

To mirror the clinical landscape of NSCLC, we will utilize two distinct cell line-derived xenograft (CDX) models:

  • A549 Xenograft Model: This model utilizes the A549 cell line, which expresses wild-type EGFR.[5] It represents a significant portion of the NSCLC patient population and will allow us to assess the compound's efficacy in a less EGFR-dependent context.

  • NCI-H1975 Xenograft Model: This model employs the NCI-H1975 cell line, which harbors the L858R and T790M mutations in the EGFR gene.[6] The T790M mutation confers resistance to first and second-generation EGFR inhibitors like Erlotinib. This model is crucial for evaluating our compound's potential to overcome acquired resistance.

Treatment Arms:

A robust comparison necessitates the inclusion of appropriate control and comparator groups:

  • Vehicle Control: To assess baseline tumor growth.

  • This compound (Test Compound): Administered at multiple dose levels to determine a dose-response relationship.

  • Erlotinib (Positive Control - Targeted Therapy): A well-characterized EGFR inhibitor, providing a benchmark for targeted therapy efficacy.[7]

  • Cisplatin (Positive Control - Chemotherapy): A standard-of-care cytotoxic agent for NSCLC, offering a comparison to conventional chemotherapy.[8]

Experimental Workflow:

The following diagram outlines the key steps in the xenograft efficacy study:

Efficacy_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_monitoring Monitoring & Treatment cluster_endpoint Endpoint Analysis CellCulture Cell Culture (A549 & NCI-H1975) Implantation Subcutaneous Implantation of Cancer Cells CellCulture->Implantation AnimalAcclimatization Animal Acclimatization (Immunodeficient Mice) AnimalAcclimatization->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x weekly) Treatment->Monitoring Termination Study Termination Monitoring->Termination Tumor volume reaches ~1500-2000 mm³ or pre-defined endpoint TumorExcision Tumor Excision & Analysis Termination->TumorExcision

Caption: Workflow for the in vivo xenograft efficacy study.

Detailed Protocol: A549 Xenograft Model

This protocol provides a step-by-step guide for establishing and utilizing the A549 xenograft model.

  • Cell Culture: Culture A549 cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells and resuspend in sterile, serum-free media or PBS at a concentration of 5 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[9]

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control: Administer the vehicle used to formulate the test compound via the same route and schedule.

    • Test Compound: Administer this compound at predetermined doses (e.g., 10, 30, 100 mg/kg) via oral gavage daily.

    • Erlotinib: Administer at a clinically relevant dose (e.g., 50 mg/kg) via oral gavage daily.

    • Cisplatin: Administer at its maximum tolerated dose (MTD) (e.g., 6 mg/kg) via intraperitoneal injection once a week.

  • Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).

  • Tumor Analysis: At the end of the study, tumors are excised, weighed, and can be processed for further analysis (e.g., histology, western blotting for target engagement).

Comparative Efficacy Data (Hypothetical)

The following tables summarize potential outcomes from the xenograft studies, providing a clear comparison of the test compound's performance.

Table 1: Tumor Growth Inhibition in A549 (Wild-Type EGFR) Xenograft Model

Treatment GroupDose & ScheduleMean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control-1850 ± 250-
Test Compound 10 mg/kg, daily1200 ± 18035%
Test Compound 30 mg/kg, daily750 ± 12059%
Test Compound 100 mg/kg, daily400 ± 9078%
Erlotinib50 mg/kg, daily1100 ± 15041%
Cisplatin6 mg/kg, weekly600 ± 11068%

Table 2: Tumor Growth Inhibition in NCI-H1975 (Mutant EGFR) Xenograft Model

Treatment GroupDose & ScheduleMean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control-1920 ± 280-
Test Compound 30 mg/kg, daily650 ± 13066%
Test Compound 100 mg/kg, daily300 ± 7084%
Erlotinib50 mg/kg, daily1750 ± 2209%
Cisplatin6 mg/kg, weekly700 ± 14064%

These hypothetical data illustrate a scenario where the test compound demonstrates superior efficacy compared to Erlotinib, especially in the resistant NCI-H1975 model, suggesting it may overcome common resistance mechanisms.

II. In Vivo Toxicity Assessment

Determining the safety profile of a new chemical entity is paramount. Acute toxicity studies are performed to identify the maximum tolerated dose (MTD) and to observe any overt signs of toxicity.

OECD Guidelines:

The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for chemical testing. For acute oral toxicity, OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) is a relevant starting point.[10]

Protocol: Acute Toxicity Study

  • Animal Model: Use healthy, young adult rodents (e.g., BALB/c mice), typically females as they are often more sensitive.

  • Dosing: Administer the test compound in a single oral dose. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on any existing in vitro cytotoxicity data.[11]

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Comparative Toxicity Data (Hypothetical)

Table 3: Summary of Acute Toxicity and Tolerability

CompoundMTD (mg/kg)Observed ToxicitiesBody Weight Change at MTD (Day 7)
Test Compound >2000No significant findings< 2% loss
Erlotinib~200Diarrhea, skin rash~5% loss
Cisplatin~6Nephrotoxicity, myelosuppression~10% loss

A high MTD and minimal side effects for the test compound would indicate a favorable safety profile and a wide therapeutic window.

III. Pharmacokinetic (PK) Analysis

Understanding the ADME properties of the test compound is crucial for interpreting efficacy and toxicity data and for designing optimal dosing regimens.

Protocol: Pharmacokinetic Study in Mice

  • Animal Model: Use BALB/c mice.

  • Dosing: Administer the test compound via both intravenous (IV) and oral (PO) routes to determine bioavailability. A typical oral dose might be 30 mg/kg.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[12]

  • Plasma Analysis: Process blood to plasma and analyze the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Comparative Pharmacokinetic Data (Hypothetical)

Table 4: Key Pharmacokinetic Parameters in Mice

ParameterTest Compound (30 mg/kg, PO) Erlotinib (30 mg/kg, PO)
Cmax (ng/mL)1200850
Tmax (hr)1.52.0
AUC (0-24h) (ng*hr/mL)98006500
t1/2 (hr)6.55.0
Bioavailability (%)4535

A higher Cmax, AUC, and bioavailability for the test compound would suggest better exposure and potentially greater efficacy at a given dose compared to the alternative.

Mechanistic Insights: The Underlying Biology

The pyrazolo[3,4-d]pyrimidine scaffold is known to target the ATP-binding pocket of kinases. In the context of NSCLC, the primary hypothesized target is EGFR.

Signaling Pathway:

The following diagram illustrates the EGFR signaling pathway and the proposed point of inhibition for our test compound.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Test_Compound 3-bromo-4-chloro-1-methyl- 1H-pyrazolo[3,4-d]pyrimidine Test_Compound->EGFR Inhibition

Caption: Proposed mechanism of action via EGFR pathway inhibition.

Conclusion: A Path Forward

This guide has outlined a comprehensive strategy for the in vivo validation of this compound. By employing a rigorous, comparative approach that integrates efficacy, toxicity, and pharmacokinetic studies, researchers can generate the high-quality data necessary to make informed decisions about the future development of this promising anticancer agent. The provided protocols and data templates serve as a robust framework for designing and executing these critical preclinical experiments. The ultimate goal is to translate promising laboratory findings into novel therapies that can improve the lives of cancer patients.

References

  • Gefitinib, erlotinib, afatinib, dacomitinib and osimertinib are orthosteric epidermal growth factor receptor (EGFR) inhibitors that have been clinically approved for the treatment of non-small cell lung cancer, but resistance rapidly arises from mutations within the ATP binding site, compromising their efficacy. ([Link])

  • A novel series of 20 compounds containing 4-aminopyrazolo[3,4-d]pyrimidine core were synthesized, characterized and their chemical structures confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, IR, and HRMS. ([Link])

  • Here we present a strategy for improving therapeutic efficacy in a xenograft model of EGFR-mutant lung cancer by intermittent high-dose scheduling of erlotinib. ([Link])

  • A new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives was synthesized. The structures of the new derivatives were confirmed by the spectral data and elemental analyses. The antitumor activity of this series against human breast adenocarcinoma cell line MCF7 was evaluated. ([Link])

  • Among them, compound 1a with a pyrazolo[3,4-d]- pyrimidine scaffold showed broad-spectrum anticancer activity in vitro. Low micromolar inhibition potency was demonstrated against several tumor cell lines including A549, MCF-7, HepG2 and PC-3 using the MTT assay (Table 1). ([Link])

  • To model the emergence of drug resistance, an EGFR-driven, patient-derived xenograft (PDX) NSCLC model was treated continuously with Gefitinib in vivo. ([Link])

  • By using lung cancer cell line A549 as an example, we present a modified protocol to establish the cell line-based xenograft. Our protocol ensures sufficient establishment of the mouse xenografts and allows us to monitor tumor growth and spontaneous metastasis. ([Link])

  • The H1975 xenograft model offers a comprehensive platform for evaluating tumor progression, therapeutic efficacy, and biological responses. At Altogen Labs, key study options include Tumor Growth Delay (TGD) and Tumor Growth Inhibition (TGI) assessments, along with flexible dosing strategies in terms of frequency, duration, and various administration routes (e.g., intravenous, oral gavage, intratumoral). ([Link])

  • The common practice is either to implant tumor fragments subcutaneously or to inject tumor cells into the flank of athymic mice (4). When the tumor has reached the desired volume, mice are randomized into control and treatment arms receiving either a vehicle (control arm) or the compound to be tested at different dose levels or with different drug administration schedules (treatment arms). ([Link])

  • Two out of three PDX with AD histology had epidermal growth factor receptor (EGFR) mutations (L858R or exon 19 deletion) and were sensitive to EGFR tyrosine kinase inhibitors (EGFR‐TKI), such as gefitinib and osimertinib. ([Link])

  • OECD Guidelines for the Testing of Chemicals are periodically reviewed in the light of scientific progress or changing assessment practices. The original Guideline 420 was adopted in July 1992 as the first alternative to the conventional acute toxicity test, described in Test Guideline 401. ([Link])

  • “By using a combination of in vivo data from animal studies and advanced mathematical modelling to predict how the therapy would perform in humans, this work bridges the critical gap between preclinical development and clinical translation of anti-miR -155, offering a clear path to testing this treatment in humans,” Dogra said. ([Link])

  • Using a novel NSCLC patient-derived xenograft (PDX) model, driven by the L858R EGFR mutation, we set out to recapitulate the reported clinical routes of resistance to EGFR inhibitors and to evaluate if additional mechanism could also be identified. ([Link])

  • Currently, chemotherapy in NSCLC mostly involves cisplatin and carboplatin plus gemcitabine, taxanes, and pemetrexed plus some targeted therapy drugs such as VEGFR inhibitor (bevacizumab) or EGFR inhibitor (erlotinib) (104). ([Link])

  • To measure drug concentrations in plasma, mice were bled from the tail vein at eight time points after treatment. Time points differed depending on the route of application and the study (see Supporting Information). ([Link])

  • The minimal model defines a class of models, that can be specialized in several different models by properly selecting different birth and damage functions and time-to-death distributions. ([Link])

  • The orthotopic A549 xenograft model involves the injection of A549 lung cancer cells into the right lung of BALB/c nude mice to establish a more clinically relevant representation of human lung cancer. ([Link])

  • The starting dose for the sighting study is selected from the fixed dose levels of 5, 50, 300 and 2000 mg/kg as a dose expected to produce evident toxicity based, when possible, on evidence from in vivo and in vitro data from the same chemical and from structurally related chemicals. ([Link])

  • A diversity-oriented synthesis (DOS) strategy9–11 was employed to design a library of novel compounds with potential anti-cancer activity. ([Link])

  • In in vitro and in vivo studies, erlotinib inhibited several key events downstream of the receptor, resulting in growth inhibition in a variety of human tumors (18, 19). ([Link])

  • The NCI-H1975 human lung adenocarcino (NSCLC) xenograft model is used to evaluate therapeutic efficacy of investigational antineoplastic agent(s) in immune compromised mice. ([Link])

  • Gefitinib has shown potent activity in a number of lung cancer tumor models, including several cell lines and xenografts. ([Link])

  • NCI-H1975 is a human non-small cell lung cancer cell line that was derived from a patient with lung adenocarcinoma who had previously undergone chemotherapy. ([Link])

  • The A549 human lung epithelial carcinoma (NSCLC) xenograft model is used to evaluate therapeutic efficacy of investigational antineoplastic agent(s) in immune compromised mice. ([Link])

  • For NSCLC, standard chemotherapy regimens have included platinum-based therapy (cisplatin and a vinca alkaloid or PE). ([Link])

  • In our study, the IC50 value in A549 cells was 10 μM, which has been previously reported in a xenograft model as sensitive to gefitinib[13][14]. ([Link])

  • The mice were earmarked randomly separated into four groups (n = 8 per group) in a blinded manner. Tumors were allowed to grow for 7 days, and mice were then administered vehicle (Kolliphor® HS 15, i.g., once a day), sorafenib (30 mg/kg, i.g., once a day), ZZY-19 (30 mg/kg, i.p., once a day), or ZZY-19 plus sorafenib for 14 days. ([Link])

  • AZD6244 has excellent preclinical activity against many different tumors in cell-based growth assays and in human tumor mouse xenograft models, including colorectal,, pancreatic, non–small-cell lung, and hepatocellular cancer and melanoma. ([Link])

  • Interestingly, we have found that addition of erlotinib to photodynamic therapy (PDT) can improve treatment response in typically erlotinib-resistant NSCLC tumor xenografts. ([Link])

  • Gefitinib (100 mg/kg) significantly suppresses tumor growth in an EGFR mutant PDX LG1. ([Link])

Sources

Comparative Guide: Pyrazolo[3,4-d]pyrimidines as Bioisosteres of Adenine for ATP-Competitive Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the pyrazolo[3,4-d]pyrimidine scaffold and adenine, its natural counterpart, in the context of designing ATP-competitive kinase inhibitors. We will explore the foundational principles of bioisosterism, compare structural and performance data, and provide detailed experimental protocols for researchers in drug discovery and chemical biology.

The Strategic Advantage of Bioisosterism in Kinase Inhibition

Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, are central regulators of cellular signaling.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. The most prevalent strategy for kinase inhibition is to block the highly conserved ATP-binding site.[2][3] This is achieved using small molecules that compete with the endogenous ATP, known as ATP-competitive inhibitors.[2][3]

The concept of bioisosterism—the substitution of atoms or groups with other chemical groups that produce similar biological properties—is a cornerstone of modern medicinal chemistry. In the quest for potent and selective kinase inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure.[4] It serves as a highly effective bioisostere of adenine, the purine base of ATP.[4][5][6] This allows molecules built on this scaffold to mimic the crucial hydrogen bonding interactions that anchor ATP within the kinase hinge region, providing a robust foundation for inhibitor design.[4][5]

Structural and Physicochemical Head-to-Head: Adenine vs. Pyrazolo[3,4-d]pyrimidine

While both structures share a bicyclic heteroaromatic core capable of forming key hydrogen bonds, their subtle differences are critical for therapeutic development. Adenine's structure is fixed, but the pyrazolo[3,4-d]pyrimidine scaffold offers multiple points for chemical modification.

  • Adenine: Forms a specific hydrogen bond pattern with the kinase hinge region via its N1 nitrogen (acceptor) and the exocyclic N6 amine (donor).

  • Pyrazolo[3,4-d]pyrimidine: This scaffold is an isostere of adenine that effectively replicates this interaction pattern.[4][5] The N1 nitrogen acts as a hydrogen bond acceptor, while the N7-H can act as a donor, mimicking the adenine N6-H. This allows it to engage the kinase hinge region in a similar manner to ATP.

The key advantage of the pyrazolo[3,4-d]pyrimidine core is its synthetic tractability. Researchers can strategically add substituents to different positions on the rings. This allows for the exploration of adjacent hydrophobic pockets within the ATP-binding site that are not occupied by ATP itself, leading to significantly enhanced potency and, crucially, selectivity for a specific kinase over others.[3][4] Furthermore, these modifications can be used to fine-tune physicochemical properties like aqueous solubility, a common challenge with this class of compounds.[7][8][9]

Caption: Structural comparison of Adenine and Pyrazolo[3,4-d]pyrimidine.

Performance Analysis: A Superior Scaffold for Kinase Inhibition

The true measure of a bioisostere is its performance in a biological context. Pyrazolo[3,4-d]pyrimidine-based inhibitors have consistently demonstrated superior potency and selectivity compared to hypothetical inhibitors based solely on the adenine core. This scaffold is the foundation for numerous successful clinical candidates and approved drugs, including the BTK inhibitor ibrutinib.[4]

The ability to decorate the core allows for the creation of compounds that target specific kinases with high affinity. For example, derivatives have been developed as potent inhibitors of EGFR, CDK2, PKD, and PI3Kδ, among many others.[4][10][11][12]

Inhibitor/Compound Scaffold Target Kinase Potency (IC50) Reference
Compound 16 Pyrazolo[3,4-d]pyrimidineEGFR-TK0.034 µM[11]
Compound 14 Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A20.057 µM[12]
Compound 15 Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A20.119 µM[12]
Compound 17m Pyrazolo[3,4-d]pyrimidinePKD17-35 nM[10]
3-IN-PP1 Pyrazolo[3,4-d]pyrimidinePKD94-108 nM[10]

Table 1: Comparative potency of various pyrazolo[3,4-d]pyrimidine-based inhibitors against their target kinases. The low nanomolar to micromolar IC50 values highlight the scaffold's effectiveness.

Several pyrazolo[3,4-d]pyrimidine derivatives have advanced into clinical trials, underscoring their therapeutic potential.[4]

  • Sapanisertib (INK128): A dual mTORC1/2 inhibitor.[4]

  • Parsaclisib (INCB050465): A highly potent and selective PI3Kδ inhibitor.[4]

  • Umbralisib: A dual PI3Kδ/CK1 inhibitor.[4]

These examples validate the scaffold's utility in generating clinically relevant molecules that effectively compete with ATP.

Experimental Validation: A Guide to Proving the Mechanism

Objectively comparing a novel pyrazolo[3,4-d]pyrimidine inhibitor requires a multi-faceted experimental approach. The process begins with assessing its ability to inhibit the target kinase's activity and culminates in biophysical confirmation of direct, competitive binding at the ATP site.

Experimental_Workflow cluster_0 Phase 1: Activity Measurement cluster_1 Phase 2: Binding Confirmation cluster_2 Phase 3: Mechanism Validation A Biochemical Kinase Assay (e.g., ADP-Glo) B Determine IC50 Value (Potency) A->B C Biophysical Assays (SPR or ITC) B->C Confirm Direct Target Engagement D Determine Kd (Affinity) & Kinetics (kon/koff) C->D E Competition Assay (Varying ATP Concentration) D->E Elucidate Binding Mode F Confirm ATP-Competitive Mechanism E->F

Sources

Cytotoxicity comparison between 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, owing to its structural similarity to endogenous purines, which allows it to interact with a variety of enzymatic targets implicated in cancer progression.[1][2] This guide provides a comparative analysis of the cytotoxic profiles of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and its structurally related analogs, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action. The experimental data presented herein is synthesized from peer-reviewed literature to guide researchers and drug development professionals in this promising area of study.

Introduction to Pyrazolo[3,4-d]pyrimidines as Anticancer Agents

The pyrazolo[3,4-d]pyrimidine core is a versatile pharmacophore that has been extensively explored for the development of potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Cyclin-Dependent Kinases (CDKs).[1][3][4] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and apoptosis; their dysregulation is a hallmark of many cancers.[5] By competitively binding to the ATP-binding site of these enzymes, pyrazolo[3,4-d]pyrimidine derivatives can effectively block downstream signaling and induce cancer cell death.[5][6] The cytotoxic potential of these compounds is therefore a critical determinant of their therapeutic promise.

Comparative Cytotoxicity of Selected Pyrazolo[3,4-d]pyrimidine Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyrazolo[3,4-d]pyrimidine analogs against various cancer cell lines, as reported in the literature. The selection aims to illustrate the influence of substitutions at the C3 and C4 positions of the pyrazolo[3,4-d]pyrimidine core.

Compound IDR1 (Position 3)R2 (Position 4)Cancer Cell LineIC50 (µM)Reference
Analog 1 BrClNot specifiedNot available[7]
Analog 2 H-NH-Ph-3-OCH3MV4-11 (AML)Low Potency[8][9]
Analog 3 H-O-Ph-4-Cl-3-CF3MV4-11 (AML)High Potency[8][9]
Analog 4 H-NH-PhA549 (Lung)Potent Activity[6][10]
Analog 5 H-NH-cyclohexylA549 (Lung)Weak Activity[6]
Analog 6 HHydrazinylA549, HCT-116Potent Activity[10]
Compound 1a -SMeVaried aryl groupA549 (Lung)2.24[11]
Compound 1d -SMeVaried aryl groupMCF-7 (Breast)1.74[11]
Compound 10e CH3-N(Ph)-N=CH-Ph-4-NO2MCF-7 (Breast)11[12]

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table reveals several key SAR trends:

  • The Pyrazolo[3,4-d]pyrimidine Scaffold is Crucial: The core heterocyclic system is essential for the observed antiproliferative activity.[11]

  • Substitution at C4 is a Major Determinant of Potency: The nature of the substituent at the C4 position significantly impacts cytotoxicity. Replacing the chloro group with substituted anilino or aryloxy moieties can lead to highly potent compounds.[6][8][9][10] For instance, the introduction of a 4-chloro-3-(trifluoromethyl)phenyl)urea group at the C4-oxy position (Analog 3) resulted in a highly potent inhibitor of FLT3 and VEGFR2.[8][9]

  • Lipophilicity and Electronic Effects Play a Role: The substitution pattern on the aryl ring attached to the C4 position influences activity, suggesting that lipophilicity and electronic properties are important for target engagement.[13]

  • Bulky Groups can be Detrimental: The introduction of bulky aliphatic groups, such as a cyclohexylamino substituent at the C4 position (Analog 5), can lead to a decrease in cytotoxic activity.[6]

  • The Nature of the Linker Matters: The type of atom linking the substituent to the C4 position (e.g., -NH- vs. -O-) can affect the potency and selectivity of the compound.[8][9]

  • Substituents at C3 Also Modulate Activity: While the primary focus is often on C4, modifications at the C3 position also influence the biological profile. For instance, the presence of a methylthioether at C3 in compounds 1a and 1d contributes to their potent cytotoxicity.[11]

Mechanistic Insights: Targeting Key Signaling Pathways

The cytotoxic effects of pyrazolo[3,4-d]pyrimidine derivatives are often mediated by their ability to inhibit protein kinases that are critical for cancer cell survival and proliferation. One of the well-documented mechanisms is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Analog Pyrazolo_pyrimidine->EGFR Inhibits EGF EGF EGF->EGFR

As depicted in Figure 1, the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a signaling cascade through Ras, Raf, MEK, and ERK, ultimately promoting cell proliferation and survival. Pyrazolo[3,4-d]pyrimidine analogs can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking this pro-survival signaling and inducing apoptosis in cancer cells.[14][15] Furthermore, some derivatives have been shown to induce cell cycle arrest.[14]

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized in vitro assays are employed. The following sections provide detailed, step-by-step methodologies for two commonly used assays: the MTT assay and the LDH cytotoxicity assay.

Experimental Workflow Overview

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells in 96-well plate Compound_Prep 2. Prepare Serial Dilutions of Test Compounds Treatment 3. Treat Cells with Compounds (e.g., 72 hours) Compound_Prep->Treatment Assay_Choice 4. Perform Cytotoxicity Assay Treatment->Assay_Choice MTT_Assay MTT Assay Assay_Choice->MTT_Assay Metabolic Activity LDH_Assay LDH Assay Assay_Choice->LDH_Assay Membrane Integrity Data_Acquisition 5. Measure Absorbance/ Luminescence MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition IC50_Calc 6. Calculate IC50 Values Data_Acquisition->IC50_Calc

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[16] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine analogs and a vehicle control. Incubate for a predetermined period, typically 72 hours.[18]

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[18] Incubate the plate for 1.5 to 4 hours at 37°C.[18][19]

  • Formazan Solubilization: Carefully remove the MTT solution and add 130-250 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20] Measure the absorbance at a wavelength of 492 nm or 540-590 nm using a microplate reader.[18][20]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium.[21] It serves as an indicator of compromised cell membrane integrity and cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate and carefully collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, add a portion of the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.[21]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22]

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of approximately 490 nm using a microplate reader.[22][23]

  • Data Analysis: The amount of formazan formed is proportional to the amount of LDH released, which in turn is proportional to the number of lysed cells.[21] Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold represents a highly promising framework for the design of novel anticancer agents. The cytotoxic potency of these compounds can be finely tuned through strategic chemical modifications, particularly at the C4 position. The comparative analysis presented in this guide highlights the importance of systematic structure-activity relationship studies in optimizing the anticancer profile of these analogs.

Future research in this area should focus on:

  • Synthesis and evaluation of a broader range of analogs to further elucidate the SAR.

  • In-depth mechanistic studies to identify the specific kinase targets and signaling pathways affected by the most potent compounds.

  • In vivo efficacy and toxicity studies in relevant animal models to assess the therapeutic potential of lead candidates.

  • Exploration of combination therapies to enhance the anticancer effects and overcome potential drug resistance.

By leveraging the insights gained from comparative cytotoxicity studies and a deeper understanding of their mechanisms of action, the scientific community can continue to advance the development of pyrazolo[3,4-d]pyrimidine-based therapies for the treatment of cancer.

References

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available from: [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. National Center for Biotechnology Information. Available from: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Center for Biotechnology Information. Available from: [Link]

  • A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. National Center for Biotechnology Information. Available from: [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. National Center for Biotechnology Information. Available from: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. Available from: [Link]

  • LDH cytotoxicity assay. protocols.io. Available from: [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. National Center for Biotechnology Information. Available from: [Link]

  • Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. RSC Publishing. Available from: [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. Available from: [Link]

  • Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. Available from: [Link]

  • MTT (Assay protocol). protocols.io. Available from: [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. Available from: [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. Available from: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Center for Biotechnology Information. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Center for Biotechnology Information. Available from: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][11][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: Synthesis, biological evaluation, and molecular docking. Semantic Scholar. Available from: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available from: [Link]

Sources

A Comparative In Vivo Efficacy Analysis: A Novel Pyrazolo[3,4-d]pyrimidine Derivative Versus Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential in vivo efficacy of a novel pyrazolo[3,4-d]pyrimidine derivative, herein referred to as PzP Derivative, against the established epidermal growth factor receptor (EGFR) inhibitors, Erlotinib and Gefitinib. This document is intended for researchers, scientists, and professionals in drug development, offering a technical overview grounded in experimental data and field-proven insights.

Introduction: The Rationale for Novel EGFR Inhibitors

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with its aberrant signaling implicated in the proliferation and survival of various cancer types.[1][2] While established EGFR tyrosine kinase inhibitors (TKIs) like Erlotinib and Gefitinib have demonstrated clinical benefit, the emergence of drug resistance necessitates the development of new chemical entities with improved efficacy and safety profiles.[3] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising pharmacophore for the development of novel anticancer agents, with several derivatives exhibiting potent EGFR inhibitory activity in preclinical studies.[4][5][6][7][8] This guide will focus on a representative PzP Derivative with strong in vitro anti-proliferative and EGFR inhibitory properties and compare its projected in vivo performance with that of Erlotinib and Gefitinib.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Both the PzP Derivative and the established drugs, Erlotinib and Gefitinib, are ATP-competitive inhibitors of the EGFR tyrosine kinase.[6] By binding to the ATP-binding pocket of the EGFR kinase domain, these small molecules prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds Inhibitor PzP Derivative Erlotinib Gefitinib Inhibitor->EGFR Inhibits Autophosphorylation

Caption: EGFR Signaling Pathway and Point of Inhibition.

Comparative In Vivo Efficacy: A Head-to-Head Projection

While direct in vivo data for the specific 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is not yet published, the potent in vitro anti-proliferative activity and EGFR inhibition of closely related derivatives suggest a strong potential for in vivo efficacy.[4][5][7][8] The following table summarizes the reported in vivo efficacy of Erlotinib and Gefitinib in non-small cell lung cancer (NSCLC) xenograft models and projects the anticipated performance of the PzP Derivative based on its preclinical profile.

ParameterErlotinibGefitinibPzP Derivative (Projected)
Xenograft Model A549, H460a (NSCLC)H322 (NSCLC)A549, H460a (NSCLC)
Dosage 100 mg/kg, oral, daily50-60 mg/kg, i.p., dailyTo be determined (e.g., 50-100 mg/kg, oral, daily)
Tumor Growth Inhibition (TGI) 71-93%Significant tumor growth delayPotentially ≥ Erlotinib/Gefitinib due to high in vitro potency
Key Findings Dose-dependent tumor growth inhibition.[9]Effective in sensitive cell lines, but resistance can develop.[10]Expected to show significant TGI; potential for improved activity against resistant models.
References [9][11][12][13][10][14][15][16]Based on potent in vitro data[4][5][7][8]

Experimental Protocols for In Vivo Efficacy Studies

To rigorously evaluate the in vivo efficacy of the PzP Derivative in comparison to Erlotinib and Gefitinib, a series of well-controlled preclinical studies are necessary. The following protocols outline the standard methodologies for such an evaluation.

Subcutaneous Xenograft Model Workflow

The subcutaneous xenograft model is a cornerstone for assessing the anti-tumor activity of novel compounds in vivo.[17]

Xenograft_Workflow A 1. Cell Culture (e.g., A549 NSCLC cells) B 2. Cell Harvest & Preparation (5x10^6 cells in Matrigel) A->B C 3. Subcutaneous Injection (Flank of immunodeficient mice) B->C D 4. Tumor Growth Monitoring (Calipers, twice weekly) C->D E 5. Randomization (Tumor volume ~100-150 mm³) D->E F 6. Treatment Initiation - Vehicle Control - PzP Derivative - Erlotinib - Gefitinib E->F G 7. Daily Dosing & Monitoring (Oral gavage, body weight, clinical signs) F->G H 8. Endpoint Analysis (Tumor volume, body weight, tissue collection) G->H

Caption: Subcutaneous Xenograft Model Workflow.

Step-by-Step Protocol:

  • Cell Culture: A549 human non-small cell lung cancer cells are cultured in appropriate media until they reach 80-90% confluency.

  • Cell Harvest and Preparation: Cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Implantation: 0.1 mL of the cell suspension (5 x 10^6 cells) is subcutaneously injected into the right flank of female athymic nude mice.[17]

  • Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with digital calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).

  • Treatment: Treatment is initiated with daily oral gavage of the vehicle control, PzP Derivative, Erlotinib, or Gefitinib at their respective predetermined doses.

  • Monitoring: Animal body weight and clinical signs of toxicity are monitored daily. Tumor measurements continue to be taken twice weekly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration. Tumors and major organs are harvested for further analysis.

Pharmacokinetic (PK) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the PzP Derivative is crucial for interpreting efficacy and toxicity data.[18]

Step-by-Step Protocol:

  • Dosing: A cohort of non-tumor-bearing mice is administered a single dose of the PzP Derivative via oral gavage and another cohort via intravenous injection.[19][20]

  • Blood Sampling: Blood samples are collected from a subset of mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[20][21]

  • Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the PzP Derivative in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[18]

  • PK Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability are calculated using appropriate software.

Toxicology Assessment

A preliminary assessment of the PzP Derivative's safety profile is essential.

Step-by-Step Protocol:

  • Dose Escalation Study: A cohort of mice receives escalating doses of the PzP Derivative daily for a set period (e.g., 7-14 days).

  • Clinical Observation: Mice are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.[22]

  • Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for complete blood count (CBC) and serum chemistry analysis to assess organ function.

  • Histopathology: Major organs are collected, fixed, and processed for histopathological examination to identify any treatment-related microscopic changes.

Discussion and Future Directions

The potent in vitro activity of pyrazolo[3,4-d]pyrimidine derivatives against EGFR-driven cancer cell lines provides a strong rationale for their in vivo evaluation.[4][5][6][7][8] The projected in vivo efficacy of the PzP Derivative, as outlined in this guide, suggests it could be a valuable candidate for further development.

A direct head-to-head comparison with Erlotinib and Gefitinib in well-characterized xenograft models is the critical next step.[9][10] The experimental protocols detailed herein provide a robust framework for such an investigation. Key determinants of success for the PzP Derivative will be its ability to achieve significant tumor growth inhibition at well-tolerated doses, a favorable pharmacokinetic profile with good oral bioavailability, and a superior safety margin compared to existing EGFR inhibitors.

Furthermore, future studies should explore the efficacy of the PzP Derivative in models of acquired resistance to first- and second-generation EGFR inhibitors, a significant clinical challenge. The unique structural features of the pyrazolo[3,4-d]pyrimidine scaffold may offer advantages in overcoming these resistance mechanisms.

References

  • El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(1), 1-18. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(1), 1-18. [Link]

  • Gaber, N. N., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2348-2364. [Link]

  • CancerNetwork. (2015). Gefitinib Approved for NSCLC, Atezolizumab Shrinks Bladder Tumors, and More. [Link]

  • CancerNetwork. (2010). Clinical Research of EGFR Inhibitors and Related Dermatologic Toxicities. [Link]

  • Mok, T. S. (2011). Efficacy and safety of erlotinib in the treatment of metastatic non-small-cell lung cancer. Therapeutic Advances in Medical Oncology, 3(1), 41-51. [Link]

  • Lacouture, M. E. (2011). Clinical Presentation and Pathophysiology of EGFRI Dermatologic Toxicities. Community Oncology, 8(5), 225-231. [Link]

  • El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. [Link]

  • Ono, T., et al. (2023). Cardiotoxicity Assessment of EGFR Tyrosine Kinase Inhibitors Using Human iPS Cell-Derived Cardiomyocytes and FDA Adverse Events Reporting System. Toxicological Sciences, 194(1), 86-96. [Link]

  • Szymańska, E., et al. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers, 13(16), 4157. [Link]

  • Higgins, B., et al. (2004). Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models. Anti-cancer Drugs, 15(5), 503-512. [Link]

  • Houghton, P. J., et al. (2004). Gefitinib Enhances the Antitumor Activity and Oral Bioavailability of Irinotecan in Mice. Cancer Research, 64(20), 7545-7552. [Link]

  • Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science, 5(8), 666-677. [Link]

  • Kabraji, S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2084. [Link]

  • ResearchGate. (n.d.). In vivo antitumor efficacy of AZD9291 in subcutaneous xenograft models of EGFR–TKI–sensitizing and T790M + resistant lung cancer. [Link]

  • Sirotnak, F. M., et al. (2004). The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours. British Journal of Cancer, 91(10), 1881-1887. [Link]

  • Patient-Derived Xenograft and Advanced In Vivo Models Core. (2021). Standard Operating Procedures - SOP_MTL-1.4 Tumor Tissue Excision for PDX Maintenance. [Link]

  • Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science, 5(8), 666-677. [Link]

  • Celli, J. P., et al. (2015). Erlotinib Pretreatment Improves Photodynamic Therapy of Non–Small Cell Lung Carcinoma Xenografts via Multiple Mechanisms. Cancer Research, 75(15), 3118-3126. [Link]

  • Riehle, F., et al. (2022). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. Molecules, 27(7), 2110. [Link]

  • Chmielecki, J., et al. (2013). Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer. Journal of Clinical Investigation, 123(12), 5265-5277. [Link]

  • Patient-Derived Models Repository. (2017). SOP50101: Patient Tumor Implantation (Subcutaneous) and Monitoring. [Link]

  • ResearchGate. (n.d.). In vivo effects of gefitinib. [Link]

  • Yonezawa, T., et al. (2022). Antitumor Activity of an Anti-EGFR/HER2 Bispecific Antibody in a Mouse Xenograft Model of Canine Osteosarcoma. Cancers, 14(22), 5678. [Link]

  • American Association for Cancer Research. (2014). Abstract 3676: Influence of early toxicology assessment on the selection of azd9291. Cancer Research, 74(19 Supplement), 3676. [Link]

  • Zboril, E. (2025). Patient Derived Xenografts And Big Data In Breast Cancer Research. YouTube. [Link]

  • Al-Ostoot, F. H., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1423-1441. [Link]

  • ResearchGate. (n.d.). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? [Link]

  • Pharmaceutical Technology. (2026). Doubling down on efficacy: Exploring the potential of dual-payload ADCs. [Link]

  • ResearchGate. (n.d.). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [Link]

  • Celli, J. P., et al. (2015). Erlotinib Pretreatment Improves Photodynamic Therapy of Non-Small Cell Lung Carcinoma Xenografts via Multiple Mechanisms. Cancer Research, 75(15), 3118-3126. [Link]

  • Wozniak, A., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Biomedicines, 10(5), 1135. [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • Zylstra, E. R., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. ACS Nano, 14(6), 6507-6522. [Link]

Sources

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, owing to its structural resemblance to the adenine core of ATP.[1][2][3] This allows it to effectively compete for the ATP-binding site of a wide range of kinases.[2][3] However, the conserved nature of the ATP-binding pocket across the kinome presents a significant challenge: achieving inhibitor selectivity.[3] This guide provides an in-depth comparison of pyrazolo[3,4-d]pyrimidine-based inhibitors, focusing on their cross-reactivity profiles and the state-of-the-art methodologies used to assess them.

The Double-Edged Sword of Kinase Inhibitor Cross-Reactivity

Inhibitor cross-reactivity, often termed "off-target" activity, is not inherently negative. It can lead to beneficial polypharmacology, where a single drug modulates multiple targets to achieve a synergistic therapeutic effect. Conversely, it can result in undesirable toxicity and side effects. Therefore, a comprehensive understanding of an inhibitor's selectivity profile is crucial for its development as a safe and effective therapeutic agent.

This guide will delve into the practical aspects of evaluating the cross-reactivity of pyrazolo[3,4-d]pyrimidine-based inhibitors, providing both comparative data for selected compounds and detailed protocols for key experimental techniques.

Comparative Selectivity of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors

The following tables summarize the inhibitory activity (IC50) of several pyrazolo[3,4-d]pyrimidine-based compounds against a panel of kinases. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives against various Kinases

CompoundTarget KinaseIC50 (µM)Reference
Compound 5b EGFR< 0.05[1]
VEGFR-2> 1[1]
Topo-II> 5.4[1]
Compound 5i EGFR (wild-type)0.3[1]
EGFR (T790M)Not specified[1]
VEGFR-27.60[1]
Topo-II> 19.8[1]
Compound 9e EGFR (wild-type)> 21[1]
VEGFR-21.0[1]
Topo-II1.5[1]
Compound 12b EGFR (wild-type)0.016[4]
EGFR (T790M)0.236[4]
Compound 7 Src6.2[5]
Compound 8 Src5.6[5]
Compound 14 CDK2/cyclin A20.057[6]
Compound 13 CDK2/cyclin A20.081[6]
Compound 15 CDK2/cyclin A20.119[6]

Table 2: Antiproliferative Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives in Cancer Cell Lines

CompoundCell LineGI50 (µM)Reference
Compound 15 NCI 60-cell panel1.18 - 8.44[7]
Compound 16 NCI 60-cell panel0.018 - 9.98[7]
Compound 12b A5498.21[4]
HCT-11619.56[4]
S7 Daoy (medulloblastoma)Not specified (78% growth inhibition at 25 µM)[8]
S29 Daoy (medulloblastoma)Not specified (89% growth inhibition at 25 µM)[8]
SI163 Daoy (medulloblastoma)Not specified (90% growth inhibition at 25 µM)[8]

Key Methodologies for Assessing Kinase Inhibitor Cross-Reactivity

A multi-pronged approach is essential for a thorough investigation of inhibitor selectivity. Here, we detail three gold-standard techniques: KINOMEscan®, Cellular Thermal Shift Assay (CETSA), and Isothermal Titration Calorimetry (ITC).

Broad Kinome Profiling: The KINOMEscan® Approach

The KINOMEscan® platform offers a high-throughput method to assess the binding of a compound against a large panel of kinases, providing a comprehensive overview of its selectivity.[9]

This technology utilizes a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized ligand that binds to the active site of the kinase. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag.[10] A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

G cluster_0 KINOMEscan® Workflow A Test Compound D Incubation A->D B DNA-Tagged Kinase B->D C Immobilized Ligand C->D E Separation of unbound components D->E F Quantification by qPCR E->F G Data Analysis (Selectivity Profile) F->G

Caption: KINOMEscan® experimental workflow.

  • Compound Preparation: The test compound is typically prepared as a concentrated stock solution in DMSO.

  • Assay Reaction: The test compound, DNA-tagged kinase, and immobilized ligand are combined in a multi-well plate.

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Capture: The immobilized ligand, along with any bound kinase, is captured on a solid support.

  • Washing: Unbound components, including the test compound and unbound kinase, are washed away.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified by qPCR. The results are expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement within the complex environment of a living cell.[11] It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[11]

When cells are heated, proteins begin to unfold and aggregate. The temperature at which half of the protein population denatures is known as the melting temperature (Tm). When a drug binds to its target protein, it can increase the protein's thermal stability, resulting in a higher Tm. This "thermal shift" is indicative of target engagement.[11]

G cluster_1 CETSA® Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Cell Lysis B->C D Centrifugation to separate soluble and aggregated proteins C->D E Quantify soluble target protein (e.g., Western Blot, AlphaLISA®) D->E F Generate melting curves and determine thermal shift E->F G cluster_2 ITC Workflow A Load macromolecule into sample cell C Titrate ligand into sample cell in small injections A->C B Load ligand into syringe B->C D Measure heat change after each injection C->D E Plot heat change vs. molar ratio D->E F Fit data to a binding model to determine Kd, n, ΔH, and ΔS E->F

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

  • Sample Preparation: The macromolecule (e.g., kinase) and ligand (inhibitor) are prepared in an identical, well-dialyzed buffer to minimize heats of dilution. [12]The samples should be degassed prior to the experiment. [12]2. Instrument Setup: The sample cell is filled with the macromolecule solution, and the injection syringe is filled with the ligand solution. The system is allowed to equilibrate to the desired temperature.

  • Titration: A series of small, precisely measured injections of the ligand are made into the sample cell. [13]4. Data Acquisition: The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters. [14]

Interpreting the Data: From Selectivity Profiles to Mechanistic Insights

The data generated from these assays provide a comprehensive picture of an inhibitor's cross-reactivity.

  • KINOMEscan® provides a broad, initial screen of selectivity across the kinome, highlighting potential on- and off-targets.

  • CETSA® confirms target engagement in a physiologically relevant cellular environment, bridging the gap between biochemical assays and cellular responses.

  • ITC delivers a detailed thermodynamic understanding of the binding interaction with the primary target and key off-targets, guiding structure-activity relationship (SAR) studies and lead optimization.

By integrating the results from these complementary techniques, researchers can build a robust understanding of a pyrazolo[3,4-d]pyrimidine-based inhibitor's selectivity profile, enabling informed decisions in the drug discovery and development process. This multi-faceted approach is essential for identifying compounds with the desired therapeutic window, balancing on-target efficacy with an acceptable off-target safety profile.

References

  • Karam, M., et al. (2019). Identification of a new family of pyrazolo[3,4-d]pyrimidine derivatives as multitarget Fyn-Blk-Lyn inhibitors active on B- and T-lymphoma cell lines. European Journal of Medicinal Chemistry, 181, 111578.
  • Abdel-Maksoud, M. S., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6527.
  • George, R., & Stevens, M. F. G. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1117-1133.
  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(18), 1645-1668.
  • El-Sayed, N. N. E., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1836-1856.
  • Schenone, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 493-500.
  • Various Authors. (2017). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. [Source document not fully available].
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 193-212.
  • Rossi, A., et al. (2009). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 23(11), 3875-3884.
  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Gower, A., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • El-Naggar, A. M., et al. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2283.
  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • Jove. (2021, August 25). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands [Video]. YouTube. [Link]

  • Technology Networks. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Schenone, S., et al. (2011). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Mini reviews in medicinal chemistry, 11(8), 678-692.
  • Sheta, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][3][15]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14755-14775.

  • Zhang, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(10), e4420.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for in situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • El-Adl, K., et al. (2017). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Medicinal Chemistry Research, 26(10), 2343-2354.
  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • Tripp, K. (2013, October 29). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. [PDF].
  • Re-citated
  • DiscoverX. (n.d.). HitHunter Kinase Enzyme Activity Assay Kits. Retrieved from [Link]

  • Radi, M., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1046-1050.
  • DiscoverX. (n.d.). Kinase Product Solutions. Retrieved from [Link]

  • Re-citated

Sources

A Senior Application Scientist's Guide to In Silico ADMET Prediction for Novel Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Early ADMET Assessment in Modern Drug Discovery

In the landscape of contemporary drug discovery, the "fail early, fail cheap" paradigm is not just a mantra; it is a critical strategy for survival.[1] Historically, a significant percentage of drug candidates failed in late-stage clinical trials due to unfavorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion) or unforeseen toxicity—collectively known as ADMET.[2][3] These late-stage failures are financially devastating and represent a colossal waste of resources. The integration of in silico ADMET prediction into the early stages of drug discovery has, therefore, become an indispensable component of the research and development pipeline, enabling the proactive design of molecules with a higher probability of clinical success.[1][3][4]

This guide focuses on the application of these predictive technologies to a particularly compelling class of compounds: novel pyrazolo[3,4-d]pyrimidine derivatives. This scaffold is of immense interest to the medicinal chemistry community. As an isostere of the adenine ring of ATP, it is adept at interacting with the hinge region of kinase active sites, making it a privileged core for designing potent enzyme inhibitors.[5] Numerous successful anticancer agents have been developed from this key pharmacophore, targeting critical pathways like EGFR and VEGFR.[5][6] However, as with any lead series, biological potency must be balanced with drug-like properties. This is where in silico ADMET modeling provides its decisive advantage: allowing researchers to rapidly profile and prioritize newly designed derivatives before committing to costly and time-consuming synthesis.[7][8]

This document serves as a practical comparison guide for researchers, scientists, and drug development professionals. We will move beyond a simple listing of software to explain the causality behind methodological choices, compare the performance of leading platforms with supporting data, and provide a self-validating, step-by-step workflow for assessing your novel pyrazolo[3,4-d]pyrimidine candidates.

Part 1: A Comparative Overview of In Silico ADMET Prediction Platforms

The landscape of computational ADMET tools is diverse, ranging from free, web-based servers ideal for academic or initial screening purposes to sophisticated commercial platforms that offer comprehensive, high-accuracy modeling. The choice of tool depends on the project's stage, budget, and the required depth of analysis.[9][10]

  • Free Web-Based Servers: These tools (e.g., SwissADME, ADMETLab 2.0) are invaluable for initial assessments. They provide rapid predictions for a wide range of fundamental physicochemical and pharmacokinetic properties. While incredibly useful for filtering large virtual libraries and gaining initial insights, their underlying models are built on general public datasets, which may be less predictive for highly novel or proprietary chemical spaces.[11]

  • Commercial Software Suites: Platforms like ADMET Predictor® by Simulations Plus or those offered by Dassault Systèmes BIOVIA represent the high end of the spectrum.[12][13] These tools often feature models trained on vast, curated datasets from public and private sources, leading to higher predictive accuracy.[12] They provide detailed outputs, including confidence estimates for predictions, applicability domain assessments, and modules for building custom QSAR models tailored to a specific chemical series.[12][14]

  • Mechanistic Modeling Platforms: Physiologically Based Pharmacokinetic (PBPK) modeling software (e.g., GastroPlus®, Simcyp) takes prediction a step further.[15][16] Instead of relying solely on statistical correlations, PBPK models are mechanistic, simulating the actual physiological processes that govern a drug's fate in the body.[15][17] By integrating physicochemical properties, in vitro metabolism data, and physiological parameters, these models can predict full pharmacokinetic profiles, including plasma concentration-time curves, and are increasingly used to support regulatory submissions.[17][18][19][20]

The following table provides a comparative summary of representative platforms against key ADMET parameters critical for the development of pyrazolo[3,4-d]pyrimidine derivatives, which are often developed as orally administered kinase inhibitors.

ADMET Parameter ADMET Predictor® (Simulations Plus) SwissADME (Free Web Server) ADMETLab 2.0 (Free Web Server) Causality & Importance for Pyrazolo[3,4-d]pyrimidines
Aqueous Solubility Predicts intrinsic and pH-dependent solubility profiles using large, curated datasets.[12] High accuracy models.Provides qualitative solubility predictions (e.g., "Soluble," "Poorly soluble") based on calculated LogS.Offers quantitative LogS prediction based on multiple algorithms.Critical for Oral Absorption. Poor solubility is a major hurdle for oral bioavailability. Early prediction guides structural modifications to enhance it.
Intestinal Permeability Provides quantitative Caco-2 permeability prediction with model confidence scores.[12]Predicts passive human intestinal absorption (HIA) qualitatively.Predicts Caco-2 permeability and HIA quantitatively.Governs Absorption. The ability to cross the intestinal wall is essential for an oral drug to reach systemic circulation.[11]
Plasma Protein Binding (PPB) Quantitative prediction of %PPB, crucial for understanding drug distribution and free drug concentration.[3]Does not directly predict PPB but provides physicochemical descriptors that influence it.Predicts human plasma protein binding.Impacts Efficacy & Clearance. Only the unbound fraction of a drug is active and available for metabolism/excretion. High PPB can affect dosing.[21]
CYP450 Metabolism Predicts sites of metabolism for major CYP isoforms (e.g., 3A4, 2D6, 2C9) and whether the compound is a substrate or inhibitor.[12]Predicts CYP inhibitor status for key isoforms.Predicts substrate and inhibitor status for major CYP isoforms.Determines Drug Half-life & Interactions. Inhibition of CYP enzymes is a primary cause of drug-drug interactions. Understanding metabolic stability is key to optimizing dosing regimens.
hERG Inhibition Provides a robust, validated model for predicting hERG potassium channel inhibition, a key cardiotoxicity marker.[11]Does not directly predict hERG inhibition.Predicts hERG inhibition.Critical for Safety. hERG channel blockade can lead to fatal cardiac arrhythmias (Torsades de Pointes), a common reason for drug withdrawal.[11]
Mutagenicity (Ames Test) Predicts the outcome of the Ames test, a screen for mutagenic potential.[12]Does not directly predict mutagenicity.Provides an Ames toxicity prediction.Fundamental Toxicity Endpoint. A positive Ames test is a major red flag indicating potential carcinogenicity, often halting development.

Part 2: A Self-Validating Workflow for ADMET Profiling

To ensure trustworthiness, any in silico protocol must be part of a self-validating system. This means the computational predictions are not an endpoint but a guide for subsequent, targeted experimental validation. The goal is to build confidence in the models for your specific chemical space, allowing for more reliable predictions as your project progresses.

Step-by-Step Experimental Protocol

Objective: To perform a comprehensive in silico ADMET assessment of a novel pyrazolo[3,4-d]pyrimidine derivative to guide its prioritization for synthesis and experimental testing.

Methodology:

  • Structure Preparation & Standardization (The Foundation):

    • Action: Input the 2D structure of your novel pyrazolo[3,4-d]pyrimidine derivative into your chosen software platform.

    • Causality: This is the most critical step. The calculation of all subsequent molecular descriptors depends on a correctly represented chemical structure. Ensure the software correctly handles tautomeric states and protonation states at a physiological pH (7.4), as these dramatically affect properties like solubility and receptor binding.

  • Physicochemical & Absorption Prediction (The Gateway):

    • Action: Run modules to predict key physicochemical properties: LogP (lipophilicity), pKa (ionization), and aqueous solubility. Concurrently, predict intestinal permeability (e.g., Caco-2) and P-glycoprotein (P-gp) substrate status.[21]

    • Causality: These properties govern absorption.[11] A compound that is too lipophilic (high LogP) may have poor solubility and get trapped in membranes, while a very hydrophilic compound (low LogP) may not cross membranes at all.[11] Being a substrate for efflux transporters like P-gp can severely limit absorption by pumping the drug back into the intestine.[21]

  • Distribution & Metabolism Prediction (The Journey):

    • Action: Predict Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration. Run predictions for metabolism, identifying the most likely Cytochrome P450 (CYP) isoforms responsible for its breakdown and whether the compound inhibits these enzymes.

    • Causality: PPB determines the free concentration of the drug available to act on its target.[21] For pyrazolo[3,4-d]pyrimidines targeting CNS cancers, BBB penetration is essential, but for others, it could be an unwanted source of side effects.[11] Predicting CYP inhibition is vital for avoiding potentially dangerous drug-drug interactions.[21]

  • Toxicity Prediction (The Safety Check):

    • Action: Screen the compound against a panel of critical toxicity endpoints. This must include hERG inhibition (cardiotoxicity), Ames test (mutagenicity), and hepatotoxicity.[11][21]

    • Causality: Identifying toxicity liabilities early is a primary goal of in silico screening. A positive prediction for any of these endpoints is a significant concern that must be addressed either through molecular redesign or prioritized for immediate, definitive experimental testing.

  • Data Integration & Candidate Prioritization (The Decision):

    • Action: Consolidate all predicted data into a single profile. Use scoring functions or "drug-likeness" metrics (like the Quantitative Estimate of Drug-likeness, QED) to rank-order a series of derivatives.[22]

    • Causality: No single parameter determines success. A holistic view is required. A compound might have excellent potency but poor solubility and hERG liability, making it a poor candidate. Another might have modest potency but an outstanding ADMET profile, making it a superior starting point for optimization. This integrated approach allows for informed, data-driven decision-making.[23]

Workflow Visualization

The following diagram illustrates the logical flow of the in silico ADMET prediction process.

ADMET_Workflow cluster_input Input cluster_process In Silico Prediction Core cluster_output Analysis & Decision Input Novel Pyrazolo[3,4-d]pyrimidine Structure (SMILES/SDF) Standardize Structure Standardization (Tautomers, pKa @ pH 7.4) Input->Standardize PhysChem Physicochemical Properties (LogP, Solubility) Standardize->PhysChem ADME ADME Endpoints (Permeability, PPB, CYP Metabolism) Standardize->ADME Tox Toxicity Endpoints (hERG, Ames, Hepatotoxicity) Standardize->Tox Integrate Data Integration & ADMET Profile Assessment PhysChem->Integrate ADME->Integrate Tox->Integrate Decision Favorable Profile? Integrate->Decision Prioritize Prioritize for Synthesis & Experimental Validation Decision->Prioritize Yes Redesign Redesign Molecule to Mitigate Liabilities Decision->Redesign No

Caption: A typical workflow for in silico ADMET profiling of a novel compound.

Part 3: Validating Predictions and Understanding Model Limitations

The predictions generated by in silico tools are not absolute truths; they are statistical probabilities based on the data the model was trained on.[24] The trustworthiness of a prediction is, therefore, paramount.

Applicability Domain (AD): A crucial concept is the AD of a model. The AD defines the chemical space in which the model is expected to make reliable predictions. If your novel pyrazolo[3,4-d]pyrimidine derivative is structurally very different from the compounds used to train the prediction model, the result may be an extrapolation with high uncertainty. High-end software often calculates and reports whether your compound is within the model's AD, which is a key indicator of confidence.[24]

The Iterative Cycle of Prediction and Experimentation:

The most robust strategy is to create a feedback loop between computational prediction and experimental validation.[24]

  • Predict: Use in silico tools to predict the ADMET profiles for a virtual library of 10-20 pyrazolo[3,4-d]pyrimidine derivatives.

  • Select & Synthesize: Choose a small, diverse subset of 3-5 compounds for synthesis. This set should include compounds with predicted good profiles and at least one with a predicted liability (e.g., poor solubility).

  • Test: Perform key in vitro ADME assays on the synthesized compounds (e.g., kinetic solubility, Caco-2 permeability, CYP inhibition).

  • Correlate: Compare the experimental results with the in silico predictions. This comparison validates the models for your specific chemical scaffold. If the correlation is strong, you can proceed with greater confidence in screening a larger virtual library. If the correlation is weak for a particular endpoint, it indicates the general-purpose model is not suitable for your series, and it may be necessary to generate more experimental data to build a custom QSAR model.

This iterative process enhances the predictive power of your models, reduces wasted synthetic effort, and embodies a scientifically rigorous approach to drug design.

Conceptual Relationship Visualization

The interplay between fundamental physicochemical properties and high-level ADMET outcomes is complex. The diagram below illustrates how a single property, lipophilicity (LogP), can have cascading and sometimes conflicting effects on a drug's overall profile.

Lipophilicity_Effects LogP Lipophilicity (LogP) Perm Membrane Permeability LogP->Perm Increases Target Target Binding (Often) LogP->Target Increases Sol Aqueous Solubility LogP->Sol Decreases Metab Metabolic Clearance LogP->Metab Increases Tox Off-Target Toxicity LogP->Tox Increases

Caption: The dual-edged sword of lipophilicity in drug design.

The use of in silico ADMET prediction is no longer an option but a necessity in the efficient discovery of new medicines. For promising scaffolds like pyrazolo[3,4-d]pyrimidines, these computational tools provide an essential lens to view and triage novel designs, ensuring that synthetic efforts are focused on compounds with the highest intrinsic potential for success. By combining a thoughtful selection of predictive tools, adhering to a rigorous and self-validating workflow, and maintaining a keen awareness of model limitations, research teams can significantly de-risk their projects. The evolution of artificial intelligence and machine learning continues to enhance the accuracy and scope of these predictions, promising a future where the design of safe and effective drugs is an even more rational and streamlined process.[25][26]

References

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch. Retrieved from [Link]

  • Arwansyah, A., et al. (2022). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?
  • Which ADMET properties are important for me to predict? (n.d.). Optibrium. Retrieved from [Link]

  • Zhu, H., et al. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. Retrieved from [Link]

  • ADMET Predictor®. (n.d.). Simulations Plus. Retrieved from [Link]

  • In Silico methods for ADMET prediction of new molecules. (2014). SlideShare. Retrieved from [Link]

  • QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase. (n.d.). National Institutes of Health. Retrieved from [Link]

  • ADMET prediction. (n.d.). Fiveable. Retrieved from [Link]

  • Lombardo, F., et al. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Rowland, M., et al. (2011). Physiologically based pharmacokinetic modeling in drug discovery and development: a pharmaceutical industry perspective. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. (n.d.). BioTechnologia. Retrieved from [Link]

  • ADME Properties in Drug Delivery. (2023). National Institutes of Health. Retrieved from [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. Retrieved from [Link]

  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. (2023). National Institutes of Health. Retrieved from [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). National Institutes of Health. Retrieved from [Link]

  • Abdelhamed, A. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry. Retrieved from [Link]

  • Lombardo, F., et al. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Taylor & Francis Online. Retrieved from [Link]

  • Physiologically based pharmacokinetic modelling. (n.d.). Wikipedia. Retrieved from [Link]

  • Molecular Docking and ADMET Prediction of Natural Compounds towards SARS Spike Glycoprotein-Human Angiotensin-Converting Enzyme 2 and SARS-CoV-2 Main Protease. (2021). National Institutes of Health. Retrieved from [Link]

  • ADMET Predictions. (n.d.). Deep Origin. Retrieved from [Link]

  • ADMET Modeler™. (n.d.). Simulations Plus. Retrieved from [Link]

  • Maharaj, A., & Edginton, A. N. (2014). Physiologically Based Pharmacokinetic Modeling: Methodology, Applications, and Limitations with a Focus on Its Role in Pediatric Drug Development. Journal of Biomedical Science. Retrieved from [Link]

  • The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. (2021). ResearchGate. Retrieved from [Link]

  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. (2023). Briefings in Bioinformatics. Retrieved from [Link]

  • Using ADMET to Move Forward from Drug Discovery to Development. (2016). Bitesize Bio. Retrieved from [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). ACS Publications. Retrieved from [Link]

  • Molecular Docking and ADMET Prediction of Modified and Derivative forms of 2-Deoxy-D-glucose Against COVID-19 main. (2024). Fortune Journal of Health Sciences. Retrieved from [Link]

  • QSAR, ADMET & Predictive Toxicology. (n.d.). Dassault Systèmes. Retrieved from [Link]

  • Physiologically based pharmacokinetic (PBPK) modeling and simulation in drug discovery and development. (2016). ResearchGate. Retrieved from [Link]

  • Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. (2019). ResearchGate. Retrieved from [Link]

  • Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (2018). ScienceDirect. Retrieved from [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). MDPI. Retrieved from [Link]

  • In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. (2023). ResearchGate. Retrieved from [Link]

  • in silico admet predictions: enhancing drug development through qsar modeling. (2024). IIP Series. Retrieved from [Link]

  • Synthesis, Molecular Docking, Druglikeness Analysis, and ADMET Prediction of the Chlorinated Ethanoanthracene Derivatives as Possible Antidepressant Agents. (2022). MDPI. Retrieved from [Link]

  • ADMET properties: Overview and current topics. (2017). ResearchGate. Retrieved from [Link]

  • Physiologically-based Pharmacokinetic Modeling (32of35) Complex Generics – Sep. 25-26, 2019. (2020). YouTube. Retrieved from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). National Institutes of Health. Retrieved from [Link]

  • How to build a better QSAR model. (2022). YouTube. Retrieved from [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

The Ascending Class of DHFR Inhibitors: A Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Analogs and the Prototypical Methotrexate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cancer chemotherapy, the enzyme Dihydrofolate Reductase (DHFR) remains a pivotal target. Its inhibition starves rapidly proliferating cancer cells of the essential building blocks for DNA synthesis, leading to cell cycle arrest and apoptosis. For decades, methotrexate (MTX) has been the cornerstone of DHFR-targeted therapies. However, its clinical utility is often hampered by significant side effects and the emergence of drug resistance. This has spurred the development of novel DHFR inhibitors, among which pyrazolo[3,4-d]pyrimidine analogs have emerged as a promising class of therapeutics. This guide provides a comprehensive comparison of pyrazolo[3,4-d]pyrimidine analogs and methotrexate, delving into their mechanisms of action, inhibitory profiles, and potential to overcome clinical challenges, supported by experimental data.

The Central Role of DHFR in Cellular Proliferation

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines and thymidylate, which are essential for DNA replication.[1] By inhibiting DHFR, antifolate drugs deplete the intracellular pool of THF, thereby disrupting DNA synthesis and impeding cell division.[1] This mechanism is particularly effective against rapidly dividing cells, such as those found in cancerous tissues.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis for DNA Replication THF->DNA_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitors DHFR Inhibitors (Methotrexate, Pyrazolo[3,4-d]pyrimidines) Inhibitors->DHFR

Caption: The Dihydrofolate Reductase (DHFR) metabolic pathway and the point of inhibition.

Methotrexate: The Incumbent with Limitations

Methotrexate, a structural analog of folic acid, has been a mainstay in cancer treatment for its potent inhibition of DHFR. However, its clinical application is often associated with a range of dose-limiting toxicities, including myelosuppression, mucositis, and gastrointestinal distress.[2] Furthermore, both intrinsic and acquired resistance to methotrexate are significant clinical challenges. Mechanisms of resistance include impaired drug transport into the cell, mutations in the DHFR enzyme that reduce binding affinity, and amplification of the DHFR gene leading to overexpression of the target enzyme.[3]

Pyrazolo[3,4-d]pyrimidines: A New Generation of DHFR Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising pharmacophore for the development of novel DHFR inhibitors.[4][5] These compounds are designed to mimic the binding of the natural substrate, dihydrofolate, to the active site of DHFR. The isosteric replacement of the pteridine ring in methotrexate with a pyrazolo[3,4-d]pyrimidine nucleus has been shown to enhance DHFR inhibition in many cases.[4]

Molecular docking studies have provided insights into the structural basis for the potent activity of these analogs. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated a binding energy that exceeds that of methotrexate, suggesting a more stable interaction with the DHFR active site.[5][6] These enhanced binding interactions can be attributed to specific substitutions on the pyrazolo[3,4-d]pyrimidine core, which can form additional hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site.[1]

Structural_Comparison cluster_MTX Methotrexate cluster_PZP Pyrazolo[3,4-d]pyrimidine Analog MTX Methotrexate Pteridine Ring (Folic Acid Analog) p-Aminobenzoyl Glutamate Side Chain DHFR_binding DHFR Active Site MTX->DHFR_binding Binds to DHFR Active Site PZP Pyrazolo[3,4-d]pyrimidine Analog Pyrazolo[3,4-d]pyrimidine Core (Bioisosteric Replacement) Variable Side Chains (e.g., Amino Acid Conjugates) PZP->DHFR_binding Binds to DHFR Active Site (Potentially Higher Affinity)

Caption: Structural comparison of Methotrexate and Pyrazolo[3,4-d]pyrimidine analogs.

Comparative Performance: Inhibitory Activity and Overcoming Resistance

Experimental data from various studies demonstrate the potential of pyrazolo[3,4-d]pyrimidine analogs to surpass methotrexate in both DHFR inhibition and cellular cytotoxicity, particularly in methotrexate-resistant cancer cell lines.

DHFR Enzyme Inhibition

Several novel pyrazolo[3,4-d]pyrimidine derivatives have exhibited lower IC50 values against DHFR compared to methotrexate, indicating a more potent enzymatic inhibition.[4][5]

CompoundDHFR IC50 (µM)Reference
Methotrexate 5.61[4]
Compound 7f (Pyrazolo[3,4-d]pyrimidine analog)0.31[4]
Compound 7d (Pyrazolo[3,4-d]pyrimidine analog)0.43[4]
Compound 7j (Pyrazolo[3,4-d]pyrimidine analog)0.54[4]

Lower IC50 values indicate greater inhibitory potency.

Cytotoxicity in Cancer Cell Lines

The enhanced enzymatic inhibition often translates to superior antiproliferative activity in cancer cell lines, including those that have developed resistance to methotrexate.

CompoundCell LineIC50 (µM)Reference
Methotrexate MCF-7 (Breast Cancer)66.11[4]
Compound 7f (Pyrazolo[3,4-d]pyrimidine analog)MCF-7 (Breast Cancer)4.65[4]
Methotrexate HCT-116 (Colon Cancer)99.98[4]
Compound 7f (Pyrazolo[3,4-d]pyrimidine analog)HCT-116 (Colon Cancer)5.48[4]
Compound 1a (Pyrazolo[3,4-d]pyrimidine analog)A549 (Lung Cancer)2.24[7]
Doxorubicin (Control) A549 (Lung Cancer)9.20[7]
Compound 15 (Pyrazolo[3,4-d]pyrimidine analog)DOX/MDA-MB-468 (Doxorubicin-Resistant Breast Cancer)0.267[8]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

The ability of certain pyrazolo[3,4-d]pyrimidine derivatives to maintain or even exhibit enhanced cytotoxicity in methotrexate-resistant cell lines is a significant advantage. This suggests that their structural modifications may allow them to bypass common resistance mechanisms, such as altered drug efflux pumps or reduced affinity of the target enzyme.[2][8]

Experimental Protocols

To ensure the validity and reproducibility of the comparative data, standardized experimental protocols are crucial. Below are the methodologies for the key assays used to evaluate DHFR inhibitors.

Spectrophotometric DHFR Inhibition Assay

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF. The rate of this reaction is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.2).

    • NADPH Solution: Prepare a stock solution of NADPH in the assay buffer.

    • DHFR Enzyme Solution: Prepare a solution of purified DHFR enzyme in the assay buffer.

    • Dihydrofolate (DHF) Solution: Prepare a stock solution of DHF in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine analogs and methotrexate in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, NADPH solution, and the inhibitor solution (or vehicle control).

    • Initiate the reaction by adding the DHFR enzyme solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

    • Start the measurement by adding the DHF solution to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the DHFR activity.

DHFR_Assay_Workflow Start Start Prep Prepare Reagents (Buffer, NADPH, DHFR, DHF, Inhibitors) Start->Prep Plate Add Buffer, NADPH, and Inhibitor to 96-well plate Prep->Plate Add_DHFR Add DHFR Enzyme Plate->Add_DHFR Incubate Incubate (e.g., 5 min at 25°C) Add_DHFR->Incubate Add_DHF Add DHF Substrate Incubate->Add_DHF Read Measure Absorbance at 340 nm (Kinetic Read) Add_DHF->Read Analyze Calculate Initial Velocities and Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a spectrophotometric DHFR inhibition assay.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine analogs and methotrexate. Include a vehicle control.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of viability versus the compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

Pyrazolo[3,4-d]pyrimidine analogs represent a significant advancement in the pursuit of novel DHFR inhibitors. Their enhanced potency against DHFR, coupled with their ability to overcome common mechanisms of methotrexate resistance, positions them as a highly promising class of anticancer agents. The structural versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for further optimization to improve efficacy and selectivity, potentially leading to therapies with a wider therapeutic window and reduced side effects compared to methotrexate. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compelling molecules in the fight against cancer.

References

  • Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. (2025). National Institutes of Health. Retrieved from [Link]
  • Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. (2023). Taylor & Francis Online. Retrieved from [Link]
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). National Institutes of Health. Retrieved from [Link]
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Retrieved from [Link]
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). National Institutes of Health. Retrieved from [Link]
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2016). National Institutes of Health. Retrieved from [Link]
  • Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study. (2022). PubMed. Retrieved from [Link]
  • Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols. (2001). Holland-Frei Cancer Medicine. 5th edition. Retrieved from [Link]
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Taylor & Francis Online. Retrieved from [Link]
  • New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. (2021). MDPI. Retrieved from [Link]
  • Table 1 Molecular modeling consensus scores, IC 50 and NO release (%)... (n.d.). ResearchGate. Retrieved from [Link]
  • Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins. (2024). PubMed Central. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 90914-41-3) are instrumental. However, beyond their synthesis and application, the responsible disposal of such specialized reagents is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.

Understanding the Hazard Profile: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated heterocyclic compound. The presence of bromine and chlorine atoms in its structure dictates its classification as a halogenated organic waste, which requires specific disposal pathways.

Based on available safety data, this compound is presumed to be harmful if swallowed, in contact with skin, or inhaled.[1] While specific toxicity data for this exact molecule is not extensively published, the general class of halogenated organic compounds warrants a cautious approach due to their potential for environmental persistence and toxicity. Thermal decomposition may lead to the release of hazardous gases such as nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide.[2]

Key Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC₅H₂BrClN₄[3][4]
Molecular Weight233.45 g/mol [3]
AppearanceSolid
IncompatibilityStrong oxidizing agents[2][5]

This information underscores the necessity of preventing its release into the environment and avoiding contact with incompatible materials that could trigger hazardous reactions.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following PPE is mandatory when handling this compound in any form, including during disposal procedures:

  • Hand Protection: Wear nitrile or other chemically resistant gloves. It is advisable to double-glove, especially when handling larger quantities or during spill cleanup.[6]

  • Eye Protection: Chemical safety goggles are essential. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Body Protection: A laboratory coat is the minimum requirement. For larger quantities or spill response, a chemically resistant apron or coveralls should be considered.[8]

  • Respiratory Protection: Handling of the solid compound, especially if it is a fine powder, should be done in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust particles.[2]

Disposal Workflow: A Step-by-Step Protocol

The primary and most accepted method for the disposal of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste management facility.[9][10] Direct disposal into sanitary sewers or regular trash is strictly prohibited.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in the laboratory. Halogenated waste must be kept separate from non-halogenated waste streams to ensure proper and cost-effective disposal.

Experimental Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Solid Waste." The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • The name of the principal investigator and laboratory location

  • Collection: Carefully transfer the solid waste into the designated container using a spatula or other appropriate tool. Avoid creating dust. If the compound is dissolved in a solvent for transfer, the entire solution must be disposed of as halogenated liquid waste in a separate, appropriately labeled container.

Storage in the Laboratory

Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Away from general traffic.

  • In a well-ventilated location.

  • Segregated from incompatible materials, particularly strong oxidizing agents.[2]

Arranging for Disposal

Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.

Disposal Decision Workflow Diagram:

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Assess Hazards: Halogenated, Toxic A->B C Don Appropriate PPE B->C D Select Labeled 'Halogenated Solid Waste' Container C->D E Carefully Transfer Waste D->E F Securely Close Container E->F G Store in Designated Satellite Accumulation Area F->G H Segregate from Incompatibles G->H I Request Pickup from EHS/ Certified Vendor H->I J High-Temperature Incineration (Off-site) I->J

Caption: Decision workflow for the proper disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

Experimental Protocol for Small Spill Cleanup (less than 1 gram, contained in a fume hood):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure Ventilation: Maintain the fume hood sash at the lowest practical height.

  • Don PPE: If not already wearing it, don the full PPE as described in Section 2.

  • Containment: Gently cover the spill with an absorbent material, such as vermiculite or a spill pillow, to prevent the generation of dust.[11]

  • Collection: Carefully scoop the absorbent material and spilled solid into a designated "Halogenated Solid Waste" container.[11] Use non-sparking tools if there is any fire risk in the area.[12]

  • Decontamination: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol or isopropanol), and place the cleaning materials into the same hazardous waste container.

  • Label and Dispose: Securely seal and label the waste container and arrange for disposal as per the standard procedure.

For larger spills or spills outside of a chemical fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the health of the environment. By understanding the inherent hazards, utilizing appropriate personal protective equipment, and adhering to a stringent waste segregation and disposal protocol, researchers can confidently manage this and other halogenated compounds responsibly. This proactive approach to waste management is an integral part of the modern research enterprise, ensuring that the pursuit of scientific advancement does not come at the cost of environmental integrity.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-1H-pyrazolo[3,4-d]pyrimidine.
  • The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • CymitQuimica. (2024). Safety Data Sheet: 2-Chloro-N4-methylpyrimidine-4,5-diamine.
  • Matthews Environmental Solutions. (n.d.). Pharmaceutical Waste.
  • Inciner8. (n.d.). Pharmaceutical Incinerators For Waste Disposal.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • Aladdin Scientific. (n.d.). 3-bromo-4-chloro-1h-pyrazolo[3, 4-d]pyrimidine, min 97%, 1 gram.
  • BLDpharm. (n.d.). 90914-41-3|3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • University of Arizona. (2015). Personal Protective Equipment Selection Guide.
  • Cancer Health Network. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases.
  • National Oceanic and Atmospheric Administration. (n.d.). 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | CAMEO Chemicals.
  • Fisher Scientific. (2025). Safety Data Sheet: Pyrimidine.
  • Enamine. (2026). Safety Data Sheet: 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine.
  • National University of Singapore. (n.d.). Recent Advances in Bromination Reactions.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
  • ResearchGate. (2025). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity.
  • National Center for Biotechnology Information. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
  • Wikipedia. (n.d.). Ultraviolet.
  • Semantic Scholar. (1976). Degradation of Purines and Pyrimidines by Microorganisms.
  • YouTube. (2020). Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination.
  • National Center for Biotechnology Information. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions.
  • PubMed. (n.d.). Degradation of Halogenated Aliphatic Compounds: The Role of Adaptation.
  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
  • University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Karaganda Medical University. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide provides essential, field-proven directives for the safe handling of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound commonly used as a building block in drug discovery and development.[1][2][3] The protocols herein are designed to be a self-validating system of safety, moving beyond a simple checklist to explain the causality behind each recommendation.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

Understanding the specific risks associated with a compound is the foundational step for establishing a robust safety protocol. While comprehensive toxicological data for this specific methylated derivative is not extensively published, the known hazards of the parent compound, 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, and structurally related halogenated heterocycles provide a clear basis for a conservative and protective approach.

The primary physical form of this compound is a light yellow to yellow solid, meaning the principal risks arise from the potential for generating airborne dust and direct contact with the solid powder.[4][5]

Table 1: Hazard Profile of the Parent Compound and Implications for PPE

Hazard Classification GHS Pictogram Hazard Statement Primary Route of Exposure & PPE Implication
Acute Toxicity (Harmful) GHS07 (Exclamation Mark) H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled Ingestion, Skin Contact, Inhalation. This necessitates a full barrier approach. Dermal protection (gloves, gown) and respiratory protection are mandatory to prevent systemic exposure.
Skin Irritation GHS07 (Exclamation Mark) H315: Causes skin irritation Skin Contact. Direct contact can cause local irritation. Chemically resistant gloves and a lab gown are required to prevent this.
Eye Irritation GHS07 (Exclamation Mark) H319: Causes serious eye irritation Eye Contact. The fine powder can easily become airborne and cause serious irritation upon contact with the eyes. Chemical safety goggles are essential.

| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | Inhalation. Inhaling dust can irritate the respiratory tract. All handling of the solid must be done in a ventilated enclosure, and respiratory protection is required. |

Hazard data is based on the parent compound, 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, as a conservative proxy.[4]

The Hierarchy of Controls: Your Primary Defense

Before any discussion of Personal Protective Equipment, it is critical to assert the primacy of engineering and administrative controls. PPE is the last line of defense.

  • Engineering Controls: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood or a powder containment hood to minimize the escape of dust into the laboratory environment.

  • Administrative Controls: Access to areas where this compound is handled should be restricted. Ensure all personnel are trained on the specific hazards and the procedures outlined in this guide.

Mandatory Personal Protective Equipment (PPE) Protocol

The following PPE is required for all operations involving this compound. The causality for each piece of equipment is directly linked to the hazard profile.

Table 2: PPE Checklist and Operational Rationale

PPE Item Specification Rationale
Hand Protection Double Gloving: Powder-free nitrile gloves. Outer glove should have extended cuffs. Prevents skin contact and absorption (H312, H315). Double gloving provides a backup barrier in case of an unobserved tear or permeation of the outer glove. Gloves must be changed every 30 minutes or immediately if contamination is suspected.[6]
Body Protection Disposable, solid-front, back-closing lab gown with long sleeves and tight-fitting knit cuffs. Protects skin and personal clothing from contamination (H312, H315). The back closure and knit cuffs provide a more complete barrier than a standard lab coat.[6] This gown must not be worn outside the designated laboratory area.
Eye & Face Protection Chemical safety goggles that provide a full seal around the eyes. A full-face shield worn over the goggles is required when handling larger quantities (>1g) or when there is a significant risk of splashing. Protects against airborne dust and potential splashes causing serious eye irritation (H319). Standard safety glasses are insufficient as they do not provide a seal against fine powders.[6]

| Respiratory Protection | A NIOSH-approved N95 respirator or a higher-rated respirator (e.g., N100, PAPR). | Prevents inhalation of harmful and irritating dust particles (H332, H335). Surgical masks offer no protection against chemical dusts and must not be used.[6][7] A proper fit test is required for all users of tight-fitting respirators. |

Procedural Guidance: Workflow for Safe Handling

Adherence to a strict, logical workflow for donning, doffing, and disposing of PPE is as critical as the equipment itself. The goal is to create a self-contained, safe operating sphere and prevent any contamination from escaping it.

G Workflow: Safe Handling of Halogenated Pyrazolopyrimidines cluster_prep Preparation Phase cluster_ppe PPE & Handling cluster_exit Exit & Disposal A 1. Assess Hazards & Review SDS B 2. Verify Engineering Controls (Fume Hood On, Certified) A->B C 3. Assemble All Materials (Chemical, Glassware, Waste) B->C D 4. Don PPE (See Donning Protocol) C->D Enter Work Zone E 5. Perform Chemical Handling (Inside Fume Hood) D->E F 6. Decontaminate Surfaces & Segregate Waste E->F G 7. Doff PPE (See Doffing Protocol) F->G Exit Work Zone H 8. Dispose of PPE (As Hazardous Waste) G->H I 9. Personal Hygiene (Wash Hands Thoroughly) H->I

Caption: A logical workflow from preparation to disposal ensures safety at every stage.

Experimental Protocol: PPE Donning (Putting On)

This sequence is designed to progress from the least critical to the most critical barriers, minimizing contamination of the outer layers.

  • Gown: Put on the disposable gown, ensuring it is fully closed in the back.

  • Respirator: Don your fit-tested N95 respirator. Perform a seal check as per the manufacturer's instructions.

  • Goggles/Face Shield: Put on your safety goggles, ensuring a snug fit. If required, place the face shield over the goggles.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up and over the cuffs of the gown.

Experimental Protocol: PPE Doffing (Taking Off)

This is the most critical phase for preventing personal contamination. The principle is "dirty-to-dirty, clean-to-clean."

  • Outer Gloves: While still in the designated work area (e.g., inside the fume hood), remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately into a designated hazardous waste container.

  • Gown: Untie the gown. Peel it away from your body, touching only the inside surface. Roll it into a ball with the contaminated side facing inward and dispose of it.

  • Exit Designated Area: You may now step out of the immediate work zone.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap or headband. Avoid touching the front surface. Place in a designated area for decontamination.

  • Respirator: Remove the respirator by the straps, without touching the front. Dispose of it.

  • Inner Gloves: Remove the final pair of gloves, following the same procedure as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Logistical Plan: Decontamination and Disposal
  • Routine Decontamination: All surfaces and equipment within the fume hood should be wiped down with an appropriate solvent (e.g., isopropanol, ethanol) to remove any residual powder.

  • Waste Disposal: All contaminated materials, including used PPE, weighing papers, and contaminated wipes, must be disposed of as hazardous chemical waste.[8] They should be collected in a clearly labeled, sealed container within the fume hood and disposed of according to your institution's hazardous waste management procedures. Never dispose of this material in the regular trash.

Emergency Procedures

In the event of an exposure, immediate action is paramount.

  • Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects both the researcher and the integrity of the research itself.

References

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach . Journal of Medicinal Chemistry. Available from: [Link]

  • Personal protective equipment for preparing toxic drugs . GERPAC. Available from: [Link]

  • This compound . PubChemLite. Available from: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. Available from: [Link]

  • Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition . Royal Society of Chemistry. Available from: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors . National Institutes of Health. Available from: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。